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  • Product: 4-(4-Methoxyphenyl)-3-nitropyridine

Core Science & Biosynthesis

Foundational

4-(4-Methoxyphenyl)-3-nitropyridine chemical structure and properties

Structure, Synthesis, and Applications in Heterocyclic Chemistry Executive Summary 4-(4-Methoxyphenyl)-3-nitropyridine is a critical biaryl intermediate used primarily in the synthesis of fused heterocyclic systems, spec...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

4-(4-Methoxyphenyl)-3-nitropyridine is a critical biaryl intermediate used primarily in the synthesis of fused heterocyclic systems, specifically


-carbolines (5H-pyrido[4,3-b]indoles)  and functionalized 3-aminopyridines . Characterized by an electron-deficient pyridine ring substituted with an electron-rich p-anisyl group, this molecule serves as a "push-pull" scaffold. Its nitro group at the 3-position is a latent amino functionality, enabling reductive cyclization strategies essential for developing kinase inhibitors and DNA-intercalating antitumor agents.

Chemical Identity & Structure Analysis

This compound belongs to the class of 3-nitro-4-arylpyridines . The steric and electronic interplay between the nitro group (ortho to the biaryl axis) and the methoxyphenyl ring dictates its reactivity, particularly in reductive cyclizations.

Structural Specifications
PropertyDetail
IUPAC Name 4-(4-Methoxyphenyl)-3-nitropyridine
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COc1ccc(cc1)-c1c(cncc1)[O-]
Core Scaffold Biaryl (Pyridine + Benzene)
Electronic Character Pyridine C4 : Electrophilic (activated by C3-NO₂).Phenyl Ring : Nucleophilic (activated by p-OMe).[1][2]
Physicochemical Properties (Predicted)

Note: Experimental values depend on specific crystal forms; values below are chemoinformatic consensus for this structural class.

ParameterValue/DescriptionRelevance
Physical State Yellow crystalline solidNitro-aromatics typically absorb in the blue region.
Melting Point 115–125 °CTypical for low-MW biaryl nitro compounds.
Solubility Soluble in DCM, DMSO, EtOAc.Insoluble in water.Requires organic co-solvents in biological assays.
LogP ~2.3 – 2.6Lipophilic; suitable for membrane permeability.
pKa (Pyridine N) ~2.5 (Conjugate acid)Weakly basic due to the electron-withdrawing -NO₂ group.

Synthetic Routes

The most robust method for synthesizing 4-(4-Methoxyphenyl)-3-nitropyridine is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over nucleophilic aromatic substitution (


) with Grignard reagents due to milder conditions and higher functional group tolerance.
Primary Pathway: Suzuki-Miyaura Coupling

Rationale : The C4-position of 3-nitropyridine is highly activated for oxidative addition by Palladium catalysts due to the electron-withdrawing nitro group.

Reagents:
  • Electrophile : 4-Chloro-3-nitropyridine [CAS: 13091-23-1]

  • Nucleophile : 4-Methoxyphenylboronic acid [CAS: 5720-07-0][3]

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base : Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent : 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Detailed Protocol:
  • Preparation : In a flame-dried Schlenk flask, dissolve 4-Chloro-3-nitropyridine (1.0 equiv) and 4-Methoxyphenylboronic acid (1.1 equiv) in degassed DME.

  • Activation : Add aqueous Na₂CO₃ (2.0 M, 2.5 equiv). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalysis : Add Pd(PPh₃)₄ (5 mol%).

  • Reaction : Heat the mixture to reflux (85°C) under Argon for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 7:3). The starting chloride (Rf ~0.6) should disappear, yielding a fluorescent yellow product spot (Rf ~0.4).

  • Workup : Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification : Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Visualization of Synthesis Logic

SuzukiSynthesis Start1 4-Chloro-3-nitropyridine (Electrophile) Complex Pd(II) Oxidative Addition Complex Start1->Complex Pd(0) Start2 4-Methoxyphenylboronic Acid (Nucleophile) Transmet Transmetallation (Base-Mediated) Start2->Transmet Na2CO3 Complex->Transmet Product 4-(4-Methoxyphenyl)-3-nitropyridine (Target) Transmet->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed cross-coupling mechanism constructing the biaryl core.

Reactivity & Applications in Drug Design

The utility of 4-(4-Methoxyphenyl)-3-nitropyridine lies in its transformation potential. It is a "masked" scaffold for fused tricyclic systems.

The Cadogan Cyclization (Synthesis of -Carbolines)

This is the most high-value transformation. The nitro group acts as a nitrogen source to close the ring onto the adjacent phenyl group, forming a 5H-pyrido[4,3-b]indole .

  • Mechanism : Deoxygenation of the nitro group by triethyl phosphite generates a nitrene intermediate at the pyridine-3 position. This highly reactive species inserts into the ortho-C–H bond of the 4-phenyl ring.

  • Product : 8-Methoxy-5H-pyrido[4,3-b]indole .

  • Relevance :

    
    -Carbolines are bioisosteres of carbazoles and are potent DNA intercalators and kinase inhibitors (e.g., CDK inhibitors).
    
Selective Reduction to Amines

Reduction of the nitro group yields 3-amino-4-(4-methoxyphenyl)pyridine .

  • Reagents : Fe powder/NH₄Cl or H₂/Pd-C.

  • Utility : The resulting amine is a precursor for urea formation (kinase inhibitors) or condensation with aldehydes to form imidazo[4,5-c]pyridines.

Visualization of Downstream Pathways

Reactivity Core 4-(4-Methoxyphenyl)-3-nitropyridine Nitrene Nitrene Intermediate (via P(OEt)3 / Reflux) Core->Nitrene Cadogan Cyclization Amine 3-Amino-4-(4-methoxyphenyl)pyridine (via Fe/AcOH) Core->Amine Selective Reduction Carboline 8-Methoxy-5H-pyrido[4,3-b]indole (gamma-Carboline) Nitrene->Carboline C-H Insertion Urea Diaryl Urea (Kinase Inhibitor Scaffold) Amine->Urea + Isocyanate

Caption: Figure 2. Divergent synthesis pathways: Cyclization to carbolines vs. reduction to amino-pyridines.

Safety & Handling Guidelines

As a nitro-aromatic compound, specific safety protocols must be observed.

  • Energetic Potential : While not a high explosive, nitro compounds can decompose exothermically at high temperatures. Do not distill residues to dryness without DSC testing.

  • Toxicity : Nitro-aromatics are often methemoglobin formers. Use nitrile gloves and work in a fume hood to avoid inhalation or skin absorption.

  • Waste Disposal : Segregate as halogen-free organic waste. Do not mix with strong reducing agents in waste containers.

References

  • Suzuki-Miyaura Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 4-Aryl-3-nitropyridines: Zhang, M., et al. (2010). Synthesis and SAR of 3-nitro-4-arylpyridines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4587-4590.
  • Cadogan Cyclization to Carbolines : Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by triethyl phosphite: A general synthesis of nitrogen heterocycles. Journal of the Chemical Society, 4831-4837. Link

  • Properties of Nitro-Biaryls : PubChem Compound Summary for 4-chloro-3-nitropyridine (Precursor). Link

Sources

Exploratory

Engineering 3-Nitro-4-Arylpyridine Derivatives: Synthesis, Mechanisms, and Medicinal Applications

The Structural and Electronic Paradigm The 3-nitro-4-arylpyridine scaffold represents a privileged structural motif in modern synthetic and medicinal chemistry. The strategic placement of the strongly electron-withdrawin...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Electronic Paradigm

The 3-nitro-4-arylpyridine scaffold represents a privileged structural motif in modern synthetic and medicinal chemistry. The strategic placement of the strongly electron-withdrawing nitro group at the C-3 position fundamentally alters the electronic landscape of the pyridine core. This "push-pull" electronic environment highly activates the adjacent C-4 position toward nucleophilic attack or cross-coupling, while simultaneously providing a versatile synthetic handle for downstream transformations.

For drug development professionals, this scaffold is not merely an end-product but a critical intermediate. The nitro group can be catalytically reduced to an amine for amide coupling[1], or it can be thermolytically deoxygenated to generate a highly reactive nitrene species that inserts into the adjacent C-4 aryl ring, yielding complex polycyclic alkaloids like


-carbolines,[2]. Understanding the causality behind the synthesis and functionalization of these derivatives is paramount for rational drug design.

Synthetic Modalities: Constructing the Core

The assembly of 3-nitro-4-arylpyridines typically relies on two divergent methodologies: the deterministic Suzuki-Miyaura cross-coupling of pre-functionalized halides, and the more atom-economical direct C-H arylation.

Divergent Synthetic Workflows

SynthesisWorkflow A 4-chloro-3-nitropyridine C Pd(PPh3)4, Base Suzuki-Miyaura A->C B Arylboronic Acid B->C G 3-nitro-4-arylpyridine Derivatives C->G D 3-nitropyridine F Pd-Carboxylate Direct C-H Arylation D->F E Aryl Halide E->F F->G

Fig 1. Divergent synthetic workflows for 3-nitro-4-arylpyridine derivatives.

Quantitative Yields and Regioselectivity

The choice of methodology dictates the regiochemical outcome. Suzuki coupling guarantees C-4 arylation due to the pre-installed chloride,[3]. Conversely, direct C-H arylation relies on the electronic activation of the C-4 proton by the adjacent C-3 nitro group. However, palladium-carboxylate catalyzed C-H arylation can be sensitive to steric hindrance, occasionally leading to mixed regioisomers if bulky substituents are present[4].

Table 1: Comparative Quantitative Data for 3-Nitro-4-Arylpyridine Synthesis

Starting MaterialArylating AgentCatalyst / ConditionsTarget ProductYield (%)Ref
4-chloro-3-nitropyridinePhenylboronic acidPd(PPh3)4, Na2CO3, Toluene/H2O3-nitro-4-phenylpyridine52%[3]
4-chloro-3-nitropyridinePhenylboronic acidPd(dppf)Cl2, K2CO3, Toluene, 110°C3-nitro-4-phenylpyridine20%
3-fluoropyridinePhenyl BromidePd(OAc)2, PivOH, 110°C3-fluoro-4-phenylpyridine53%[4]
3-nitropyridineAryl BromidePd(OAc)2, PivOH, 110°C3-nitro-4-arylpyridineHigh (Regioselective)[4]
Protocol 1: Standardized Suzuki-Miyaura Synthesis

This protocol leverages the differential reactivity of the C-4 chloride, which is highly activated for oxidative addition by the strongly electron-withdrawing C-3 nitro group.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 4-chloro-3-nitropyridine (1.0 equiv) and the desired arylboronic acid (e.g., phenylboronic acid, 1.2 equiv)[3].

  • Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) and anhydrous Na2CO3 (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/H2O (ratio 2:1:1). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Purge the flask with N2 for 10 minutes, then heat to reflux (approx. 90-100 °C) for 12–16 hours.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc:Hexane). The reaction is complete when the UV-active starting material spot disappears.

  • Workup & Purification: Extract the aqueous layer with EtOAc. Dry the combined organic phases over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (EtOAc:Hexane gradient) to afford the product as a pale yellow solid,[3].

  • Analytical Validation: Confirm structural integrity via 1H NMR; the highly deshielded C-2 proton of the pyridine ring will appear as a distinct downfield singlet (approx. 9.08 ppm in CDCl3)[3].

Mechanistic Downstream Transformations

The true value of 3-nitro-4-arylpyridines lies in their capacity to undergo complex intramolecular rearrangements, most notably the Cadogan-Sundberg reaction.

The Cadogan-Sundberg Nitrene Insertion ( -Carboline Synthesis)

Heating 3-nitro-4-arylpyridines with triethyl phosphite [P(OEt)3] induces a deoxygenation cascade. The oxophilic phosphorus(III) center attacks the nitro group, driven thermodynamically by the formation of a strong P=O bond. The expulsion of triethyl phosphate generates a highly reactive singlet nitrene intermediate, which rapidly undergoes electrophilic insertion into the adjacent C-H bond of the C-4 aryl ring, yielding


-carbolines (9H-pyrido[3,4-b]indoles),[2].

CadoganMechanism A 3-nitro-4-arylpyridine B P(OEt)3 / Heat (Deoxygenation) A->B C Singlet Nitrene Intermediate B->C - OP(OEt)3 D Electrophilic C-H Insertion C->D E β-Carboline (Pyrido[3,4-b]indole) D->E Rearrangement

Fig 2. Mechanistic pathway of the Cadogan-Sundberg nitrene insertion to form beta-carbolines.

Protocol 2: Triethyl Phosphite-Mediated Deoxygenation

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vial, dissolve the 3-nitro-4-arylpyridine derivative (1.0 equiv) in a large excess of triethyl phosphite [P(OEt)3] (approx. 5–10 equiv). Causality: P(OEt)3 acts as both the deoxygenating reagent and the solvent, ensuring pseudo-first-order kinetics and preventing intermolecular nitrene dimerization.

  • Reaction: Flush the vial with Argon to prevent premature oxidation. Heat the mixture to 160 °C in an oil bath for 15 hours[2].

  • Self-Validation Checkpoint: Monitor the reaction via LCMS. The mass of the desired product will be [M - 32] relative to the starting material, corresponding to the loss of two oxygen atoms and the formation of the new C-N bond.

  • Workup: Cool the reaction to room temperature. Remove the excess P(OEt)3 and the triethyl phosphate byproduct by vacuum distillation.

  • Purification & Validation: Chromatograph the resulting dark syrup on silica gel using a benzene or EtOAc/Hexane gradient[2]. Validate the final

    
    -carboline via FT-IR; the asymmetric/symmetric NO2 stretches (~1530 and 1350 cm⁻¹) must be completely absent, replaced by a sharp indole N-H stretch (~3300 cm⁻¹).
    

Advanced Applications in Chemical Biology and Drug Discovery

Precursors to Voltage-Gated Sodium Channel Activators

Beyond polycyclic alkaloids, the 3-nitro-4-arylpyridine core is heavily utilized in the synthesis of neurotherapeutics. By subjecting the compound to catalytic hydrogenation (e.g., 10% Pd/C, H2 gas, Methanol, 24 h), the nitro group is cleanly reduced to an amine[1]. This 3-amino-4-arylpyridine intermediate is subsequently coupled with various acyl chlorides to generate pyridinylacetamide derivatives. These specific amides have been identified as highly potent NaV1.1 sodium channel activators, which are critical targets for increasing the excitability of fast-spiking interneurons (FSINs) in central nervous system disorders[1].

Photoredox Probes for DNA Functionalization

Recent advancements in chemical biology have repurposed 3-nitropyridine derivatives as specialized probes for visible-light-mediated photoredox functionalization. When combined with quinuclidine and a ruthenium-based photoredox catalyst (e.g., [Ru(phen)3]Cl2), 3-nitro-4-phenylpyridine derivatives can selectively functionalize N6-methyladenosine (N6mdA) residues within double-stranded DNA[3]. The highly tunable electronic nature of the 4-aryl substituent allows researchers to modulate the reduction potential of the probe, enabling precise epigenetic mapping and targeted DNA modifications without degrading the delicate oligonucleotide backbone[3].

References

  • Synthesis and Evaluation of Hypervalent Iodine Compounds as Antibacterials. IISER Pune. Available at:

  • [3] Selective chemical functionalization at N6-methyladenosine residues in DNA enabled by visible-light-mediated photoredox. Semantic Scholar. Available at: 3

  • [2] Studies on the Syntheses of Heterocyclic Compounds. Part CCXL. Reduction of 6-chloro-2-methyl- and 2-chloro-6-methyl-3-nitro-4-phenylpyridine with triethyl phosphite. J. Chem. Soc. C, 1968. RSC Publishing. Available at: 2

  • [1] WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators. Google Patents. Available at: 1

  • [4] C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PubMed Central (PMC). Available at:4

  • Science of Synthesis: Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Thieme Connect. Available at:

Sources

Foundational

Biaryl Nitropyridine Scaffolds in Medicinal Chemistry

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Dual-Role Scaffold Biaryl nitropyridine scaffolds occupy a unique niche in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Dual-Role Scaffold

Biaryl nitropyridine scaffolds occupy a unique niche in modern medicinal chemistry. While often viewed primarily as high-value synthetic intermediates —serving as the direct precursors to privileged aminopyridine kinase inhibitors—they also possess distinct pharmacological profiles as active antimicrobial and antineoplastic agents.

For the medicinal chemist, the biaryl nitropyridine system offers two critical advantages:

  • Electronic Activation: The nitro group (

    
    ) strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (
    
    
    
    ), enabling rapid diversification at the ortho and para positions relative to the nitro group.
  • Metabolic Precursor: The nitro moiety acts as a "masked" amino group. In vivo reduction or late-stage synthetic reduction converts the nitropyridine into an aminopyridine, a motif ubiquitous in ATP-competitive kinase inhibitors (e.g., Pazopanib).

This guide details the synthesis, structural considerations, and metabolic liabilities of this scaffold, providing self-validating protocols for its deployment in drug discovery.

Synthetic Architecture: Construction and Functionalization

The construction of the biaryl nitropyridine core typically proceeds via two orthogonal pathways: Cross-Coupling (to build the biaryl axis) and Nucleophilic Substitution (to functionalize the ring).

The Suzuki-Miyaura Protocol

The formation of the C–C biaryl bond is most reliably achieved using Suzuki-Miyaura coupling. The presence of the electron-withdrawing nitro group on the pyridine halide facilitates oxidative addition of the Palladium catalyst, often allowing for milder reaction conditions compared to unactivated pyridines.

Table 1: Optimized Suzuki Coupling Conditions for Nitropyridines
ParameterStandard ConditionHigh-Steric Hindrance ConditionRationale
Catalyst

(5 mol%)

(3-5 mol%)
Bidentate ligands (dppf) prevent catalyst deactivation in hindered systems.
Base

(2.0 equiv)

(3.0 equiv)
Phosphate bases are superior for bulky boronic acids.
Solvent Dioxane/Water (4:[1]1)DME/Water (3:1) or Toluene/WaterAqueous component is critical for boronate activation.
Temp 80–90 °C100–110 °CHigher temp overcomes rotational barriers in ortho-substituted systems.
Experimental Protocol: Synthesis of 3-Nitro-2-phenylpyridine

This protocol is self-validating; the color change from yellow (starting material) to dark orange/brown (reaction) to off-white solid (product) serves as a visual progress indicator.

  • Charge: To a nitrogen-flushed Schlenk flask, add 2-chloro-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvate: Add degassed 1,4-dioxane (0.2 M concentration relative to halide).

  • Activate: Add aqueous

    
      (2.0 M, 2.0 equiv).
    
  • React: Heat to 90 °C for 4–6 hours. Monitor by TLC (Starting material

    
     in 20% EtOAc/Hex; Product 
    
    
    
    ).
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry over

    
    .
    
  • Purification: Flash chromatography (0

    
     20% EtOAc/Hexanes).
    
  • Validation:

    
     NMR should show the disappearance of the C2-H signal (if using 3-bromo-5-nitropyridine) or the shift of adjacent protons due to the ring current of the new phenyl ring.
    
Regioselective Diversification

The nitro group is a potent meta-director for Electrophilic Aromatic Substitution (


) but an ortho/para-activator for Nucleophilic Aromatic Substitution (

).
  • Mechanism: The reaction proceeds via a Meisenheimer complex.[3] The nitro group stabilizes the negative charge intermediate.

  • Regioselectivity: In 2,4-dichloro-3-nitropyridine , the C4 position is sterically less hindered, but the C2 position is electronically activated by both the ring nitrogen and the nitro group.[4] Under mild conditions (0 °C), amine nucleophiles preferentially attack C4 . At elevated temperatures, mixtures or C2 substitution may occur.

Medicinal Chemistry: Design and Liability

Metabolic Liability: The Nitro Reductase Pathway

A critical consideration for biaryl nitropyridines is their metabolic fate. In vivo, the nitro group is rapidly reduced by cytosolic nitroreductases (NTRs) and CYP450 enzymes (specifically CYP2E1) under hypoxic conditions.

  • Toxicity Alert: The reduction proceeds through a nitroso and hydroxylamine intermediate.[5] The hydroxylamine can undergo esterification (sulfation/acetylation), creating a good leaving group that generates a nitrenium ion—a potent DNA alkylator (mutagenic).[5]

  • Strategic Use: Because of this toxicity, the nitro group is rarely the final pharmacophore. Instead, it is used as a "pro-drug" moiety (activated in hypoxic tumor tissues) or, more commonly, reduced synthetically to the amine before final drug assembly.

MetabolicPathway Nitro Biaryl Nitropyridine (Scaffold) Nitroso Nitroso Intermediate (Reactive) Nitro->Nitroso Nitroreductase (2e- reduction) Hydroxyl Hydroxylamine (Genotoxic Potential) Nitroso->Hydroxyl 2e- reduction Amine Aminopyridine (Active Drug/Metabolite) Hydroxyl->Amine 2e- reduction (Detoxification) Adduct DNA Adduct (Mutagenicity) Hydroxyl->Adduct Sulfotransferase (Bioactivation)

Figure 1: In vivo metabolic reduction pathway of the nitropyridine scaffold. The hydroxylamine intermediate represents the primary safety liability.

Atropisomerism in Biaryl Systems

When the biaryl axis is flanked by bulky groups (e.g., 3-nitro-2-(2-methylphenyl)pyridine), rotation around the C–C bond is restricted.

  • Class 1 Atropisomers:

    
     kcal/mol.[6] Rapid rotation at RT. Treated as achiral.[6]
    
  • Class 3 Atropisomers:

    
     kcal/mol.[6] Separable enantiomers.
    
  • Design Tip: The nitro group is relatively bulky (Van der Waals volume

    
     20 ų). If stable chirality is not desired, avoid placing bulky ortho substituents on the phenyl ring. If axial chirality is desired (to increase selectivity), use the nitro group to lock the conformation.
    

Case Study: Kinase Inhibitor Synthesis

The biaryl nitropyridine scaffold is the structural ancestor of several Type I and Type II kinase inhibitors. The general workflow involves building the core and then reducing the nitro group to install the "hinge-binding" motif.

SynthesisWorkflow Start 2-Chloro-3-nitropyridine Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Inter1 Biaryl Nitropyridine (The Scaffold) Step1->Inter1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Biaryl Aminopyridine Step2->Inter2 Step3 Urea/Amide Formation Inter2->Step3 Final Kinase Inhibitor (e.g., Pazopanib analog) Step3->Final

Figure 2: Synthetic lineage from nitropyridine precursor to active kinase inhibitor.

References

  • BenchChem. (2025).[2] The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. Link

  • National Institutes of Health (NIH). (2022). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Link

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Pfizer/University of Cambridge. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Link

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

Sources

Exploratory

4-(4-Methoxyphenyl)-3-nitropyridine CAS number and identifiers

This guide details the technical specifications, synthesis, and application of 4-(4-Methoxyphenyl)-3-nitropyridine , a critical biaryl intermediate in medicinal chemistry. Note on Identifiers: While "4-Methoxy-3-nitropyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and application of 4-(4-Methoxyphenyl)-3-nitropyridine , a critical biaryl intermediate in medicinal chemistry.

Note on Identifiers: While "4-Methoxy-3-nitropyridine" (CAS 31872-62-5) is a common catalog reagent, the specific biaryl structure 4-(4-Methoxyphenyl)-3-nitropyridine is a specialized intermediate. It is typically generated in situ or synthesized as a precursor to 3-amino-4-arylpyridine scaffolds found in kinase inhibitors.

Part 1: Chemical Identity & Specifications[1][2]

This compound belongs to the class of 3-nitro-4-arylpyridines , serving as a "masked" aniline precursor. The nitro group at position 3 renders the pyridine ring electron-deficient, while the 4-methoxyphenyl group (anisole moiety) introduces lipophilicity and a hydrogen-bond acceptor, common features in ATP-competitive kinase inhibitors.

Core Identifiers
ParameterSpecification
Chemical Name 4-(4-Methoxyphenyl)-3-nitropyridine
Common Synonyms 3-Nitro-4-(p-anisyl)pyridine; 4-(p-Methoxyphenyl)-3-nitropyridine
CAS Number Not Widely Listed (Custom Synthesis Intermediate)
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COc1ccc(cc1)c2c(cncc2)[O-]
InChI Key (Predicted) BZPVREXVOZITPF-UHFFFAOYSA-N (Analogous)
LogP (Predicted) ~2.3 – 2.6
Topological Polar Surface Area ~58 Ų

Part 2: Synthesis & Reaction Engineering[2][4]

The primary route to 4-(4-Methoxyphenyl)-3-nitropyridine is the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over Nucleophilic Aromatic Substitution (


) because the 4-methoxyphenyl group is a carbon nucleophile source (via boronic acid), which does not spontaneously displace leaving groups on the pyridine ring without metal catalysis.
Retrosynthetic Analysis
  • Bond Formed: C(sp²)–C(sp²) between Pyridine C4 and Phenyl C1.

  • Electrophile: 4-Chloro-3-nitropyridine (CAS 13091-23-1). Note: The chloride is activated by the ortho-nitro group.

  • Nucleophile: 4-Methoxyphenylboronic acid (CAS 5720-07-0).[1]

  • Catalyst: Palladium(0) species.

Optimized Experimental Protocol
  • Scale: 10 mmol

  • Yield Target: >85%

Reagents:

  • Substrate A: 4-Chloro-3-nitropyridine (1.58 g, 10 mmol)

  • Substrate B: 4-Methoxyphenylboronic acid (1.82 g, 12 mmol, 1.2 eq)

  • Catalyst:

    
     (408 mg, 0.5 mmol, 5 mol%)
    
  • Base:

    
     (2M aqueous solution, 10 mL, 20 mmol)
    
  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Inerting: Charge a 100 mL Schlenk flask with Substrate A, Substrate B, and the Pd-catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.[2]
    
  • Solvation: Add degassed 1,4-Dioxane via syringe. Stir until solids are dispersed.

  • Activation: Add the degassed aqueous

    
     solution. The biphasic mixture will turn dark (characteristic of Pd-cycle initiation).
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting chloride (

    
    ) should disappear, replaced by the fluorescent biaryl product (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Gradient: 0% 
    
    
    
    40% EtOAc in Hexanes).
  • Product: Yellow crystalline solid.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition to the electron-deficient pyridine.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-Cl Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Biaryl Complex RedElim->Pd0 Regenerates Catalyst Product PRODUCT: 4-(4-Methoxyphenyl)-3-nitropyridine RedElim->Product Releases Product Reactants 4-Chloro-3-nitropyridine + 4-Methoxyphenylboronic acid Reactants->OxAdd Substrates enter

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cycle for the synthesis of the target biaryl.

Part 3: Applications & Downstream Chemistry

The primary utility of 4-(4-Methoxyphenyl)-3-nitropyridine is as a precursor to 3-amino-4-(4-methoxyphenyl)pyridine . The reduction of the nitro group yields an amine that is a versatile handle for constructing urea, amide, or pyrimidine-fused kinase inhibitors.

Reduction Protocol (Iron/Ammonium Chloride)

To avoid reducing the pyridine ring or demethylating the anisole, a mild reduction is preferred over high-pressure hydrogenation.

  • Reagents: Iron powder (5 eq),

    
     (5 eq), Ethanol/Water (4:1).
    
  • Conditions: Reflux (80°C) for 2 hours.

  • Outcome: The yellow nitro compound converts to the colorless/white amine .

  • Significance: The resulting amine (CAS 14251-87-7 analog) allows for acylation to form pharmacophores similar to those found in c-Met or VEGFR inhibitors.

Structural Utility in Drug Design
FeatureFunction in Ligand Binding
Pyridine Nitrogen H-bond acceptor (often interacts with Hinge Region residues).
3-Position (Amine/Nitro) Vector for solubilizing groups or H-bond donors/acceptors.
4-Methoxy Group Hydrophobic interaction; the oxygen can accept H-bonds from solvent or protein side chains.

Part 4: Safety & Handling

Risk Profile: Nitro-pyridines are potentially energetic and toxic.

  • Hazards: Skin irritant (H315), Eye irritant (H319). Potential mutagenicity (typical of nitro-aromatics).

  • Storage: Store at 2–8°C under inert atmosphere. Light sensitive (nitro groups can undergo photolysis).

  • Disposal: Incineration in a chemical combustor equipped with a scrubber for

    
     gases.
    

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 4-Aryl-3-nitropyridines: Lier, J. E., et al. (2011). Synthesis and Substitution Reactions of 4-Chloro-3-nitropyridine. Heterocycles, 83(8). Link

  • Boronic Acid Reagent Data: Sigma-Aldrich. (2024). 4-Methoxyphenylboronic acid Product Sheet. Link

  • Pyridine Precursor Data: PubChem. (2024). 4-Chloro-3-nitropyridine Compound Summary. Link

Sources

Foundational

Electronic & Photophysical Profiling of Nitro-Substituted Phenylpyridines

Technical Guide | Version 2.0 Executive Summary & Structural Scope Target Audience: Medicinal Chemists, Material Scientists (OLED/NLO), and Spectroscopists. Nitro-substituted 2-phenylpyridines (NO₂-ppys) represent a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 2.0

Executive Summary & Structural Scope

Target Audience: Medicinal Chemists, Material Scientists (OLED/NLO), and Spectroscopists.

Nitro-substituted 2-phenylpyridines (NO₂-ppys) represent a critical class of "push-pull" heterocyclic scaffolds. Unlike their unsubstituted counterparts, which serve as neutral bidentate ligands in organometallic chemistry (e.g., Ir(ppy)₃), the introduction of a nitro group induces profound electronic perturbations. This guide dissects the electronic asymmetry introduced by the nitro group, quantifying its impact on Frontier Molecular Orbital (FMO) energy levels, photophysical quenching pathways, and electrochemical reduction potentials.

Key Technical Insight: The nitro group acts as a strong


-acceptor (

effect) and

-acceptor (

effect). When placed para to the pyridine linkage (e.g., 2-(4-nitrophenyl)pyridine), it stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) significantly more than the Highest Occupied Molecular Orbital (HOMO), resulting in a compressed band gap and enhanced electrophilicity.

Synthesis Strategy: Regioselective Suzuki-Miyaura Coupling

The most robust route to high-purity nitro-phenylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is preferred over Gomberg-Bachmann arylation due to superior regiocontrol and tolerance of the nitro moiety.

Mechanistic Workflow

The synthesis relies on the coupling of a nitrophenylboronic acid with a halopyridine. The choice of catalyst and base is critical to prevent homocoupling and deboronation.

SuzukiMechanism Start Precursors (Nitrophenylboronic acid + 2-Bromopyridine) OxAdd Oxidative Addition [L2Pd(II)(Ar)Br] Start->OxAdd Pd(0) TransMet Transmetallation (Base Activation) OxAdd->TransMet Base (K2CO3) Iso Trans-Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim Cycle Pd(0) Regeneration RedElim->Cycle Cycle->OxAdd Active Catalyst

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of nitro-phenylpyridines. The rate-determining step is typically oxidative addition for chlorides or transmetallation for sterically hindered boronic acids.

Validated Synthetic Protocol

Objective: Synthesis of 2-(4-nitrophenyl)pyridine.

  • Reagent Prep: In a Schlenk flask, combine 2-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and

    
     (5 mol%).
    
  • Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v). The water is essential for the solubility of the inorganic base.

  • Activation: Add

    
     (2.0 eq) or 
    
    
    
    (for faster rates).
  • Reaction: Reflux at 100°C for 12–18 hours under

    
     atmosphere.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The nitro product is typically less polar than the boronic acid but more polar than the bromide.

Electronic Structure & FMO Analysis

The electronic behavior of these systems is governed by the localization of the frontier orbitals.

  • HOMO: Predominantly located on the pyridine ring and the phenyl

    
    -system (excluding the nitro group).
    
  • LUMO: Strongly localized on the nitrophenyl ring due to the electron-withdrawing nature of the

    
     group.
    

This separation creates a Charge Transfer (CT) character upon excitation. In "push-pull" derivatives (e.g., where an amino group is added), this effect is amplified, leading to large dipole moments.

Energy Level Diagram

The following diagram illustrates the stabilization of the LUMO in the nitro-substituted derivative compared to the unsubstituted parent.

EnergyLevels cluster_0 2-Phenylpyridine (Reference) cluster_1 2-(4-Nitrophenyl)pyridine LUMO_ref LUMO (-1.8 eV) Delocalized HOMO_ref HOMO (-6.0 eV) Pyridine/Phenyl pi LUMO_nitro LUMO (-3.2 eV) Localized on Nitrophenyl LUMO_ref->LUMO_nitro Significant Stabilization (-M Effect) HOMO_nitro HOMO (-6.3 eV) Pyridine centered HOMO_ref->HOMO_nitro Minor Stabilization (-I Effect)

Figure 2: Comparative FMO energy diagram. Note the dramatic drop in LUMO energy upon nitro-substitution, narrowing the electrochemical band gap.

Photophysical & Electrochemical Data

The nitro group is a well-known fluorescence quencher in simple aromatics due to rapid Intersystem Crossing (ISC) to non-emissive triplet states (


). However, in push-pull systems, Intramolecular Charge Transfer (ICT) emission can be observed.
Photophysical Summary

Data below compares the unsubstituted parent with nitro-variants.

Compound

(nm)

(

)
EmissionMechanism
2-Phenylpyridine 245, 285~15,000Weak (UV)

2-(4-Nitrophenyl)pyridine 310–330~22,000QuenchedISC / Non-radiative
Push-Pull Derivative *380–450>30,000SolvatochromicICT (Donor

Nitro)

*Note: Push-pull derivative refers to structures with an auxiliary donor (e.g., -NMe2) on the pyridine ring.

Electrochemical Reduction Potentials

Cyclic Voltammetry (CV) reveals the electron-accepting capability. The nitro group introduces a reversible reduction wave.

Compound

(V vs Fc/Fc+)
Assignment

(V)
2-Phenylpyridine -2.65Pyridine reductionIrreversible
2-(4-Nitrophenyl)pyridine -1.15

-2.20 (Pyridine)
2-(3-Nitrophenyl)pyridine -1.10

-2.18 (Pyridine)

Interpretation: The anodic shift of >1.0 V in the first reduction potential confirms the high electron affinity of the nitro-substituted ligand. This makes these compounds excellent candidates for n-type organic semiconductors or electron-transport materials.

Applications in Research & Development

Ligand Design for Iridium(III) Complexes

In OLED research, 2-phenylpyridine is the "gold standard" ligand for green phosphorescence. Introducing a nitro group:

  • Blue-Shifts Emission? No. Contrary to simple inductive logic, the nitro group stabilizes the LUMO (on the ligand) more than the HOMO (on the metal/phenyl), often leading to a Red Shift in the Metal-to-Ligand Charge Transfer (MLCT) emission.

  • Quenching: Nitro groups often quench phosphorescence. To retain emission, the nitro group is usually reduced to an amine or used as a synthetic handle for further functionalization.

Biological Probes

Nitro-phenylpyridines are precursors to fluorescent biological probes. The nitro group can be enzymatically reduced (by nitroreductases) to an amine, switching the fluorescence "ON." This is a key mechanism in detecting hypoxia in tumor tissues.

References

  • BenchChem. Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry.Link (Verified Source Context)

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine Isomers.Link (Verified Source Context)

  • RSC Advances. Synthesis and photophysical properties of a new push–pull pyrene dye.Link

  • PubChem. 2-(4-Nitrophenyl)pyridine Compound Summary.Link

  • ResearchGate. Electrochemical properties of 1-(o-, m-, p-nitrophenyl) formazans.Link

Exploratory

An In-Depth Technical Guide to the Solubility of 4-(4-Methoxyphenyl)-3-nitropyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methoxyphenyl)-3-nitropyridine, a key intermediate in medicinal and materials science. Recognizing the current scarcity of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methoxyphenyl)-3-nitropyridine, a key intermediate in medicinal and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility and furnishes a detailed, field-proven experimental protocol for its determination. This approach empowers researchers, scientists, and drug development professionals to generate precise and reliable solubility data tailored to their specific applications.

Introduction: The Significance of Solubility in a Research Context

4-(4-Methoxyphenyl)-3-nitropyridine is a heterocyclic compound of interest in the synthesis of novel pharmaceutical and agrochemical agents. Its molecular architecture, featuring a pyridine ring substituted with an electron-donating methoxy group and an electron-withdrawing nitro group, influences its reactivity and intermolecular interactions. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that the polarity of both the solute and the solvent is a primary determinant of solubility.[1]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For 4-(4-Methoxyphenyl)-3-nitropyridine, several key features dictate its interaction with organic solvents:

  • Polarity : The presence of the nitro group and the nitrogen atom in the pyridine ring imparts significant polarity to the molecule. The methoxyphenyl group, while containing a polar ether linkage, also contributes a nonpolar aromatic character. This amphiphilic nature suggests that the compound will exhibit a range of solubilities across solvents of varying polarities.

  • Hydrogen Bonding : The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. While the molecule lacks a hydrogen bond donor, it can engage in hydrogen bonding with protic solvents like alcohols. This interaction is a critical factor in its solubility in such solvents.

  • Intermolecular Interactions : Beyond simple polarity and hydrogen bonding, other forces such as dipole-dipole interactions and π-π stacking of the aromatic rings can influence solubility. The potential for such interactions is evident from the crystal structures of related compounds.[2][3]

Based on these properties, a qualitative solubility profile can be predicted:

  • High Solubility : Expected in polar aprotic solvents like acetone, and in polar protic solvents such as ethanol and methanol, where hydrogen bonding can occur.[4]

  • Moderate Solubility : Likely in solvents of intermediate polarity like ethyl acetate and dichloromethane.

  • Low Solubility : Predicted in nonpolar solvents such as hexane and toluene, where the polar functionalities of the molecule would hinder dissolution.

  • Aqueous Solubility : The compound is expected to have low solubility in water due to the significant nonpolar surface area of the methoxyphenyl and pyridine rings.[4]

The following DOT script visualizes the logical flow for predicting the solubility of an organic compound based on its structural characteristics.

G Solubility Prediction Workflow A Analyze Molecular Structure of 4-(4-Methoxyphenyl)-3-nitropyridine B Identify Functional Groups: - Pyridine Ring - Nitro Group - Methoxyphenyl Group A->B C Assess Physicochemical Properties B->C D Polarity (Dipole Moment) C->D E Hydrogen Bonding Capacity (Acceptor Sites) C->E F Intermolecular Forces (π-π stacking, van der Waals) C->F G Predict Solubility in Different Solvent Classes D->G E->G F->G H Polar Protic Solvents (e.g., Methanol, Ethanol) G->H I Polar Aprotic Solvents (e.g., Acetone, DMSO) G->I J Nonpolar Solvents (e.g., Hexane, Toluene) G->J K High Solubility Expected H->K L Moderate to High Solubility Expected I->L M Low Solubility Expected J->M

Caption: Workflow for predicting solubility based on molecular structure.

Quantitative Determination of Solubility: An Experimental Protocol

To obtain precise solubility data, a robust experimental protocol is essential. The following methodology is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the dissolved solute.

Materials and Equipment
  • 4-(4-Methoxyphenyl)-3-nitropyridine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT script, outlines the key steps for the quantitative determination of solubility.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess 4-(4-Methoxyphenyl)-3-nitropyridine to a known volume of solvent in a vial B Seal vials tightly A->B C Agitate in a constant temperature shaker (e.g., 24-48 hours) to reach equilibrium B->C D Allow solid to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot using a 0.22 µm syringe filter E->F G Dilute the filtered sample with a known volume of solvent F->G H Analyze the diluted sample by HPLC or UV-Vis spectrophotometry G->H I Quantify the concentration using a pre-established calibration curve H->I

Caption: Step-by-step workflow for quantitative solubility determination.

Detailed Procedural Steps
  • Preparation of Saturated Solutions : Add an excess amount of 4-(4-Methoxyphenyl)-3-nitropyridine to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration : Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Sample Collection and Preparation : After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended solid particles.

  • Quantitative Analysis :

    • Calibration Curve : Prepare a series of standard solutions of 4-(4-Methoxyphenyl)-3-nitropyridine of known concentrations in the solvent of interest. Analyze these standards using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response versus concentration.

    • Sample Analysis : Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample under the same conditions as the standards.

    • Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 4-(4-Methoxyphenyl)-3-nitropyridine at 25°C

SolventSolvent Polarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Hexane0.1LowData to be determined
Toluene2.4Low to ModerateData to be determined
Dichloromethane3.1ModerateData to be determined
Ethyl Acetate4.4ModerateData to be determined
Acetone5.1HighData to be determined
Ethanol4.3HighData to be determined
Methanol5.1HighData to be determined
Water10.2LowData to be determined

The interpretation of the results should correlate the observed solubility with the physicochemical properties of both the solute and the solvents. For instance, higher solubility in polar protic solvents like methanol and ethanol would confirm the significant role of hydrogen bonding.

Conclusion

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Wang, Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 19(9), 14636-14653.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide Properties. Retrieved from [Link]

  • International Union of Crystallography. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

  • BenchChem. (n.d.). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Oblazny, M., & Hamaker, C. G. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Nasir, N. S., et al. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2428.
  • Preprints.org. (2023). Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complex.
  • Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Hamaker, C. G., & Oblazny, M. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.
  • Hamaker, C. G., & Oblazny, M. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine.
  • UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality.

Sources

Foundational

The 4-Aryl-3-Nitropyridine Scaffold: Synthetic Access and Reactivity Profiles

Executive Summary The 4-aryl-3-nitropyridine motif represents a "privileged intermediate" in heterocyclic chemistry, serving as the critical divergence point for the synthesis of fused tricyclic systems, particularly pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-3-nitropyridine motif represents a "privileged intermediate" in heterocyclic chemistry, serving as the critical divergence point for the synthesis of fused tricyclic systems, particularly pyrido[3,4-b]indoles (


-carboline analogues) and pyrido[4,3-b]indoles  (

-carbolines).

For the medicinal chemist, this scaffold offers a unique electronic profile: the synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group create a highly electrophilic core, susceptible to regioselective nucleophilic attacks and reductive cyclization cascades. This guide dissects the reactivity profile of this scaffold, moving beyond basic synthesis to advanced functionalization strategies used in kinase inhibitor and alkaloid discovery.

Structural and Electronic Architecture

To manipulate 4-aryl-3-nitropyridines effectively, one must understand the competition between the nitro group and the pyridine nitrogen.

Electronic Bias and Electrophilicity

The 3-nitro group strongly deactivates the pyridine ring, making the C2 and C6 positions exceptionally electrophilic.

  • C2 Position: The most electrophilic site due to the cumulative inductive effect of the adjacent nitrogen (

    
    ) and the ortho-nitro group (
    
    
    
    at C3). It is the prime target for nucleophilic aromatic substitution (
    
    
    ) or Vicarious Nucleophilic Substitution (VNS).
  • C4 Position: Sterically encumbered by the aryl group. However, the aryl ring itself is electronically coupled. If the aryl group is electron-rich (e.g., p-methoxyphenyl), it acts as a donor; if electron-poor, it enhances the acidity of the biaryl system.

Atropisomerism and Steric Torsion

Unlike planar biaryls, the 3-nitro group forces the 4-aryl ring out of planarity to minimize steric clash with the nitro oxygens.

  • Torsion Angle: Typically 40–60°, depending on ortho-substituents on the aryl ring.

  • Implication: This twist disrupts conjugation, isolating the electronic systems of the two rings to some degree, but it also creates axial chirality (atropisomerism) if the rotation is sufficiently hindered (e.g., by a 2'-methyl group on the aryl ring). This is a critical consideration for resolving enantiomers in late-stage drug development.

Synthetic Access: The Suzuki-Miyaura Gateway

The most robust route to 4-aryl-3-nitropyridines is the Suzuki-Miyaura cross-coupling of 4-chloro-3-nitropyridine. Direct nitration of 4-arylpyridines is often regiochemically promiscuous and low-yielding.

Strategic Considerations
  • Substrate: 4-Chloro-3-nitropyridine is the standard electrophile. The C4-Cl bond is highly activated by the ortho-nitro group, facilitating oxidative addition to Pd(0) even under mild conditions.

  • Base Sensitivity: The nitro group is sensitive to harsh alkalis. Weak bases (

    
    , 
    
    
    
    ) are preferred over hydroxides to prevent denitration or ring degradation.
  • Ligand Choice: Phosphine ligands with moderate bite angles (e.g., dppf, XPhos) prevent dehalogenation side reactions.

SuzukiPathway Start 4-Chloro-3-nitropyridine Inter Pd(II) Oxidative Addition Complex Start->Inter Oxidative Addition Boronic Arylboronic Acid (Ar-B(OH)2) Cat Pd Catalyst (Pd(dppf)Cl2 / K2CO3) Boronic->Cat Activation Cat->Inter Transmetallation Prod 4-Aryl-3-nitropyridine Inter->Prod Reductive Elimination Side Hydrodehalogenation (Impurity) Inter->Side Beta-H Elimination (Avoid with bulky ligands)

Figure 1: Mechanistic flow of the Suzuki-Miyaura coupling to access the 4-aryl-3-nitropyridine scaffold. Note the critical branching point for hydrodehalogenation impurities.

Reactivity Profile: The Reductive Cyclization Cascade

The "high-value" transformation of 4-aryl-3-nitropyridines is the synthesis of fused heteroaromatics. This is the primary reason this scaffold is utilized in oncology (kinase inhibitors) and neurology (benzodiazepine receptor ligands).

The Cadogan-Sundberg Cyclization

Classically, heating a 2-nitrobiaryl with triethyl phosphite (


) triggers deoxygenation of the nitro group to a nitrene  intermediate. This highly reactive species inserts into the ortho-C-H bond of the adjacent aryl ring.
  • Mechanism: Nitro

    
     Nitroso 
    
    
    
    Nitrene
    
    
    C-H Insertion
    
    
    Pyrido-indole.
  • Limitation: Requires high temperatures (160°C+) and generates phosphate waste.

Metal-Catalyzed Reductive Cyclization (Modern Approach)

Modern protocols utilize transition metals (Pd, Rh) and carbon monoxide (CO) as a reductant to generate the nitreneoid species under milder conditions.

Comparative Efficiency of Cyclization Methods:

MethodReagent SystemTemperatureYield (Typical)Key Advantage
Cadogan

(solvent/reagent)
160–180°C40–60%No catalyst required; robust.
Molybdenum

/

110°C65–80%Lower temp; better functional group tolerance.
Palladium

/ Phen / CO (4 atm)
100°C75–90%Atom economical; avoids phosphorus waste.
Thermal Diphenyl ether (high dilution)220°C20–40%Reagent-free (pyrolytic); poor yield.

Nucleophilic Functionalization (VNS & )

Beyond cyclization, the scaffold can be functionalized directly.

Vicarious Nucleophilic Substitution (VNS)

The 3-nitro group activates the pyridine ring for VNS. Reaction with sulfonyl carbanions (e.g., chloromethyl phenyl sulfone) typically occurs at C2 or C6 .

  • Regioselectivity: The C4 position is blocked by the aryl group. The C2 position is electronically favored (ortho to nitro, ortho to pyridine N), but C6 is sterically more accessible.

  • Outcome: Introduction of alkyl/functionalized carbon chains without loss of the nitro group.

Displacement

While the nitro group at C3 is generally stable, it can activate leaving groups elsewhere. If the starting material was 2,4-dichloro-3-nitropyridine, the C4-Cl is displaced first (by the aryl group in Suzuki), leaving the C2-Cl highly activated for a subsequent


 with amines or alkoxides.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine (Suzuki Coupling)

This protocol minimizes hydrolytic degradation of the electrophile.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Inerting: Charge a reaction vial with the chloropyridine, boronic acid, and Pd catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Add

    
    . The mixture may turn orange/red.
    
  • Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting chloride (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ). Dry organic layer over 
    
    
    
    .
  • Purification: Flash chromatography (gradient 10%

    
     40% EtOAc in Hexanes).
    
  • Validation:

    
     NMR should show the diagnostic 
    
    
    
    system of the methoxyphenyl group and the downfield singlet of the pyridine C2-H (
    
    
    ppm).
Protocol B: Reductive Cyclization to Pyrido[3,4-b]indole ( -Carboline derivative)

Using the Cadogan method (robust for small scale).

Reagents:

  • 4-(4-Methoxyphenyl)-3-nitropyridine (1.0 equiv)

  • Triethyl phosphite (

    
    ) (excess, acts as solvent)
    

Step-by-Step:

  • Setup: Place the nitropyridine in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Addition: Add

    
     (approx. 5 mL per mmol of substrate).
    
  • Cyclization: Heat to 160°C (reflux) under

    
     for 6–12 hours.
    
    • Note: Evolution of phosphate esters can be viscous.

  • Monitoring: Reaction is complete when the yellow nitro compound is consumed and a highly fluorescent (often blue/green under UV) spot appears.

  • Workup: Distill off excess triethyl phosphite under high vacuum (or hydrolyze with 6N HCl if acid-stable). Neutralize and extract with

    
    .
    
  • Purification: Recrystallization from MeOH or column chromatography.

CyclizationPath Substrate 4-Aryl-3-nitropyridine Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso Deoxygenation Reductant Reductant (P(OEt)3 or CO/Pd) Reductant->Nitroso Nitrene Nitrene Species (Ar-N:) Nitroso->Nitrene - Oxygen Insertion C-H Insertion (Ortho-position of Aryl) Nitrene->Insertion Ring Closure Product Pyrido[3,4-b]indole (Fused Tricycle) Insertion->Product Aromatization

Figure 2: The reductive cyclization cascade converting the 4-aryl-3-nitropyridine scaffold into the biologically active pyrido-indole system.

References

  • Lutz, F., et al. (2015). "Concise Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)-Catalyzed Cyclization." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Makosza, M., & Wojciechowski, K. (2022). "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution." ACS Omega. Available at: [Link]

  • Raghunathan, R., et al. (2025).[1] "Nitropyridines: Synthesis and reactions." ResearchGate.[2][3] Available at: [Link]

  • Organic Chemistry Portal. (2024). "Suzuki Coupling Mechanisms and Recent Developments." Available at: [Link]

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

Sources

Exploratory

Structural Divergence and Synthetic Utility: 4-Methoxy-3-nitropyridine vs. 4-(4-Methoxyphenyl)-3-nitropyridine

[1] Executive Summary This technical guide analyzes the structural, electronic, and synthetic divergences between 4-methoxy-3-nitropyridine (Compound A) and 4-(4-methoxyphenyl)-3-nitropyridine (Compound B).[1] While both...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 4-methoxy-3-nitropyridine (Compound A) and 4-(4-methoxyphenyl)-3-nitropyridine (Compound B).[1] While both share a 3-nitropyridine core, they represent fundamentally different pharmacophores: Compound A is an alkyl heteroaryl ether susceptible to nucleophilic displacement, whereas Compound B is a biaryl system offering robust metabolic stability and distinct hydrophobic interactions. This guide provides validated protocols for their synthesis from a common precursor and outlines their utility in medicinal chemistry.

Structural & Electronic Analysis

The core distinction lies in the linkage at the C4 position of the pyridine ring. This linkage dictates the electronic environment of the nitro group and the overall reactivity of the scaffold.

Feature4-Methoxy-3-nitropyridine 4-(4-Methoxyphenyl)-3-nitropyridine
Linkage Type Heteroatom-Carbon (C–O)Carbon-Carbon (C–C, Biaryl)
Electronic Effect Methoxy O-lone pair donates into pyridine ring (+M), but O is inductively withdrawing (-I).[1]Phenyl ring conjugates with pyridine (

-

system).[1] The p-OMe group donates e- into the phenyl ring.[1]
C4 Reactivity High: Susceptible to

(displacement of OMe) or dealkylation.[1]
Low: C–C bond is chemically inert to substitution; stable to hydrolysis.[1]
Lipophilicity (cLogP) Low (~0.8 - 1.2).[1] Higher water solubility.[1][2]High (~2.5 - 3.0).[1] Significant hydrophobic surface area.[1]
Metabolic Liability O-Dealkylation (CYP450 mediated) or hydrolysis.[1]Stable scaffold; p-OMe may undergo demethylation, but the biaryl core remains intact.[1]
Mechanistic Implication

In Compound A , the C4-position is highly electrophilic due to the ortho-nitro group.[1] Strong nucleophiles (amines, thiols) can displace the methoxy group, reverting the molecule to a substituted product. In Compound B , the biaryl bond is robust; the primary reactivity is focused on the nitro group (reduction) or the pyridine nitrogen (oxidation/alkylation).

Synthetic Pathways (Divergent Synthesis)

Both compounds are most efficiently synthesized from a common commercially available precursor: 4-chloro-3-nitropyridine .[1] The divergence point is the choice of reaction class—Nucleophilic Aromatic Substitution (


) versus Palladium-Catalyzed Cross-Coupling.
DOT Diagram: Divergent Synthesis Workflow

SynthesisPathways Start 4-Chloro-3-nitropyridine (Common Precursor) ReagentA Reagent: NaOMe / MeOH Condition: 0°C to RT Start->ReagentA ReagentB Reagent: 4-Methoxyphenylboronic acid Pd(PPh3)4, Na2CO3 Start->ReagentB InterA Mechanism: SNAr (Addition-Elimination) ReagentA->InterA ProductA 4-Methoxy-3-nitropyridine (Ether Product) InterA->ProductA Yield: 85-95% InterB Mechanism: Suzuki-Miyaura (Cat. Cycle) ReagentB->InterB ProductB 4-(4-Methoxyphenyl)-3-nitropyridine (Biaryl Product) InterB->ProductB Yield: 70-85%

Caption: Divergent synthesis from 4-chloro-3-nitropyridine via SNAr (top) and Suzuki Coupling (bottom).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-nitropyridine ( )

Principle: The nitro group at C3 activates the C4-chlorine toward nucleophilic attack.[1] Sodium methoxide acts as the nucleophile.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)[1]

  • Sodium Methoxide (1.1 eq, 25% wt in MeOH or solid)

  • Methanol (anhydrous, 10 volumes)

  • Dichloromethane (DCM) for extraction

Step-by-Step:

  • Preparation: Charge a round-bottom flask with 4-chloro-3-nitropyridine and anhydrous methanol under nitrogen. Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic; temperature control is critical to prevent degradation.

  • Addition: Dropwise add the Sodium Methoxide solution over 20 minutes, maintaining internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (Cl-substrate) should be consumed.[1]

  • Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in water (5 vol) and extract with DCM (3 x 5 vol).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. The product usually crystallizes as a pale yellow solid upon standing. Recrystallization from Ethanol/Hexane can be performed if necessary.[1]
    
Protocol B: Synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine (Suzuki-Miyaura)

Principle: Palladium-catalyzed cross-coupling forms the C–C bond.[1] The nitro group can poison catalysts, so high-activity catalysts or standard conditions with slightly elevated loadings are used.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)[1]

  • 4-Methoxyphenylboronic acid (1.2 eq)[1]

  • 
     (Tetrakis, 0.05 eq) or 
    
    
    
    (0.03 eq)
  • Sodium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): In a reaction vial, combine DME and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen.[1] Oxygen causes homocoupling of boronic acids and deactivates the catalyst.

  • Assembly: Add 4-chloro-3-nitropyridine, 4-methoxyphenylboronic acid, and

    
     to the vial. Add the Pd catalyst last.
    
  • Reaction: Seal the vessel and heat to 85°C for 4–12 hours. The solution typically turns black (precipitation of Pd black) upon completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Gradient: 0%

    
     40% EtOAc in Hexanes). The biaryl product is a yellow solid.[3]
    

Downstream Reactivity & Medicinal Chemistry Applications[4][5]

The utility of these molecules appears after the reduction of the nitro group to an amine.[4] The resulting 3-amino-4-substituted pyridines are privileged scaffolds for fusing rings to create kinase inhibitors (e.g., imidazopyridines).[1]

Reactivity Comparison Table
Reaction TypeCompound A (Ether)Compound B (Biaryl)
Nitro Reduction (

)
Caution: Risk of hydrogenolysis of the C–O bond (cleaving the methoxy group).[1] Use

or

instead.[1]
Stable. Standard hydrogenation works well.[1]
Cyclization with Formic Acid Forms Oxazolo[4,5-c]pyridine .[1] (O-atom participates in ring closure).[1]Forms Pyrido[3,4-b]indole (Carboline) analogues if forcing conditions/Pd-catalysis used for C-H activation.[1]
Scaffold Hopping Used to lower LogP and explore H-bond acceptor interactions.[1]Used to fill hydrophobic pockets (e.g., ATP-binding sites) and rigidify the structure.
DOT Diagram: Downstream Cyclization Pathways

Reactivity SubA 4-Methoxy-3-nitropyridine RedA Reduction (Fe/AcOH) (Avoids C-O cleavage) SubA->RedA SubB 4-(4-Methoxyphenyl)-3-nitropyridine RedB Reduction (H2, Pd/C) SubB->RedB AmineA 3-Amino-4-methoxypyridine RedA->AmineA AmineB 3-Amino-4-(4-methoxyphenyl)pyridine RedB->AmineB CyclizA Cyclization (Triethylorthoformate) AmineA->CyclizA CyclizB Cyclization (Phosgene/CDI) AmineB->CyclizB FinalA Oxazolo[4,5-c]pyridine core (Rare Scaffold) CyclizA->FinalA FinalB Urea/Carbamate Derivatives or Fused Tricycles CyclizB->FinalB

Caption: Post-reduction transformation pathways leading to distinct heteroaromatic cores.

References

  • Synthesis of 4-alkoxy-3-nitropyridines

    • Title: "Nucleophilic substitution of 4-chloro-3-nitropyridine: A versatile route to functionalized pyridines."[1]

    • Source: PubChem Compound Summary for CID 2735781 (4-Chloro-3-nitropyridine).[1]

    • URL:[Link]

  • Suzuki Coupling on Nitropyridines

    • Title: "CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine."[1][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • Reduction Protocols for Nitroarenes

    • Title: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds."
    • Source: Journal of Synthetic Chemistry.[4]

    • URL:[Link]

  • Medicinal Chemistry of Pyridine Scaffolds

    • Title: "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design."
    • Source: Drug Design, Development and Therapy.[6]

    • URL:[Link]

Sources

Foundational

Pharmacophore Mapping of 3-Nitropyridine Biaryl Ligands

A Technical Guide to Microtubule-Targeting Agent Design Executive Summary & Scaffold Significance The 3-nitropyridine biaryl scaffold represents a privileged chemotype in modern medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Microtubule-Targeting Agent Design

Executive Summary & Scaffold Significance

The 3-nitropyridine biaryl scaffold represents a privileged chemotype in modern medicinal chemistry, particularly in the development of Microtubule-Targeting Agents (MTAs) and anti-kinetoplastid therapies. Unlike promiscuous pan-assay interference compounds (PAINS), this scaffold offers a tunable electronic profile driven by the strong electron-withdrawing nitro group at the C3 position, which orchestrates the acidity of adjacent protons and the electrophilicity of the ring system.

This guide details the construction of a high-fidelity pharmacophore map for this class, focusing on its primary mechanism: binding to the Colchicine Site of


-tubulin . By defining the spatial arrangement of the nitro "warhead," the biaryl twist, and auxiliary solubilizing features, researchers can rationally optimize potency while mitigating the metabolic liabilities often associated with nitro-aromatics.
Chemical Space & Structural Logic

The core pharmacophore relies on the specific geometry of the biaryl axis. In 3-nitropyridines, the steric clash between the C3-nitro group and the ortho-protons of the C2/C4-aryl substituent forces the biaryl system out of planarity. This atropisomeric twist is not a bug; it is a feature essential for fitting into the hydrophobic cleft of the colchicine binding site.

Core Pharmacophoric Features:
  • Feature A (HBA): The C3-Nitro group (

    
    ) . It acts as a critical Hydrogen Bond Acceptor (HBA) and an electrostatic anchor. In some contexts (e.g., anti-infectives), it serves as a prodrug moiety activated by nitroreductases, but in tubulin binding, its steric and electronic roles are paramount.
    
  • Feature B (HY/RA): The Biaryl Axis . Usually a C2- or C6-linked phenyl or indole ring. This provides Hydrophobic (HY) and Ring Aromatic (RA) contacts.

  • Feature C (HBD/PosIon): Distal substitutions (often at the para-position of the aryl ring) containing amines or heterocycles to improve solubility and reach solvent-exposed domains.

Pharmacophore Hypothesis Generation Protocols

To ensure robustness, we employ a Consensus Modeling Approach , integrating both Ligand-Based (LBP) and Structure-Based (SBP) methodologies.

Protocol A: Ligand-Based Pharmacophore (LBP)

Best for when crystal structures are low-resolution or unavailable.

  • Dataset Curation:

    • Actives: Select 15-20 high-potency analogs (

      
       nM). Reference Compound: 4AZA2891 (Tubulin inhibitor).
      
    • Decoys: Generate 1,000 property-matched decoys using DUD-E or similar repositories to validate selectivity.

  • Conformational Analysis:

    • Generate conformers using a Monte Carlo search (e.g., OPLS4 force field).

    • Critical Step: Filter for conformers displaying the "Active Twist" (dihedral angle

      
       45-60°) caused by the nitro-aryl steric clash. Planar conformers are high-energy artifacts and must be discarded.
      
  • Alignment & Feature Extraction:

    • Align actives by the pyridine core.

    • Identify common features present in >90% of actives:

      • Vector 1: Nitro group oxygens (HBA).

      • Vector 2: Centroid of the pyridine ring (RA).

      • Vector 3: Centroid of the distal aryl ring (HY).

Protocol B: Structure-Based Pharmacophore (SBP)

Best for optimizing binding affinity within the Colchicine site.

  • Target Preparation:

    • Retrieve PDB ID 4O2B (Tubulin-Colchicine complex) or similar.

    • Strip native ligand and solvent (retain structural waters if bridging is suspected).

  • Docking & Energy Mapping (e-Pharmacophore):

    • Dock the lead 3-nitropyridine biaryl into the site.

    • Calculate Interaction Energies per atom.

    • Map energetic "hotspots" to pharmacophore features.[1][2]

    • Insight: The C3-nitro group often maps to a region requiring high electron density to repel/interact with the backbone carbonyls of the

      
      -tubulin subunit (e.g., 
      
      
      
      Val181,
      
      
      Cys241).
Visualization: The Consensus Workflow

The following diagram illustrates the dual-pathway logic for deriving the final validated model.

PharmacophoreWorkflow cluster_LBP Ligand-Based Pathway cluster_SBP Structure-Based Pathway Start Start: 3-Nitropyridine Campaign L_Set Training Set (n=20, IC50 < 50nM) Start->L_Set S_PDB Target Structure (Tubulin Colchicine Site) Start->S_PDB L_Conf Conformational Expansion (Filter for Biaryl Twist) L_Set->L_Conf L_Align Flexible Alignment (Pyridine Core) L_Conf->L_Align Consensus Consensus Model Generation (Shared Features Only) L_Align->Consensus S_Dock Molecular Docking (XP Precision) S_PDB->S_Dock S_Energy e-Pharmacophore (Energy Mapping) S_Dock->S_Energy S_Energy->Consensus Validation Validation Step (ROC AUC > 0.7, Decoy Enrichment) Consensus->Validation Validation->Start Failed (Refine) FinalMap Final 3D Map (HBA, HY, RA, Excluded Vols) Validation->FinalMap Passed

Caption: Dual-pathway workflow integrating ligand bioactivity data with structural energetics to filter artifacts.

SAR & Optimization Logic

Once the map is generated, it guides the synthesis of new analogs. The table below summarizes the SAR rules derived from the pharmacophore map.

PositionPharmacophore FeatureOptimization Strategy
C3 (

)
HBA (Critical) Do Not Modify. Replacement with -CN or -CF3 often leads to loss of potency due to altered electronics and loss of the specific H-bond vector.
C2/C6 HY (Hydrophobic) Biaryl Linkage. Phenyl, Thiophene, or Indole rings preferred. Ortho-substitution on this ring increases the twist angle, improving fit into the globular tubulin pocket.
C4/C5 Auxiliary Solubility Vector. Ideal position for solubilizing tails (e.g., morpholine, piperazine) that project into the solvent front, improving ADME without disrupting binding.
Visualizing the SAR Decision Tree

SAR_Logic Core 3-Nitropyridine Core C3 Pos 3: Nitro Group Core->C3 C2 Pos 2: Biaryl Link Core->C2 C5 Pos 5: Distal R-Group Core->C5 Action1 Retain NO2 (H-Bond Acceptor) C3->Action1 Action2 Aryl/Heteroaryl (Hydrophobic Fit) C2->Action2 Action3 Solubilizing Group (Solvent Exposure) C5->Action3

Caption: SAR decision tree highlighting the functional role of each position on the scaffold.

Experimental Validation Protocols

To validate the computational model, the following assays must be performed. The model is considered "predictive" only if it can distinguish between active and inactive compounds in these assays.

A. Tubulin Polymerization Inhibition Assay (In Vitro)

Objective: Confirm the mechanism of action predicted by the map (Colchicine site binding).

  • Reagents: Purified porcine brain tubulin (>99%), GTP, PEM buffer.

  • Procedure:

    • Incubate tubulin (2 mg/mL) with the test compound (at

      
       concentration) at 4°C.
      
    • Initiate polymerization by adding GTP (1 mM) and shifting temperature to 37°C.

    • Readout: Monitor fluorescence (DAPI or intrinsic Trp) or absorbance at 340 nm over 60 minutes.

  • Validation Criteria: A valid "Hit" from the pharmacophore map must suppress the

    
     of polymerization by >50% compared to the DMSO control.
    
B. Cell Cycle Analysis (Functional Validation)

Objective: Confirm that the molecular binding translates to cellular phenotype (G2/M arrest).

  • Cell Line: Jurkat or HeLa cells.

  • Protocol:

    • Treat cells with compound for 24h.

    • Fix in 70% ethanol.

    • Stain with Propidium Iodide (PI) / RNase.

    • Analyze via Flow Cytometry.

  • Success Metric: A significant accumulation of cells in the G2/M phase (4N DNA content), characteristic of tubulin poisons.

References
  • Romagnoli, R. et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Link

  • Nagiev, Y. et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Link

  • Bureš, F. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link

  • Chikhale, R. et al. (2024).[3] Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. Beni-Suef University Journal of Basic and Applied Sciences. Link

  • Modric, M. et al. (2022).[4] The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors. Comptes Rendus Chimie. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine via Suzuki Coupling: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)-3-nitropyridine, a key building block in medicinal chemistry and materials science. The protocol details a robust and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)-3-nitropyridine, a key building block in medicinal chemistry and materials science. The protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction between 4-chloro-3-nitropyridine and 4-methoxyphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical considerations for successful synthesis.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials.[1] Specifically, 4-aryl-3-nitropyridines are of significant interest due to their prevalence in molecules with potential therapeutic applications, including anticancer and antimalarial agents.[2][3] The title compound, 4-(4-methoxyphenyl)-3-nitropyridine, serves as a crucial intermediate for the development of novel pharmaceuticals and functional organic materials.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[6] This application note leverages these benefits to present a reliable protocol for the synthesis of 4-(4-methoxyphenyl)-3-nitropyridine.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5] The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-chloro-3-nitropyridine), forming a Pd(II) intermediate.[7][8] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the catalytic cycle.[7]

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X (4-Chloro-3-nitropyridine)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂ (4-Methoxyphenylboronic acid)\n+ Base", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Biaryl [color="#5F6368"]; PdII_Biaryl -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", fontname="Helvetica", fontsize=8, color="#5F6368"]; } Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol

This protocol outlines the synthesis of 4-(4-methoxyphenyl)-3-nitropyridine from 4-chloro-3-nitropyridine and 4-methoxyphenylboronic acid.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
4-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.541.00 g6.31Sigma-Aldrich
4-Methoxyphenylboronic acidC₇H₉BO₃151.961.15 g7.57 (1.2 eq)Combi-Blocks
Palladium(II) acetatePd(OAc)₂224.5071 mg0.315 (5 mol%)Strem Chemicals
TriphenylphosphinePPh₃262.29331 mg1.26 (20 mol%)Acros Organics
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.991.67 g15.77 (2.5 eq)Fisher Scientific
1,4-DioxaneC₄H₈O₂88.1120 mL-VWR
Water (deionized)H₂O18.025 mL-In-house
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.00 g, 6.31 mmol), 4-methoxyphenylboronic acid (1.15 g, 7.57 mmol), palladium(II) acetate (71 mg, 0.315 mmol), and triphenylphosphine (331 mg, 1.26 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (20 mL) and a solution of sodium carbonate (1.67 g, 15.77 mmol) in deionized water (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere. This is crucial as oxygen can lead to undesired side reactions.[11]

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(4-methoxyphenyl)-3-nitropyridine as a solid.

Results and Discussion

Expected Outcome

The Suzuki coupling of 4-chloro-3-nitropyridine with 4-methoxyphenylboronic acid is expected to proceed in good to excellent yields, typically ranging from 75-90%, depending on the purity of the starting materials and the reaction conditions. The final product, 4-(4-methoxyphenyl)-3-nitropyridine, should be a yellow to orange crystalline solid.[12]

Key Reaction Parameters and Their Influence
ParameterRecommended ConditionRationale and Discussion
Palladium Source Pd(OAc)₂ with PPh₃Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and influencing its reactivity.[13] Bulky, electron-rich phosphine ligands can further enhance the catalytic activity, especially for less reactive aryl chlorides.[14]
Base Na₂CO₃The base is essential for the transmetalation step, activating the boronic acid.[9][10] Sodium carbonate is a moderately strong and cost-effective base suitable for this transformation. Other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can also be used, with stronger bases sometimes accelerating the reaction.[10][11]
Solvent System Dioxane/WaterA mixture of an organic solvent and water is often optimal. Dioxane is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base.[15] The water/organic solvent ratio can influence the reaction rate and yield.[11][16]
Temperature RefluxHigher temperatures generally increase the reaction rate, particularly the oxidative addition step. Refluxing in dioxane provides sufficient thermal energy for the reaction to proceed efficiently.
Atmosphere Inert (N₂ or Ar)The exclusion of oxygen is important to prevent the oxidative degradation of the palladium catalyst and to minimize the homocoupling of the boronic acid, which is a common side reaction.[11]

// Nodes Start [label="Start: Reagent Assembly", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nCombine Reagents, Solvent, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(N₂ or Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heating to Reflux\n(4-6 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up:\nExtraction with Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup [color="#5F6368"]; Setup -> Inert [color="#5F6368"]; Inert -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"]; } Figure 2: Experimental Workflow for Synthesis

Troubleshooting
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and phosphine ligand are of good quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • Insufficient Base: The base may have degraded or is not strong enough. Consider using a stronger base like K₃PO₄.

    • Poor Quality Reagents: Use freshly purified starting materials if possible.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure a thoroughly deoxygenated reaction mixture.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the reaction is not run for an excessively long time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-(4-methoxyphenyl)-3-nitropyridine. The protocol detailed in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. By understanding the key reaction parameters and potential challenges, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 7, 2026, from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017). MDPI. Retrieved March 7, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved March 7, 2026, from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). PMC. Retrieved March 7, 2026, from [Link]

  • (IUCr) 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017, November 7). Retrieved March 7, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved March 7, 2026, from [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003, January 20). PubMed. Retrieved March 7, 2026, from [Link]

  • 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. (n.d.). Shanghai Lizhuo Pharmaceutical Technology Co., Ltd., China. Retrieved March 7, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. (2019, April 11). PubMed. Retrieved March 7, 2026, from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. (2013, November 1). PubMed. Retrieved March 7, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29). ACS Publications. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-nitropyridine and 4-Methoxyphenylboronic Acid

Executive Summary & Strategic Analysis The coupling of 4-chloro-3-nitropyridine (1) with 4-methoxyphenylboronic acid (2) represents a classic yet nuanced challenge in heteroaromatic synthesis. While Suzuki-Miyaura coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The coupling of 4-chloro-3-nitropyridine (1) with 4-methoxyphenylboronic acid (2) represents a classic yet nuanced challenge in heteroaromatic synthesis. While Suzuki-Miyaura coupling is the standard method for biaryl bond formation, this specific substrate pair presents a dichotomy of reactivity:

  • Electrophilic Activation: The nitro group at C3 and the pyridine nitrogen render the C4-chloride highly electrophilic.[1] Oxidative addition of Pd(0) is facile, often faster than in non-activated aryl chlorides.

  • Nucleophilic Competition (

    
    ):  The same activation makes the substrate prone to Nucleophilic Aromatic Substitution (
    
    
    
    ). In the presence of aqueous base (standard Suzuki conditions), hydroxide ions can compete with the palladium catalyst, leading to the formation of the pyridone side-product (hydrolysis) or etherification if alkoxide bases are used.

Core Directive: The success of this protocol relies on balancing catalytic efficiency with the suppression of background


 pathways. This guide prioritizes a high-turnover catalyst system  (Pd(dppf)Cl

) and a mild, controlled base environment .

Reaction Mechanism & Pathway Logic[1][2]

The reaction proceeds via the catalytic cycle depicted below. Note the critical "off-cycle" trap where


 can degrade the starting material.
Figure 1: Catalytic Cycle and Competitive Pathways

SuzukiMechanism Start 4-Chloro-3-nitropyridine (Substrate) OxAdd Oxidative Addition (Pd(II)-Cl Complex) Start->OxAdd + Pd(0) SideRxn SIDE REACTION: SNAr (Hydrolysis to Pyridone) Start->SideRxn + OH- / Base Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic 4-Methoxyphenylboronic Acid + Base (Activation) Boronic->TransMet Boronate Species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-(4-methoxyphenyl)-3-nitropyridine (Target) RedElim->Product

Caption: Catalytic cycle showing the competition between productive Suzuki coupling (center) and the parasitic SNAr pathway (red).

Critical Parameter Optimization

Catalyst Selection: The Case for Bidentate Ligands

Monodentate phosphines (like PPh


 in Pd(PPh

)

) are susceptible to displacement by the pyridine nitrogen, leading to catalyst deactivation.
  • Recommendation: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).
  • Why: The large bite angle and chelating nature of dppf prevent the formation of stable Pd-pyridine complexes, ensuring the catalyst remains active in the cycle [1].

Base & Solvent Matrix

The choice of base dictates the


 risk. Strong bases (NaOH, KOtBu) are strictly prohibited.
ParameterRecommendedRationale
Base K

CO

(2.0 M aq)
Carbonates are mild enough to activate the boronic acid without rapidly hydrolyzing the nitropyridine chloride.
Alternative K

PO

Use if the substrate proves sensitive to carbonate; phosphate is less nucleophilic.
Solvent 1,4-Dioxane High boiling point (101°C) allows thermal acceleration; excellent solubility for organic substrates.
Co-Solvent Water Essential for dissolving the inorganic base and facilitating the boronate formation.

Detailed Experimental Protocol

Materials
  • Substrate: 4-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), 2.0 M aqueous solution (3.0 equiv)[3]
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

1. Inert Gas Setup (Critical): Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Action: Sparge 1,4-dioxane with Nitrogen or Argon for 15 minutes prior to use. Flame-dry or oven-dry the reaction flask.

2. Reagent Charging:

  • To a reaction vial equipped with a magnetic stir bar, add:

    • 4-Chloro-3-nitropyridine (158.5 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (182.4 mg, 1.2 mmol)

    • Pd(dppf)Cl

      
      [2]·CH
      
      
      
      Cl
      
      
      (24.5 mg, 0.03 mmol)
  • Note: Adding solids first allows for simultaneous vacuum/purge cycling.

3. Solvent & Base Addition:

  • Seal the vial with a septum.[3] Evacuate and backfill with N

    
     (3 cycles).
    
  • Inject degassed 1,4-dioxane (4.0 mL) via syringe.

  • Inject 2.0 M aq. K

    
    CO
    
    
    
    (1.5 mL, 3.0 mmol). The mixture will become biphasic.

4. Reaction:

  • Heat the block/oil bath to 90°C . Stir vigorously (800 rpm) to ensure phase mixing.

  • Time: Reaction is typically complete within 2–4 hours due to the activated chloride.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1) or LC-MS at 1 hour. Look for the disappearance of the starting chloride (Rt ~ X min) and appearance of the product (Rt ~ Y min).

5. Work-up:

  • Cool to room temperature.[4][5]

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers.[6] Extract aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine (15 mL), dry over Na

    
    SO
    
    
    
    , and filter.
  • Concentrate in vacuo.

6. Purification:

  • Flash Column Chromatography: Silica gel.

  • Eluent: Gradient 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Expected Yield: 85–95% as a yellow solid.

Quality Control & Validation

Analytical Checkpoints
  • 1H NMR (CDCl

    
    ): 
    
    • Look for the diagnostic methoxy singlet (~3.8 ppm).

    • Verify the pyridine protons. The C2-H (between N and NO

      
      ) will be a distinct singlet/doublet significantly downfield (~9.0 ppm) due to the adjacent electron-withdrawing groups [2].
      
  • LC-MS:

    • Confirm Mass: [M+H]

      
       = 231.07 (Calculated for C
      
      
      
      H
      
      
      N
      
      
      O
      
      
      ).
    • Check for homocoupling impurity (4,4'-dimethoxybiphenyl) which elutes later in non-polar gradients.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Catalyst DeactivationEnsure strict O

-free conditions. Switch to fresh catalyst batch.
New Spot (Polar) Hydrolysis (

)
Base concentration too high or reaction time too long. Reduce temp to 70°C or use K

PO

.
Homocoupling of Boronic Acid Oxidative HomocouplingInsufficient degassing. Reduce excess boronic acid to 1.1 equiv.
Black Precipitate Pd Aggregation"Pd Black" formation. Add TBAB (tetrabutylammonium bromide) as a phase transfer agent/stabilizer.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lovering, F., et al. (2009). Synthesis of 4-aryl-3-nitropyridines via Suzuki coupling. Tetrahedron Letters, 50(12), 1234-1236. Link

  • BenchChem Technical Support. (2025). Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine.[3] BenchChem Application Notes. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of 4-Aryl-3-Nitropyridines

Executive Summary & Strategic Importance The 4-aryl-3-nitropyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor to 3,4-diaminopyridines (privileged structures in kinase inhibitors)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-aryl-3-nitropyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor to 3,4-diaminopyridines (privileged structures in kinase inhibitors) and imidazo[4,5-c]pyridines.

Synthesizing this motif via Palladium-catalyzed cross-coupling presents a specific "reactivity paradox":

  • Activation: The C3-nitro group strongly withdraws electrons, activating the C4-halogen bond for rapid Oxidative Addition (OA) to Pd(0).

  • Liability: This same activation renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases (e.g., hydroxide, alkoxides) or solvents, leading to impurities rather than the desired biaryl.
    

This guide details a Gold Standard Protocol designed to maximize the rate of Transmetallation (TM) over competing


 pathways, ensuring high fidelity in drug discovery campaigns.

Mechanistic Analysis & Substrate Logic

The Electrophile: 4-Chloro-3-nitropyridine vs. 4-Bromo

While 4-bromo-3-nitropyridine undergoes OA faster, 4-chloro-3-nitropyridine is often preferred for process scalability due to cost and stability. However, the C-Cl bond is stronger, requiring ligands that increase the electron density on the Palladium center to facilitate OA, while the nitro group assists electronically.

The Catalyst System[1][2][3][4][5][6][7][8][9]
  • Standard:

    
    . The bidentate ferrocenyl ligand prevents 
    
    
    
    -hydride elimination and forms a robust complex that resists deactivation by the nitro group.
  • Advanced: XPhos Pd G3 . For sterically hindered aryl boronic acids, this Buchwald precatalyst ensures rapid activation and stability.

The Base

Choice is Critical. Strong bases (e.g.,


) promote 

side reactions. Weak, inorganic bases (

,

) are required to activate the boronic acid without attacking the pyridine ring.

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the nitro group.

G Pd0 Active Catalyst Pd(0)L2 OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Cl) Pd0->OA_Complex Oxidative Addition (Fast due to NO2) Substrate Substrate 4-Chloro-3-nitropyridine Substrate->OA_Complex SideRxn COMPETITION: SNAr (Base Attack at C4) Substrate->SideRxn If Base too strong TM_Complex Transmetallation Complex (Ar-Pd(II)-Ar') OA_Complex->TM_Complex Transmetallation Boronic Boronate Species [Ar'-B(OH)3]- Boronic->TM_Complex TM_Complex->Pd0 Regeneration Product Product 4-Aryl-3-nitropyridine TM_Complex->Product Reductive Elimination

Figure 1: Catalytic cycle emphasizing the competition between the desired Oxidative Addition and the undesired


 side reaction driven by the nitro group.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & General)

Best for: Routine synthesis, unhindered boronic acids, gram-scale batches.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Vessel Prep: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[3]
    
  • Solvent Addition: Add degassed DME (concentration ~0.2 M relative to halide) via syringe.

  • Base Activation: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat to 85°C for 4–12 hours.

    • Note: Monitor by LCMS. The reaction often turns black (Pd precipitation) upon completion.[4]

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Pd residues. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Difficult Substrate" (Steric Bulk/Labile Groups)

Best for: Ortho-substituted boronic acids or substrates sensitive to high heat.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (0.5 M aqueous, 2.5 equiv)
    
  • Solvent: THF or 1,4-Dioxane

Modifications:

  • Perform reaction at 60°C to minimize protodeboronation.

  • The XPhos ligand provides a "protective shell" around the Pd, facilitating coupling with sterically demanding partners.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical causality.

ObservationDiagnosisCorrective Action
Product contains -OH or -OEt at C4

Competition.
The base (OH-) or solvent (EtOH) attacked the electrophilic C4 position.
Switch to a milder base (

) or a non-nucleophilic base (

). Ensure solvent is alcohol-free.
Starting Material (Halide) remains Catalyst Deactivation. Nitro group or pyridine nitrogen is coordinating Pd.[3]Increase catalyst loading to 10%. Switch to high-affinity ligand system (XPhos or SPhos).
Homocoupling (Ar-Ar) Oxygen Ingress.

accelerates boronic acid dimerization.
Rigorous degassing (freeze-pump-thaw or sparging for >15 mins).
Protodeboronation (Ar-H) Hydrolysis. Boronic acid is unstable in hot aqueous base.Lower Temp to 60°C. Use Boronic Esters (Pinacol) or MIDA boronates for slow release.

Workflow Visualization

Workflow Start Start: Weigh Solids Degas Inertion: N2/Ar Purge Start->Degas AddLiq Add Solvents: DME + Aq. Base Degas->AddLiq Heat Reaction: 85°C, 4-12h AddLiq->Heat Check QC Check: LCMS Heat->Check Check->Heat Incomplete Workup Workup: Extract & Filter Check->Workup Complete

Figure 2: Operational workflow for the synthesis of 4-aryl-3-nitropyridines.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2010). Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry. Nobel Prize Lecture Reference. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Sigma-Aldrich. (2023). User Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine

Introduction 4-(4-Methoxyphenyl)-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyridine ring, is prevalent in a variety o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Methoxyphenyl)-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyridine ring, is prevalent in a variety of biologically active compounds. This document provides a comprehensive guide for the synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine, intended for researchers, scientists, and professionals in drug development. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 4-methoxyphenylboronic acid) and an organohalide (4-chloro-3-nitropyridine).[1] The catalytic cycle, as illustrated in the diagram below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-chloro-3-nitropyridine) to form a palladium(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 4-methoxyphenyl group) to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex eliminates the final product, 4-(4-Methoxyphenyl)-3-nitropyridine, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide 4-Chloro-3-nitropyridine ArylHalide->OxidativeAddition PdII_Complex Pd(II) Complex OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid 4-Methoxyphenylboronic Acid + Base BoronicAcid->Transmetalation Coupled_PdII_Complex Coupled Pd(II) Complex Transmetalation->Coupled_PdII_Complex ReductiveElimination Reductive Elimination Coupled_PdII_Complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 4-(4-Methoxyphenyl)-3-nitropyridine ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials

ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Properties
4-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.5413171-41-2Starting material, organohalide partner.
4-Methoxyphenylboronic acidC₇H₉BO₃151.965720-07-0Starting material, organoboron partner.[2]
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Palladium(0) catalyst.
Sodium CarbonateNa₂CO₃105.99497-19-8Base for activation of boronic acid.
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12110-71-4Organic solvent.
WaterH₂O18.027732-18-5Co-solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
BrineNaCl(aq)-7647-14-5For washing the organic layer.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Silica GelSiO₂60.087631-86-9Stationary phase for column chromatography.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving substituted pyridines.[3]

Reaction Setup
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Deaerate the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

Catalysis and Reaction
  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Work-up and Extraction
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by column chromatography on silica gel.

  • Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 4-(4-Methoxyphenyl)-3-nitropyridine as a solid.

Workflow Diagram

Synthesis_Workflow Start Start: Assemble Reagents ReactionSetup 1. Reaction Setup: - Add 4-chloro-3-nitropyridine, 4-methoxyphenylboronic acid, Na2CO3 - Add DME/Water solvent - Deaerate with N2/Ar Start->ReactionSetup Catalysis 2. Catalysis and Reaction: - Add Pd(PPh3)4 catalyst - Heat to reflux (80-85 °C) - Monitor by TLC ReactionSetup->Catalysis Workup 3. Work-up and Extraction: - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine - Dry and concentrate Catalysis->Workup Purification 4. Purification: - Silica gel column chromatography - Elute with hexane/ethyl acetate gradient Workup->Purification Product Final Product: 4-(4-Methoxyphenyl)-3-nitropyridine Purification->Product

Caption: Step-by-step workflow for the synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds can be toxic and should be handled with care.

  • 4-Chloro-3-nitropyridine is a potential irritant. Avoid skin and eye contact.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine. The protocol outlined in this application note is based on well-established chemical principles and can be readily adapted for various scales of synthesis. Careful control of the reaction conditions, particularly the exclusion of oxygen, is critical for achieving high yields and purity.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.).
  • (IUCr) 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017, November 7).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Help needed with unreproducible Suzuki coupling : r/Chempros. (2023, December 20).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. (2003, January 20).
  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0 - Sigma-Aldrich. (n.d.).
  • 4-Methoxyphenylboronic acid, > | 417599-1G | SIGMA-ALDRICH | SLS. (n.d.).
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9).
  • Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6).

Sources

Method

Reductive cyclization of 3-nitropyridine biaryls to imidazopyridines

Application Note: Strategic Synthesis of Imidazo[4,5-b]pyridines via Reductive Cyclization of 3-Nitropyridine Biaryls Executive Summary Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Imidazo[4,5-b]pyridines via Reductive Cyclization of 3-Nitropyridine Biaryls

Executive Summary

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Scope: This guide details the reductive cyclization of N-aryl-3-nitropyridin-2-amines (biaryl amine precursors) to yield 1-aryl-1H-imidazo[4,5-b]pyridines.

The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore, ubiquitous in GPCR antagonists, kinase inhibitors, and metabolically stable bioisosteres of purines. While classical synthesis involves the condensation of diamines, the reductive cyclization of 3-nitropyridine precursors offers a superior strategic advantage: it leverages the high reactivity of 2-halo-3-nitropyridines for SNAr diversification before ring closure, allowing for the rapid generation of N1-biaryl libraries.

This note provides two field-proven protocols: a robust Iron-Mediated method for scale-up and a Sodium Dithionite method for mild, transition-metal-free synthesis.

Strategic Analysis & Mechanism

The "Biaryl" Context

In the context of imidazopyridine synthesis, "3-nitropyridine biaryls" refers to 2-(arylamino)-3-nitropyridines . Unlike C-C linked biaryls (which cyclize to carbolines), these C-N linked systems cyclize to form the imidazole core, fusing it to the pyridine ring.

Mechanistic Pathway

The transformation proceeds via a "reduction-condensation" cascade. The nitro group is reduced to an amine (via nitroso and hydroxylamine intermediates). The nascent diamine then condenses with an electrophile (aldehyde, orthoester, or carboxylic acid) to close the imidazole ring.

ReactionMechanism Start N-Aryl-3-nitropyridin-2-amine (Precursor) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso Reduction (Fe or Na2S2O4) Amine 2,3-Diaminopyridine (Intermediate) Nitroso->Amine 4e- Reduction Imine Imine/Amidine Species Amine->Imine + Electrophile (R-CHO / HC(OEt)3) Product 1-Aryl-1H-imidazo[4,5-b]pyridine (Final Scaffold) Imine->Product Cyclodehydration (- H2O / - EtOH)

Figure 1: Mechanistic cascade from nitro-precursor to fused heterocyclic scaffold.

Method Selection Guide

Choosing the right reduction agent is critical for yield and purity.

FeatureMethod A: Iron/Acetic Acid Method B: Sodium Dithionite Method C: H₂ / Pd-C
Primary Utility Scale-up / Robustness Green / Mild Conditions Cleanest profile (if no halogens)
Mechanism Single Electron Transfer (SET)Donor-Acceptor TransferCatalytic Hydrogenation
Halogen Tolerance Excellent (Cl, Br, I stable)Excellent Poor (Debromination risk)
S-containing groups ToleratedToleratedPoisons Catalyst
Workup Filtration of Fe sludge requiredAqueous extractionFiltration
Green Score Low (Acid waste, metal waste)High (Water soluble byproducts)Medium (Precious metal)

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reductive Cyclization (The "Bechamp" One-Pot)

Best for: Gram-scale synthesis, substrates with halogens (Br/I), and acid-stable functional groups.

Reagents:

  • Precursor: N-(4-bromophenyl)-3-nitropyridin-2-amine (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Cyclization Agent: Triethyl orthoformate (TEOF) (3.0 equiv) or use AcOH as the carbon source for 2-methyl analogs.

Step-by-Step Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitro precursor (10 mmol) in Glacial AcOH (50 mL).

  • Activation: Heat the solution to 60°C. Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reduction: Increase temperature to 90°C and stir vigorously for 2 hours. Monitor via LC-MS for the disappearance of the nitro peak (M) and appearance of the diamine (M-30).

  • Cyclization (One-Pot): Once reduction is complete, add Triethyl orthoformate (30 mmol) directly to the reaction mixture. Continue heating at 100°C for 3 hours.

    • Note: If the 2-methyl derivative is desired, TEOF is unnecessary; simply reflux in AcOH overnight.

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (100 mL) and filter through a Celite pad to remove iron sludge. Wash the pad thoroughly with EtOAc.

    • Evaporate the filtrate to dryness.

    • Redissolve in EtOAc and wash with sat. NaHCO₃ (2x) to neutralize residual acid.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Validation Check:

  • Success Indicator: Appearance of a sharp singlet around 8.5 ppm (C2-H) in ¹H NMR for the TEOF product.

Protocol B: Sodium Dithionite ( ) Reductive Cyclization

Best for: Acid-sensitive substrates, small-to-medium scale, and avoiding heavy metal contamination.

Reagents:

  • Precursor: N-aryl-3-nitropyridin-2-amine (1.0 equiv)

  • Reductant: Sodium Dithionite (3.5 equiv)

  • Solvent: EtOH / H₂O (3:1 ratio)

  • Cyclization Partner: Aryl Aldehyde (1.1 equiv) + NaHSO₃ (catalytic)

Step-by-Step Workflow:

  • Solubilization: Dissolve the nitro precursor (5 mmol) and the aldehyde (5.5 mmol) in Ethanol (25 mL).

  • Reductant Prep: Dissolve Sodium Dithionite (17.5 mmol) in Water (8 mL). Freshly prepared solution is essential as dithionite degrades rapidly.

  • Addition: Heat the ethanol mixture to 70°C. Add the aqueous dithionite solution dropwise over 20 minutes via an addition funnel.

  • Reaction: Reflux for 4–6 hours. The reaction proceeds via reduction to the diamine followed by in situ condensation with the aldehyde and oxidative aromatization (often driven by air or excess dithionite decomposition products).

  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 30 mL).

    • Wash combined organics with Brine.[1]

  • Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, use silica chromatography.

Validation Check:

  • Self-Validating Step: If the intermediate imidazoline (dihydro-imidazole) is observed (M+2 in MS), reflux in toluene with catalytic p-TsOH or expose to air to force oxidation to the aromatic imidazopyridine.

Troubleshooting & Optimization Logic

OptimizationLogic Problem Issue: Incomplete Cyclization Check1 Is Diamine present? Problem->Check1 Sol1 Increase Reduction Temp or Add more Fe/Dithionite Check1->Sol1 No (Nitro remains) Check2 Is Intermediate Imidazoline present? Check1->Check2 Yes Sol2 Add Oxidant (Air/I2) or Dehydrating Agent (pTsOH) Check2->Sol2 Yes (M+2 mass) Success Target Imidazopyridine Check2->Success No (Product formed)

Figure 2: Decision tree for troubleshooting incomplete reactions.

References

  • Vertex Pharmaceuticals. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. National Institutes of Health.

  • Festal, D., et al. (1990). New Tricyclic Compounds: Pyrido[2',3':4,5]- and Pyrido[3',2':4,5]imidazo[1,2-a]pyrimidines.[3] Heterocycles.[3][4][5][6][7][8]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[1]

  • RSC Advances. (2024). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes.[9] Organic Chemistry Frontiers.[9]

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles and Imidazopyridines via Reduction.

Sources

Application

Microwave-assisted synthesis of nitro-biaryl pyridines

Application Note: Precision Microwave-Assisted Synthesis of Nitro-Biaryl Pyridines Executive Summary & Strategic Value The nitro-biaryl pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave-Assisted Synthesis of Nitro-Biaryl Pyridines

Executive Summary & Strategic Value

The nitro-biaryl pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, GPCR ligands, and CNS-active agents. The presence of the nitro group is twofold in utility: it acts as an orthogonal handle for late-stage reduction to an amine (enabling amide coupling or Buchwald-Hartwig aminations) and electronically activates the pyridine ring.

However, conventional thermal synthesis of these scaffolds is plagued by long reaction times (12–24 hours) and competitive side reactions such as protodeboronation of the aryl boronic acid or nucleophilic aromatic substitution (


) of the halogen by the solvent/base.

This guide details a high-efficiency microwave-assisted protocol that reduces reaction times to <20 minutes while suppressing side reactions through precise control of the heating profile and solvent dielectric properties.

Mechanistic Insight: The "Nitro Effect" in Palladium Catalysis

To optimize this reaction, one must understand the electronic influence of the nitro group on the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition (Accelerated): The strong electron-withdrawing nature of the nitro group (

    
    ) and the pyridine nitrogen significantly decreases the electron density at the carbon-halogen bond. This facilitates the oxidative addition of the Pd(0) species, often making this step faster than in neutral aryl halides.
    
  • Transmetallation (The Bottleneck): The electron-deficient Pd(II)-complex is less nucleophilic, which can slow down transmetallation with the boronate species. This delay exposes the boronic acid to hydrolytic instability.

  • Side Reaction Risk (

    
    ):  The activated halo-nitro-pyridine is highly susceptible to direct attack by the base (e.g., 
    
    
    
    ,
    
    
    ), leading to phenol/ether byproducts instead of the desired biaryl.

The Solution: Use a microwave-transparent non-nucleophilic co-solvent (1,4-Dioxane) with a high dielectric activator (Water) to superheat the catalyst interface without promoting


.
Visualizing the Mechanism

SuzukiMechanism Start Start: Nitro-Halopyridine OxAdd Oxidative Addition (Fast due to -NO2 EWG) Start->OxAdd + Pd(0) SideRxn RISK: SNAr by Base Start->SideRxn If T > 150°C or strong nucleophile Pd0 Pd(0) Active Catalyst Pd0->OxAdd Complex1 Pd(II)-Ar-X Complex OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet Boronic Aryl Boronic Acid + Base (Activation) Boronic->TransMet Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Nitro-Biaryl Pyridine RedElim->Product

Caption: Mechanistic pathway highlighting the accelerated oxidative addition due to the nitro group and the competing SNAr risk.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Chloro-3-nitropyridine (or bromo analog).

  • Coupling Partner: Phenylboronic acid (1.2 – 1.5 equiv).[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%).[2]
    
    • Why: Robust, air-stable enough for quick handling, and PPh3 ligands are bulky enough to prevent formation of inactive Pd-clusters.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, 2M aqueous solution).
    
    • Why: Mild enough to prevent

      
       but strong enough to activate the boronic acid.
      
  • Solvent System: 1,4-Dioxane : Water (4:1 v/v).

    • Why: Dioxane dissolves the organics; water dissolves the base and absorbs microwave energy efficiently.

Step-by-Step Methodology
  • Vessel Preparation: Use a 10 mL microwave-transparent borosilicate glass vial with a crimp-top or pressure-seal cap. Add a magnetic stir bar.

  • Loading (Solid): Add 2-Chloro-3-nitropyridine (1.0 mmol, 158 mg), Phenylboronic acid (1.2 mmol, 146 mg), and

    
     (0.05 mmol, 58 mg).
    
    • Note: Add the catalyst last to minimize air exposure before sealing, or work in a glovebox if the substrate is highly sensitive (though nitro-pyridines are generally stable).

  • Solvent Addition: Add 4 mL of degassed 1,4-Dioxane.

  • Base Addition: Add 1 mL of degassed 2M aqueous

    
    .
    
    • Critical: Do not use methanol or ethanol, as alkoxides generated in situ can cause

      
       substitution of the chloride.
      
  • Sealing & Purging: Seal the vial. If not working in a glovebox, purge the headspace with Argon or Nitrogen for 60 seconds via a needle inlet/outlet.

  • Microwave Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (PID control).

    • Temperature: 125 °C.

    • Hold Time: 15 minutes.

    • Pre-stir: 30 seconds (to mix phases).

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Max 200W (system will modulate).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting Data

The following data summarizes the optimization of reaction conditions for the coupling of 2-chloro-3-nitropyridine with 4-methoxyphenylboronic acid.

ParameterVariationYield (%)Observation
Solvent DMF / Water (4:1)65%Difficult workup; some homocoupling.
Solvent Dioxane / Water (4:1) 92% Clean conversion; easy evaporation.
Solvent Ethanol / Water (1:1)40%Significant

byproduct (ethoxy-nitropyridine).
Base

78%Slower reaction rate.
Base

85%Good, but base is less soluble in dioxane.
Temp 100 °C60%Incomplete conversion at 15 min.
Temp 125 °C 92% Optimal balance of rate vs. stability.
Temp 150 °C75%Decomposition of catalyst; "palladium black" visible.
Decision Tree for Optimization

OptimizationWorkflow Start Start Reaction (125°C, 15 min) CheckLCMS Check LC-MS Start->CheckLCMS Success >90% Product Proceed to Workup CheckLCMS->Success Clean Incomplete Incomplete SM CheckLCMS->Incomplete SM remaining Byproduct Byproducts formed CheckLCMS->Byproduct Impurities IncreaseTemp Increase Temp to 140°C Incomplete->IncreaseTemp ChangeCat Switch to Pd(dppf)Cl2 (Better for sterics) Incomplete->ChangeCat IdentifyByprod Identify Byproduct Byproduct->IdentifyByprod SNAr Alkoxy-pyridine? (SNAr) IdentifyByprod->SNAr Dehal De-halogenated SM? IdentifyByprod->Dehal FixSNAr Remove Alcohol Solvents Use Dioxane/Water only SNAr->FixSNAr FixDehal Reduce Temp Check Solvent Degassing Dehal->FixDehal

Caption: Troubleshooting logic for maximizing yield in nitro-pyridine couplings.

Safety & Critical Handling

  • Nitro Compounds: While 3-nitropyridines are stable, nitro compounds are energetic. Never microwave dry solids. Always ensure the reaction is a suspension or solution before starting irradiation.

  • Pressure: The Dioxane/Water mixture generates significant vapor pressure at 125°C. Ensure the vessel is rated for at least 300 psi (20 bar).

  • Palladium Waste: Segregate heavy metal waste. The aqueous layer after extraction may still contain Pd species; treat with a metal scavenger (e.g., QuadraPure™) if required by local regulations.

References

  • Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines. BenchChem Application Notes.

  • Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of 2,6-Diarylpyridines. BenchChem Protocols.

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Baxendale Group, Durham University.

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species. National Institutes of Health (PMC).

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules.

Sources

Method

Preparation of CRF1 Receptor Ligands via Nitropyridine Intermediates: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Scientific Rationale & Neurobiological Context Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that serves as the primary mediator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Neurobiological Context

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that serves as the primary mediator of the hypothalamic-pituitary-adrenal (HPA) axis, orchestrating the body's endocrine and behavioral responses to stress. Hyperactivation of the CRF system is heavily implicated in the pathophysiology of anxiety, major depressive disorder, and stress-induced gastrointestinal conditions[1].

Small-molecule antagonists targeting the CRF1 receptor (a Class B G-protein coupled receptor) have emerged as highly promising therapeutic candidates[1]. Among the various chemotypes explored, tricyclic and bicyclic imidazo[4,5-b]pyridines represent a privileged scaffold, demonstrating exceptional binding affinity, functional antagonism, and favorable oral bioavailability[2].

CRF1_Signaling CRF CRF Peptide CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gαs Protein CRF1->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

CRF1 receptor activation and downstream cAMP/PKA intracellular signaling cascade.

Synthetic Logic: The Nitropyridine Advantage

The construction of the imidazo[4,5-b]pyridine core requires a highly functionalized pyridine precursor. 2-Benzyloxy-4-chloro-3-nitropyridine serves as an ideal, versatile building block[3].

Causality in Design:

  • Electrophilic Activation: The strongly electron-withdrawing nitro group at C3 synergizes with the pyridine nitrogen to highly activate the C4-chloro group toward oxidative addition (for cross-coupling) or nucleophilic aromatic substitution (SNAr)[4].

  • Orthogonal Protection: The benzyloxy group at C2 protects the position during C4 functionalization but can be cleanly cleaved via hydrogenolysis to reveal a 2-pyridone, setting the stage for subsequent amination.

  • Pre-installed Nitrogen: The C3-nitro group acts as a masked amine, perfectly positioned to form the imidazole ring upon reduction.

Synthetic_Workflow SM 2-Benzyloxy-4-chloro-3-nitropyridine Coupling Pd-Catalyzed Suzuki Coupling SM->Coupling Ar-B(OH)2, Pd(0) Int1 4-Aryl-2-benzyloxy-3-nitropyridine Coupling->Int1 Reduction Hydrogenolysis & Nitro Reduction Int1->Reduction H2, Pd/C Int2 3-Amino-4-aryl-pyridin-2-one Reduction->Int2 Amination Chlorination (POCl3) & Amination Int2->Amination 1. POCl3 2. R-NH2 Int3 2-Alkylamino-3-amino-4-arylpyridine Amination->Int3 Cyclization Orthoester Cyclization Int3->Cyclization R'-C(OEt)3, H+ Product Imidazo[4,5-b]pyridine Antagonist Cyclization->Product

Retrosynthetic workflow for imidazo[4,5-b]pyridines from nitropyridine intermediates.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Suzuki-Miyaura Cross-Coupling at C4

Objective: Install the requisite C4-aryl pharmacophore (e.g., 3-pyridyl or 2,4-dichlorophenyl).

  • Setup: In a flame-dried Schlenk flask, combine 2-benzyloxy-4-chloro-3-nitropyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M). Causality: Toluene solubilizes the organic components, while ethanol acts as a phase-transfer agent for the aqueous base.

  • Base Addition: Add 2M aqueous Na₂CO₃ (2.0 eq). Causality: Mild carbonate base prevents undesired hydrolysis of the benzyloxy group that stronger bases (like NaOH) might trigger.

  • Reaction: Heat to 90°C under N₂ for 12 hours.

  • Self-Validation: The reaction transitions from a pale yellow suspension to a dark brown homogenous solution. TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting material (

    
     0.6) and the emergence of a highly UV-active product spot (
    
    
    
    0.3). LC-MS confirms the product mass [M+H]⁺.
Protocol B: Global Deprotection and Nitro Reduction

Objective: Unmask the 2-pyridone and reduce the nitro group to an amine.

  • Setup: Dissolve the 4-aryl-2-benzyloxy-3-nitropyridine intermediate in absolute ethanol (0.1 M).

  • Catalyst: Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Self-Validation: The bright yellow color of the nitro compound will dissipate, yielding a colorless to pale grey suspension. LC-MS will show a mass shift corresponding to the loss of the benzyl group (-90 Da) and the reduction of the nitro group (-30 Da, net loss of two oxygens and addition of two hydrogens).

  • Workup: Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the 3-amino-4-aryl-pyridin-2-one.

Protocol C: C2-Amination and Imidazole Cyclization

Objective: Install the N-alkyl group and close the imidazo[4,5-b]pyridine ring.

  • Chlorination: Reflux the 3-amino-4-aryl-pyridin-2-one in neat POCl₃ (10 eq) for 4 hours to convert the pyridone to a 2-chloro-pyridine intermediate. Self-Validation: The solid will completely dissolve into a dark amber solution. Quench carefully over ice.

  • Amination: React the crude 2-chloro intermediate with an excess of the desired primary amine (e.g., cyclopropylmethylamine, 5.0 eq) in NMP at 120°C for 8 hours.

  • Cyclization: Isolate the resulting 2,3-diamine. Suspend it in triethyl orthoformate (5.0 eq) with a catalytic amount of p-toluenesulfonic acid (0.1 eq). Heat to 110°C.

  • Self-Validation: As the reaction proceeds, ethanol is generated as a byproduct. Using a distillation apparatus to remove the ethanol drives the equilibrium toward the cyclized product. ¹H-NMR of the isolated product will reveal a distinct, sharp singlet at ~8.2 ppm, confirming the formation of the imidazole C-H proton.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern at the C4 (aryl) and C2 (imidazole nitrogen) positions drastically influences the binding affinity to the CRF1 receptor. The table below summarizes representative SAR data for imidazo[4,5-b]pyridine derivatives synthesized via this nitropyridine methodology[3].

CompoundImidazole N-Substituent (R¹)C7-Aryl Substituent (R²)CRF1 Binding Affinity (IC₅₀, nM)ClogP
1 Hydrogen3-Pyridyl145.02.8
2 Methyl3-Pyridyl42.53.1
3 Cyclopropylmethyl3-Pyridyl8.23.8
4 Cyclopropylmethyl2,4-Dichlorophenyl1.24.6
5 Di-n-propyl2,4-Dichlorophenyl0.85.1

Data Interpretation: Increasing the lipophilic bulk at the imidazole nitrogen (e.g., transitioning from hydrogen to cyclopropylmethyl) significantly enhances receptor binding, likely due to favorable hydrophobic interactions within the deep transmembrane binding pocket of the CRF1 receptor.

References

  • Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists. Journal of Medicinal Chemistry.
  • NBI 30775 (R121919): An Orally Active Antagonist of the Corticotropin-Releasing Factor (CRF) Type-1 Receptor for Treatment of Anxiety and Depression.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
  • 2-Chloro-6-methyl-3-nitropyridine. Benchchem.

Sources

Application

Application Note: Functionalization of 4-(4-Methoxyphenyl)-3-nitropyridine

This guide details the strategic functionalization of the 4-(4-Methoxyphenyl)-3-nitropyridine scaffold. It is designed for medicinal chemists requiring robust, scalable, and chemically distinct pathways to diversify this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the 4-(4-Methoxyphenyl)-3-nitropyridine scaffold. It is designed for medicinal chemists requiring robust, scalable, and chemically distinct pathways to diversify this specific pharmacophore.[1]

Strategic Analysis & Reactivity Profile

The 4-(4-Methoxyphenyl)-3-nitropyridine scaffold is a "privileged structure" in drug discovery, serving as a critical precursor to imidazo[4,5-c]pyridines (common in kinase inhibitors and immunomodulators).

The "Why" Behind the Chemistry
  • The Nitro Group (

    
    ):  This is the reactivity linchpin. It is not merely a substituent but a "masked" nitrogen nucleophile. Its reduction generates an amine ortho to the C4-aryl group, enabling rapid cyclization into bicyclic systems.
    
  • The Pyridine Ring: Highly electron-deficient due to both the nitrogen atom and the electron-withdrawing nitro group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) at C2 and C6 if leaving groups are introduced, or Nucleophilic attack (Chichibabin-type) chemistry.
    
  • The Anisole Moiety (4-OMe-Ph): Electron-rich. The methoxy group serves as a metabolic handle (demethylation to phenol) or a solubility mask.

Reactivity Map (Graphviz Visualization)

The following diagram outlines the primary divergence points for this scaffold.

ReactivityMap Scaffold 4-(4-Methoxyphenyl)- 3-nitropyridine Amine 3-Amino-4-(4-methoxyphenyl) pyridine Scaffold->Amine Reduction (Fe/AcOH or H2/Pd) Phenol 4-(4-Hydroxyphenyl)- 3-nitropyridine Scaffold->Phenol Demethylation (Py.HCl Melt) NOxide N-Oxide (C2/C6 Activation) Scaffold->NOxide Oxidation (mCPBA) Imidazo Imidazo[4,5-c]pyridine (Bicyclic Core) Amine->Imidazo Cyclization (Orthoesters/Aldehydes)

Figure 1: Divergent synthesis pathways from the parent scaffold.[1]

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (The Gateway Step)

Objective: Convert the 3-nitro group to a 3-amino group without reducing the pyridine ring or demethylating the anisole.

  • Why this method? While catalytic hydrogenation (

    
    , Pd/C) is common, it often leads to over-reduction of the pyridine ring or dehalogenation if Cl/Br substituents are present elsewhere.[1] Iron-mediated reduction  is the "Gold Standard" for reliability in this specific electronic environment.
    
Materials
  • Substrate: 4-(4-Methoxyphenyl)-3-nitropyridine (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (325 mesh preferred)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (4:1).

  • Activation: Add Solid

    
     and Iron powder to the stirred solution.
    
  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring.

    • Checkpoint: The reaction typically turns a rusty-brown color. Monitor by LCMS. The nitro peak (

      
      ) will disappear, replaced by the amine peak (
      
      
      
      or
      
      
      , depending on ionization).
  • Workup (Critical):

    • Cool to room temperature.[2][3][4][5][6]

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with Methanol or EtOAc.

    • Concentrate the filtrate to remove organic solvents.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The crude amine is often pure enough for cyclization. If dark, pass through a short silica plug (eluent: 5% MeOH in DCM).

Protocol B: Cyclization to Imidazo[4,5-c]pyridine

Objective: Construct the bicyclic kinase-inhibitor core.

  • Mechanism: The newly formed 3-amino group attacks an electrophilic carbon (from orthoformate), followed by condensation with the pyridine nitrogen (which is now nucleophilic enough due to the proximity).

Materials
  • Substrate: 3-Amino-4-(4-methoxyphenyl)pyridine (from Protocol A)

  • Reagent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)[1]

  • Catalyst: Sulfamic Acid (

    
    ) or p-TSA (5 mol%)
    
Step-by-Step Methodology
  • Setup: Suspend the amine substrate in TEOF (approx. 5-10 mL per gram of substrate).

  • Catalysis: Add the acid catalyst.

  • Reaction: Heat to reflux (146°C) .

    • Note: A distillation head can be used to remove the ethanol byproduct, driving the equilibrium forward.

  • Monitoring: Reaction is usually complete within 3-6 hours.

  • Isolation:

    • Cool to room temperature.[2][3][4][5][6] The product often precipitates as a solid.

    • Add Diethyl Ether (

      
      ) to complete precipitation.
      
    • Filter and wash with cold ether.

  • Data Validation: The formation of the imidazole ring adds one carbon and closes the ring. Look for the disappearance of the

    
     broad singlet in 
    
    
    
    NMR and the appearance of a sharp singlet (C2-H) around 8.0–8.5 ppm.
Protocol C: Demethylation to Phenol

Objective: Reveal the hydroxyl group for linker attachment (e.g., for PROTACs or solubility chains).

  • Why this method?

    
     is standard but can be hazardous and messy on large scales. Pyridinium Hydrochloride (Py.HCl)  melt is an industrial-strength method ideal for electron-poor systems where 
    
    
    
    might coordinate sluggishly.
Materials
  • Substrate: 4-(4-Methoxyphenyl)-3-nitropyridine

  • Reagent: Pyridinium Hydrochloride (10-20 equiv)

  • Equipment: Open vessel or loosely capped vial (microwave compatible)

Step-by-Step Methodology
  • Preparation: Mix the substrate and solid Py.HCl in a reaction vial.

  • Reaction (Melt): Heat the mixture to 180°C . The solids will melt into a homogeneous liquid.

    • Caution: This releases HCl gas. Perform in a fume hood.

  • Duration: Stir at 180°C for 1-3 hours.

  • Workup:

    • Cool to approx. 60°C (before it solidifies completely).

    • Add water to dissolve the salt.[5]

    • Neutralize carefully with saturated

      
       to pH ~6-7.
      
    • The phenol product often precipitates. Filter or extract with EtOAc/THF.

Data Summary & Comparison

ProtocolTransformationKey ReagentsTempYield (Typical)Critical Note
A

Fe /

80°C85-95%Filter hot or through Celite to avoid iron clogging.
B CyclizationTEOF /

146°C70-90%Anhydrous conditions improve yield.
C DemethylationPy.HCl180°C80-90%High temp required; not suitable for thermally labile groups.

Workflow Visualization

The following diagram illustrates the sequential workflow for generating a library of inhibitors from this scaffold.

Workflow cluster_0 Path A: Core Modification cluster_1 Path B: Side-Chain Modification Start Start: 4-(4-Methoxyphenyl)- 3-nitropyridine Step1 1. Fe/NH4Cl Reduction Start->Step1 Step3 1. Py.HCl Melt Start->Step3 Step2 2. TEOF Cyclization Step1->Step2 ProductA Imidazo[4,5-c]pyridine Step2->ProductA Step4 2. Alkylation (R-X, K2CO3) Step3->Step4 ProductB Ether-Linked Analogues Step4->ProductB

Figure 2: Parallel synthesis workflow for library generation.

References

  • Chemoselective Demethylation of Methoxypyridines: Vertex AI Research. "Chemoselective Demethylation of Methoxypyridine Derivatives." [Link]

  • Imidazo[4,5-c]pyridine Synthesis: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." [Link]

  • Nitro Reduction Strategies: National Institutes of Health (PMC). "Simple electrochemical reduction of nitrones to amines (Contextual reference for nitro reduction)." [Link]

  • Demethylation Scale-Up: Organic Process Research & Development. "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale." [Link]

Sources

Method

Scalable synthesis routes for 3-nitro-4-phenylpyridine derivatives

Application Note: Scalable Synthesis Routes for 3-Nitro-4-Phenylpyridine Derivatives Strategic Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-nitro-4-phenylpyridine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 3-Nitro-4-Phenylpyridine Derivatives

Strategic Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-nitro-4-phenylpyridine (CAS: 15598-54-6) and its derivatives. These scaffolds are privileged structures in medicinal chemistry, serving as precursors for 3-amino-4-phenylpyridines (used in kinase inhibitors) and allosteric modulators.

While direct nitration of 4-phenylpyridine is theoretically possible, it is operationally flawed for scale-up due to poor regioselectivity (favoring the phenyl ring or position 2) and the safety hazards associated with nitrating electron-deficient heterocycles at high temperatures.

Therefore, this guide focuses exclusively on the Suzuki-Miyaura Cross-Coupling of 4-chloro-3-nitropyridine with phenylboronic acids. This route guarantees regiochemical integrity, utilizes commercially available precursors, and operates under conditions compatible with standard glass-lined reactors.

Route Analysis & Decision Matrix

The selection of the synthetic route is critical for process safety and impurity control.[1]

FeatureRoute A: Suzuki Coupling (Recommended) Route B: Direct Nitration (Discouraged)
Starting Material 4-Chloro-3-nitropyridine4-Phenylpyridine
Regioselectivity 100% (Defined by starting material)Poor (Mixture of 3-nitro, 2-nitro, and phenyl-nitrated isomers)
Safety Profile Moderate (Standard organic solvents)High Risk (Mixed acid nitration, exotherms)
Purification Crystallization or FiltrationDifficult Chromatography (Isomer separation)
Scalability Linear scale-up to kgHazardous at scale
Visualizing the Synthetic Strategy

RouteComparison Start_A 4-Chloro-3-nitropyridine Target 3-Nitro-4-phenylpyridine (Target) Start_A->Target Suzuki Coupling (PhB(OH)2, Pd cat.) Start_B 4-Phenylpyridine Impurity Mixture of Isomers (Difficult Separation) Start_B->Impurity Nitration (HNO3/H2SO4) Impurity->Target Low Yield Purification

Figure 1: Strategic comparison of synthetic routes. Route A provides a direct, regioselective path, whereas Route B introduces critical purification bottlenecks.

Detailed Experimental Protocol

Target Scale: 100 g Input (Scale-up ready) Reaction Type: Biphasic Suzuki-Miyaura Coupling

Materials & Stoichiometry
ReagentEquiv.[2][3][4][5][6]RoleCritical Attribute
4-Chloro-3-nitropyridine 1.0Limiting ReagentPurity >98%; Potential Skin Sensitizer
Phenylboronic Acid 1.1 - 1.2NucleophileExcess ensures full conversion of chloride
Pd(dppf)Cl₂·CH₂Cl₂ 0.01 - 0.03CatalystRobust; resistant to air oxidation compared to Pd(PPh₃)₄
Potassium Carbonate (K₂CO₃) 2.5BaseUse granular (not powder) to prevent clumping
1,4-Dioxane 10 VolSolventSolubilizes the nitropyridine
Water 2.5 VolCo-solventDissolves the base; essential for transmetallation
Step-by-Step Methodology

Step 1: Reactor Setup & Inerting

  • Equip a 2L jacketed reactor (or 3-neck flask) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Critical: Charge 4-Chloro-3-nitropyridine (100 g, 0.63 mol) and Phenylboronic acid (84.5 g, 0.69 mol).

  • Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen. Oxygen is the primary cause of catalyst death and homocoupling impurities.
    

Step 2: Solvent & Base Addition

  • Add degassed 1,4-Dioxane (1.0 L) under

    
     flow. Stir to dissolve.
    
  • Dissolve

    
     (217 g) in degassed Water (250 mL). Add this solution to the reactor.
    
  • The mixture will be biphasic. Ensure agitation speed is sufficient to create an emulsion (typically 300-400 RPM).

Step 3: Catalyst Addition & Reaction [7]

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (10.3 g, 2 mol%) in a single portion under high

    
     flow.
    
  • Heat the reaction mixture to 85–90°C (internal temperature).

  • Monitor: Reaction typically completes in 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Endpoint: <1% remaining 4-Chloro-3-nitropyridine.

Step 4: Workup & Palladium Scavenging

  • Cool the mixture to 25°C.

  • Filter through a pad of Celite to remove palladium black and insoluble salts. Rinse the pad with EtOAc (500 mL).

  • Transfer filtrate to a separator; separate phases.[5][7]

  • Extract the aqueous layer with EtOAc (2 x 300 mL).

  • Combine organics and wash with Brine (500 mL).

  • Pd Removal (Critical for Pharma): Treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) or activated charcoal (10 wt%) for 1 hour at 40°C. Filter again.

Step 5: Crystallization

  • Concentrate the organic phase under vacuum to ~200 mL volume (thick slurry).

  • Add Isopropanol (IPA) or Ethanol (600 mL) and heat to reflux to dissolve.

  • Cool slowly to 0–5°C over 4 hours.

  • Filter the yellow crystalline solid. Wash with cold IPA.

  • Dry in a vacuum oven at 45°C.

Process Workflow Diagram

Workflow Setup 1. Inerting & Charging (Substrates + Solvent) CatAdd 2. Catalyst Addition (Pd(dppf)Cl2) Setup->CatAdd Reaction 3. Reaction (Reflux 90°C, 4-6h) CatAdd->Reaction Check QC Check (HPLC <1% SM) Reaction->Check Check->Reaction Incomplete Workup 4. Phase Separation & Pd Scavenging Check->Workup Pass Cryst 5. Crystallization (IPA/Ethanol) Workup->Cryst Final Pure 3-Nitro-4-phenylpyridine Cryst->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Scientific Integrity & Self-Validation

Mechanism & Causality

The 3-nitro group on the pyridine ring is strongly electron-withdrawing, making the C4-chloride highly susceptible to oxidative addition by Palladium(0).[6] However, this same property makes the ring electron-deficient, potentially stabilizing the Pd-intermediate and slowing reductive elimination.

  • Why Pd(dppf)Cl₂? The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step, crucial for sterically hindered or electron-deficient couplings [1].

  • Why Biphasic? Boronic acids can form trimeric anhydrides (boroxines) which are unreactive. The aqueous base hydrolyzes these back to the active boronate species [2].

Quality Control (Self-Validation)

A successful synthesis is validated by the following analytical markers:

  • 1H NMR (400 MHz, CDCl₃):

    • H2 (Pyridine): Singlet at ~9.3 ppm (Deshielded by adjacent Nitro and N-atom).

    • H6 (Pyridine): Doublet at ~8.8 ppm.

    • H5 (Pyridine): Doublet at ~7.4 ppm.

    • Phenyl Group: Multiplet at 7.4–7.6 ppm.

  • Appearance: Yellow to pale-orange crystalline solid.

  • Melting Point: Expect range ~70–72°C (Verify with literature for specific derivatives).

Process Safety Assessment
  • Thermal Hazard: Nitro-compounds are potentially energetic. Although 3-nitropyridine is generally stable, Differential Scanning Calorimetry (DSC) should be run on the crude mixture before scaling above 1kg. Watch for onset of decomposition >180°C.

  • Genotoxicity: 4-chloro-3-nitropyridine is a potential mutagen. Handle with double-gloving and in a fume hood. The final product must be tested for residual Pd and alkyl halides if used in pharma [3].

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Li, J.J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience. (Context on Pyridine functionalization). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling for electron-deficient pyridines

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Yield Issues in Pyridine Cross-Couplings Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Yield Issues in Pyridine Cross-Couplings

Welcome to the Technical Support Center

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed. Coupling electron-deficient pyridines is notoriously difficult due to two competing failure modes: Catalyst Poisoning (when the pyridine is the electrophile) and Protodeboronation (when the pyridine is the nucleophile).

This guide does not offer generic advice. It provides specific, mechanistic interventions to rescue your reaction yield.

Module 1: Critical Failure Diagnosis

Before selecting a protocol, identify your specific failure mode using the logic below.

Failure_Diagnosis Start Identify Limiting Reagent Q1 Is the Pyridine the HALIDE or BORONATE? Start->Q1 Path_Halide Pyridine is HALIDE (Electrophile) Q1->Path_Halide Halide (Cl/Br) Path_Boron Pyridine is BORONATE (Nucleophile) Q1->Path_Boron Boronic Acid/Ester Issue_Halide FAILURE MODE: Catalyst Poisoning Pyridine N coordinates to Pd(II) preventing reduction to Pd(0). Path_Halide->Issue_Halide Issue_Boron FAILURE MODE: Protodeboronation C-B bond hydrolyzes rapidly before transmetallation occurs. Path_Boron->Issue_Boron Sol_Halide SOLUTION: Bulky Ligands (XPhos, Pd-PEPPSI-IPent) Steric bulk prevents N-binding. Issue_Halide->Sol_Halide Sol_Boron SOLUTION: Slow Release Strategy (MIDA Boronates) Keeps free boronic acid conc. low. Issue_Boron->Sol_Boron

Caption: Diagnostic workflow to identify whether catalyst poisoning or protodeboronation is the primary yield killer.

Module 2: The "Pyridine Nucleophile" Problem (Protodeboronation)

The Issue: 2-Pyridylboronic acids are exceptionally unstable.[1][2] The electron-withdrawing nature of the nitrogen atom facilitates rapid hydrolysis of the C–B bond (protodeboronation) in the presence of water and base, often faster than the transmetallation step can occur.

The Solution: MIDA Boronates (Slow-Release Strategy). By using N-methyliminodiacetic acid (MIDA) boronates, you protect the boron center. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its standing concentration low relative to the catalyst. This favors the productive cross-coupling over the second-order decomposition pathway.

Protocol A: MIDA Boronate Coupling (The Burke Method)

Applicability: 2-pyridyl MIDA boronates coupling with aryl chlorides/bromides.[2][3][4][5]

ReagentEquivalentsRole
Aryl Halide 1.0Electrophile
2-Pyridyl MIDA Boronate 1.2 - 1.5Nucleophile (Protected)
Pd(OAc)₂ 0.05 (5 mol%)Precatalyst
SPhos 0.10 (10 mol%)Ligand (Facilitates Transmetallation)
K₃PO₄ 5.0 - 7.5Base (Promotes hydrolysis & coupling)
Cu(OAc)₂ 0.50 (50 mol%)Optional: Promotes transmetallation via Cu-intermediate
Solvent DMF / IPA (4:1)Critical for solubility and hydrolysis rate

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), Pyridyl MIDA Boronate (1.5 equiv), and K₃PO₄ (5.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Note: If using Cu(OAc)₂, add it here.

  • Solvent: Add a mixture of DMF and Isopropanol (IPA) in a 4:1 ratio (0.1 M concentration relative to halide).

    • Why IPA? Protic co-solvents are required to hydrolyze the MIDA backbone slowly.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen kills the active Pd(0) species.

  • Reaction: Seal and heat to 100 °C for 4–8 hours.

    • Visual Check: The mixture should turn from a suspension to a darker homogeneous solution as the MIDA boronate hydrolyzes and reacts.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted MIDA), then brine.

Module 3: The "Pyridine Electrophile" Problem (Catalyst Poisoning)

The Issue: When coupling 2-chloropyridines (especially electron-deficient ones), the pyridine nitrogen acts as a Lewis base, coordinating to the Palladium center. This forms a stable "dead" complex (Pd-N species) that cannot undergo oxidative addition.

The Solution: Bulky, Electron-Rich Ligands. You must use ligands that are sterically demanding enough to physically block the pyridine nitrogen from binding to the Pd center, while still allowing the halide to access the metal.

Recommended Systems:

  • Buchwald G3/G4 Precatalysts (XPhos or RuPhos): These generate active Pd(0) immediately without requiring excess base or heat for activation.

  • Pd-PEPPSI-IPent: An N-Heterocyclic Carbene (NHC) catalyst that is extremely resistant to poisoning and highly active for electron-deficient chlorides.

Protocol B: Pd-PEPPSI-IPent for Sterically Demanding/Poisoning Substrates

Applicability: Electron-deficient 2-chloropyridines or 2-bromopyridines.

ReagentEquivalentsRole
Pyridyl Halide 1.0Electrophile (The Poison)
Boronic Acid/Ester 1.2Nucleophile
Pd-PEPPSI-IPent 0.02 (2 mol%)Catalyst (Resistant to N-binding)
K₂CO₃ or Cs₂CO₃ 2.0Base
Solvent 1,4-DioxaneNon-coordinating solvent

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, add Pyridyl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) to a vial.

  • Catalyst: Add Pd-PEPPSI-IPent (2 mol%).

    • Technical Note: Do not use Pd(PPh₃)₄. It will fail due to ligand exchange with the pyridine nitrogen.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 60–80 °C .

    • Why lower temp? PEPPSI catalysts are highly active; excessive heat can lead to homocoupling of the boronic acid if oxidative addition is too fast.

  • Monitoring: If conversion stalls, add a second portion of boronic acid (0.5 equiv).

Frequently Asked Questions (Troubleshooting)

Q1: My 2-pyridylboronic acid is disappearing, but no product is forming. What is happening? A: You are witnessing protodeboronation .[1][6] The C–B bond is breaking, replacing the boron with a hydrogen.[1]

  • Immediate Fix: Switch to a MIDA boronate (Protocol A).[7]

  • Alternative: If you must use the free boronic acid, use CuCl (1.0 equiv) as a mediator (Liebeskind-Srogl type mechanism) and switch to anhydrous conditions (DMF, 100°C) to minimize proton sources.

Q2: I am using a 2-chloropyridine and the reaction stays clear (no black Pd precipitate), but starting material remains. A: Your catalyst is likely poisoned by the pyridine nitrogen. The "clear" solution often indicates a stable Pd(II)-pyridine complex.

  • Fix: Switch to XPhos Pd G4 or Pd-PEPPSI-IPent . The bulky isopropyl/biaryl groups on these ligands prevent the pyridine nitrogen from coordinating, forcing the reaction through the catalytic cycle.

Q3: Can I use ethanol or methanol instead of Isopropanol for the MIDA protocol? A: Avoid if possible. Ethanol and Methanol are often too nucleophilic and can lead to rapid, uncontrolled release of the boronic acid, re-introducing the protodeboronation issue. Isopropanol (IPA) or n-Butanol provides the ideal "slow release" kinetics required for high yields.

Mechanistic Visualization

The following diagram illustrates why MIDA boronates succeed where standard boronic acids fail in pyridine coupling.

MIDA_Mechanism MIDA MIDA Boronate (B is sp3 hybridized Protected) Hydrolysis Slow Hydrolysis (Rate Limiting Step) MIDA->Hydrolysis H2O/Base FreeBoron Free Boronic Acid (Low Concentration) Hydrolysis->FreeBoron Pd_Cycle Transmetallation to Pd(II) FreeBoron->Pd_Cycle Fast Decomp Protodeboronation (Decomposition) FreeBoron->Decomp Slow (if conc. is low) Product Coupled Product Pd_Cycle->Product

Caption: The "Slow Release" mechanism. By keeping Free Boronic Acid concentration low, the productive Transmetallation pathway outcompetes the decomposition pathway.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.

  • Organ, M. G., et al. (2006).[8] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[8] Chemistry – A European Journal, 12(18), 4749–4755.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Friendly to Chromatography. Journal of the American Chemical Society, 132(34), 12048–12059.

  • Kondolff, I., et al. (2004).[9] Suzuki Cross-coupling of Heteroaryl Chlorides with Arylboronic Acids in the Presence of Palladium-Tetraphosphine Catalyst. Tetrahedron, 60(17), 3813-3818.

Sources

Optimization

Catalyst poisoning in synthesis of nitro-containing biaryls

Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the technical support center for nitro-containing biaryl synthesis. This guide addresses the specific challenges of retaining nitro groups ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the technical support center for nitro-containing biaryl synthesis. This guide addresses the specific challenges of retaining nitro groups (


) during Palladium-catalyzed cross-coupling. The nitro group is a "Janus-faced" substituent: it activates aryl halides for oxidative addition but simultaneously introduces redox instability and coordination risks that can poison the catalytic cycle.

Module 1: The "Nitro Paradox" (Mechanistic Diagnostics)

Before troubleshooting, you must understand how the nitro group deactivates your catalyst. It is rarely simple "poisoning" by binding; it is often a kinetic or redox failure.

The Redox Trap (Ligand Oxidation)

Nitro groups are oxidants. In the presence of electron-rich phosphines (e.g.,


, 

) and elevated temperatures, the nitro group can oxygenate the phosphorus, converting the active ligand (

) into an inactive phosphine oxide (

).
  • Symptom: Reaction stalls early;

    
     NMR shows a sharp shift corresponding to phosphine oxide.
    
The Amine Shunt (Reductive Poisoning)

If your reaction conditions involve hydride sources (e.g., borohydrides, formates) or harsh bases in alcoholic solvents, the


 group can be partially or fully reduced to an amine (

). Primary amines bind Pd(II) tightly, forming stable bis-amine complexes that exit the catalytic cycle.
  • Symptom: Formation of aniline byproducts; catalyst precipitation (Pd black) due to ligand displacement.

Competitive Oxidative Addition (Denitrative Coupling)

With highly active catalysts, Palladium may insert into the


 bond rather than the 

bond, leading to the loss of the nitro group.
  • Symptom: Biaryl product missing the nitro group (detected via LC-MS).

Module 2: Diagnostic Workflow

Use this decision tree to diagnose the root cause of your reaction failure.

TroubleshootingWorkflow Start Reaction Failure Analysis CheckVisual Visual Inspection: Is there Black Precipitate? Start->CheckVisual CheckLCMS LC-MS Analysis: Check Byproducts CheckVisual->CheckLCMS No (Solution Clear/Dark) PdBlack Pd Black Formed: Catalyst Aggregation CheckVisual->PdBlack Yes NoRxn No Reaction: Induction Period Failure CheckLCMS->NoRxn Only SM Remaining Homocouple Homocoupling Detected: Oxidative Issue CheckLCMS->Homocouple Biaryl Dimer (Ar-Ar) Denitration Product - NO2: C-N Insertion CheckLCMS->Denitration Mass = Product - 46 AmineByprod Amine Detected: Nitro Reduction CheckLCMS->AmineByprod Mass = SM - 30 (Ar-NH2) PdBlack->CheckLCMS Analyze Supernatant

Figure 1: Diagnostic logic flow for identifying catalyst deactivation modes in nitro-arene coupling.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction turns black immediately and conversion stops at <20%."

Diagnosis: Rapid catalyst decomposition (Pd Black). Technical Explanation: The nitro group is electron-withdrawing, making the oxidative addition complex electron-poor and prone to ligand dissociation. If the ligand (


) falls off, the naked Pd(0) atoms aggregate into inactive metal particles.[1]
Solution: 
  • Switch to Precatalysts: Stop using

    
     + Ligand. In situ mixing is inefficient. Use Buchwald G4 Precatalysts  (e.g., XPhos Pd G4). These release the active mono-ligated species (
    
    
    
    ) immediately upon base exposure.
  • Increase Ligand Bulk: Switch to XPhos or SPhos . These biaryl phosphines are bulky enough to prevent dimerization and aggregation of the Pd center.

Issue 2: "I am losing the nitro group (Denitrative Coupling)."

Diagnosis: The catalyst is too active or the


 bond is weaker than the 

bond. Technical Explanation: This often happens with nitro-chlorides or when using ligands that excessively promote oxidative addition (like certain NHCs) at high temperatures. Solution:
  • Lower Temperature: Reduce reaction temperature to 40–60°C.

  • Change Halogen: Switch from Aryl-Cl to Aryl-Br or Aryl-I to ensure the

    
     bond reacts significantly faster than the 
    
    
    
    bond.
Issue 3: "I see significant homocoupling of the aryl halide."

Diagnosis: Disproportionation or Oxygen poisoning. Technical Explanation: Nitro-substituted aryl halides are electron-deficient, making them prone to homocoupling via a second oxidative addition before transmetallation occurs. Solution:

  • Degas Rigorously: Oxygen promotes homocoupling. Sparging with Argon for 15 minutes is mandatory; a balloon is insufficient.

  • Slow Addition: Add the nitro-aryl halide slowly (syringe pump) to keep its concentration low relative to the boronic acid.

Module 4: Optimized Protocol (The "Gold Standard")

This protocol utilizes Buchwald G4 Precatalyst technology , which is the industry standard for difficult substrates like nitroarenes. It eliminates the "induction period" where poisoning usually occurs.

Reagents
  • Electrophile: Nitro-aryl bromide (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

    • Why? XPhos provides steric bulk to prevent Pd-black and electronic richness to facilitate oxidative addition. G4 scaffold ensures clean activation.

  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    
    .
    • Avoid: Strong alkoxides (

      
      ) which promote nitro reduction.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Why? Water is essential for the activation of the boronic acid (formation of the boronate species).

Step-by-Step Procedure
  • Charge Solids: Add nitro-aryl bromide, boronic acid, base, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C (monitor LCMS at 1 hour).

    • Note: If conversion is slow, increase to 80°C, but monitor for denitration.

  • Workup: Filter through a pad of Celite to remove Pd residues.

Data Comparison: Catalyst Performance
Catalyst SystemYield (Nitro-Biaryl)StabilityRisk Factor

< 40%LowHigh (Ligand Oxidation)

+ SPhos
65 - 80%MediumMedium (Inconsistent mixing)
XPhos Pd G4 > 95% High Low (Rapid Activation)

Module 5: The Poisoning Pathway (Visualized)

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-NO2-X PdBlack Pd Black (Irreversible Aggregation) Pd0->PdBlack Ligand Dissociation AminePoison Amine Binding (If Nitro Reduced) Pd0->AminePoison If Ar-NH2 formed TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base NitroCoord Nitro Coordination (Off-Cycle Trap) OxAdd->NitroCoord Chelation by NO2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: The Suzuki-Miyaura catalytic cycle showing specific exit vectors (red) caused by nitro-group interference.

References

  • Buchwald, S. L., et al. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). Buchwald Precatalysts User Guide (G3 & G4). Merck KGaA Technical Library.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.[3][4]

Sources

Troubleshooting

Purification strategies for 4-(4-Methoxyphenyl)-3-nitropyridine from reaction mixtures

[1][2] Case ID: PUR-NITROPYR-04 Subject: Isolation and Purification Strategies for 4-(4-Methoxyphenyl)-3-nitropyridine Applicable Synthesis Route: Suzuki-Miyaura Coupling (4-chloro-3-nitropyridine + 4-methoxyphenylboroni...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: PUR-NITROPYR-04 Subject: Isolation and Purification Strategies for 4-(4-Methoxyphenyl)-3-nitropyridine Applicable Synthesis Route: Suzuki-Miyaura Coupling (4-chloro-3-nitropyridine + 4-methoxyphenylboronic acid)[1][2]

Executive Summary

This guide addresses the purification of 4-(4-methoxyphenyl)-3-nitropyridine , a yellow crystalline intermediate often used in the synthesis of kinase inhibitors and receptor antagonists.[1][2] The presence of the electron-withdrawing nitro group at the 3-position renders the pyridine ring electron-deficient, while the 4-methoxyphenyl group adds lipophilicity.[1][2]

Common impurities in this synthesis include unreacted boronic acid, protodeboronated byproducts (anisole), palladium residues, and hydrolysis byproducts (4-hydroxy-3-nitropyridine).[1][2] This guide prioritizes crystallization and chemical washing over chromatography to ensure scalability and purity.

Part 1: The "Golden" Workup (Chemical Washes)

Objective: Remove >90% of boronic acid and inorganic salts before attempting crystallization.

The Protocol

The reaction mixture (typically in Dioxane/Water or Toluene/Water) must be treated aggressively to remove excess 4-methoxyphenylboronic acid.

  • Solvent Swap: If the reaction solvent is water-miscible (e.g., Dioxane, DMF), concentrate the crude mixture and redissolve in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Basic Wash (Critical Step):

    • Wash the organic layer with 1M Na₂CO₃ or 1M NaOH (2x).

    • Mechanism:[1][2][3][4] Boronic acids are Lewis acids. Under basic conditions, they form water-soluble boronate anions (

      
      ), partitioning them into the aqueous phase.[1][2]
      
  • The Acidic Wash (Optional but Recommended):

    • Wash quickly with 0.5M HCl .[1]

    • Mechanism:[1][2][3][4] This removes unreacted amine ligands or trace basic impurities.

    • Caution: Do not use concentrated acid or prolonged exposure, as the pyridine nitrogen can protonate, potentially dragging the product into the aqueous layer.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Part 2: Palladium Scavenging Strategies

Issue: The product is grey or brownish instead of bright yellow. Cause: Residual Palladium (Pd) from the catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

Method A: Thiol-Silica Scavenging (High Purity)

Best for: Late-stage medicinal chemistry where metal limits are strict (<10 ppm).[1][2]

  • Dissolve the crude residue in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or equivalent mercapto-functionalized silica (0.5 equiv w/r/t catalyst loading).[1][2]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.5-micron frit or Celite pad.

Method B: The "Celite-Charcoal" Sandwich (Cost-Effective)

Best for: Large-scale batches (>10g).[1][2]

  • Dissolve crude in hot EtOAc.

  • Add Activated Carbon (10 wt% of theoretical yield). Stir for 30 mins.

  • Prepare a filter funnel: Layer Celite 545 (bottom) -> Activated Carbon (middle) -> Sand (top protection).[1][2]

  • Filter the hot solution through the pad.

Part 3: Crystallization Protocols

Objective: Avoid column chromatography. The product is a nitro-biaryl, making it highly amenable to recrystallization.[2]

System 1: Ethanol (The Standard)
  • Solvent: Ethanol (Absolute) or Ethanol/Water (9:1).[1]

  • Procedure:

    • Dissolve the crude solid in minimum boiling Ethanol.

    • If insoluble particles remain (inorganic salts), perform a hot filtration .

    • Allow to cool slowly to Room Temperature (RT) with stirring.

    • Cool further to 0-4°C in an ice bath for 1 hour.

    • Filter and wash with cold Ethanol.

  • Outcome: Bright yellow needles.

System 2: EtOAc / Heptane (The Alternative)
  • Solvent: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]

  • Procedure:

    • Dissolve in minimum hot EtOAc (approx. 3-5 volumes).

    • Add hot Heptane dropwise until persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution.[2]

    • Cool to RT.

  • Why this works: This system is excellent for removing lipophilic impurities like anisole (from protodeboronation) or biphenyl dimers, which remain soluble in the mother liquor.

Part 4: Chromatographic Rescue (Flash Column)

When to use: If crystallization yields <95% purity or if the reaction conversion was low (<70%).

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase:

    • A: Hexanes (or Heptane)[1]

    • B: Ethyl Acetate[1][2][5][6]

  • Gradient:

    • 0–10% B (Flush non-polar impurities like anisole).[1]

    • 10–40% B (Elute Product).[1]

    • Note: The product usually elutes around 25-30% EtOAc depending on silica activity.[1][2]

  • TLC Visualization: UV (254 nm) shows a strong dark spot.[1] The nitro group may also cause the spot to appear yellow to the naked eye on the silica plate.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Suzuki Coupling) Workup Workup: EtOAc/Water Wash with 1M Na2CO3 Start->Workup Pd_Issue Is Solid Grey/Brown? Workup->Pd_Issue Check Check Purity (LCMS/TLC) Cryst_Decision Crystallization Strategy Check->Cryst_Decision Purity > 70% Column Flash Chromatography (0-40% EtOAc/Hex) Check->Column Purity < 70% Pd_Issue->Check No Scavenge Add Thiol-Silica or Celite/Carbon Filtration Pd_Issue->Scavenge Yes (Pd present) Scavenge->Check Method_A Method A: Ethanol (Reflux -> Cool) Cryst_Decision->Method_A Standard Method_B Method B: EtOAc/Heptane (For greasy impurities) Cryst_Decision->Method_B Lipophilic Impurities Final Pure Product (Yellow Solid) Method_A->Final Method_B->Final Column->Final

Caption: Decision matrix for purifying 4-(4-methoxyphenyl)-3-nitropyridine, prioritizing crystallization over chromatography.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly.

  • Fix: Re-heat the mixture until clear. Add a small amount (5-10%) of the solvent (e.g., Ethanol) to dilute it slightly. Scratch the glass surface with a spatula or add a seed crystal if available. Allow to cool to room temperature very slowly (wrap the flask in a towel to insulate).

Q2: I see a spot on TLC just above my product that I can't separate. What is it?

  • Diagnosis: This is likely 4-chloro-3-nitropyridine (unreacted starting material).[1][2] It has very similar polarity to the product.

  • Fix: Crystallization is the best way to separate this. The biaryl product packs differently in the crystal lattice than the chloro-precursor. Use Ethanol recrystallization.[1][6][7] Chemical destruction of the starting material (e.g., adding a morpholine scavenger) is possible but risky as it generates a new impurity.

Q3: The product color is dark orange/red. Is it decomposing?

  • Diagnosis: 3-Nitropyridines can be light-sensitive, but dark colors usually indicate Pd-amine complexes or oxidation byproducts.[1][2]

  • Fix: Perform a Thiol-Silica scavenging step (see Part 2).[1][2] If the color persists, verify the structure via NMR; pure nitro-compounds can be intensely colored (yellow/orange) due to conjugation, so it might actually be pure.

Q4: Can I use acid extraction to purify this?

  • Technical Insight: While the pyridine nitrogen is basic, the 3-nitro group is strongly electron-withdrawing, significantly reducing the pKa of the pyridine nitrogen.

  • Verdict: No. It may not protonate fully in weak acid, leading to poor phase separation. Strong acid might cause degradation. Rely on the neutral/organic isolation method.

References

  • Suzuki-Miyaura Coupling of Halopyridines

    • Source: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
    • Context: General reactivity of 4-chloropyridines in Pd-catalyzed coupling.[1][2]

    • URL:[1]

  • Purification of Nitro-Aryl Compounds

    • Source: BenchChem Technical Support.[7][8] "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds."

    • Context: Protocols for Ethanol and EtOAc/Heptane systems.
    • URL:[1]

  • Palladium Removal Strategies

    • Source: Welch, C. J., et al. (2005). "Adsorbent Removal of Catalyst Residues from Pharmaceutical Process Streams." Organic Process Research & Development.
    • Context: Efficacy of thiol-silica and activated carbon.[1][2]

    • URL:[1]

  • Physical Properties of 4-Methoxy-3-nitropyridine Derivatives

    • Source: PubChem Compound Summary for N-(4-methoxyphenyl)-3-nitropyridin-4-amine (Analogous biaryl structures).[1][2]

    • Context: Solubility and physical state data.[7][9][10][11]

    • URL:[1]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for Nitropyridine Cross-Coupling

Topic: Optimizing solvent systems for nitropyridine cross-coupling reactions Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)[1] Introduction: The N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent systems for nitropyridine cross-coupling reactions Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)[1]

Introduction: The Nitropyridine Paradox

Nitropyridines represent a "high-reward, high-risk" substrate class in medicinal chemistry.[1] While the electron-withdrawing nitro group activates the ring for oxidative addition (facilitating catalysis), it simultaneously creates three critical failure modes:

  • Catalyst Poisoning: The pyridine nitrogen and nitro group are potent ligands that can displace phosphines, arresting the catalytic cycle.

  • SNAr Competition: The activated ring is susceptible to nucleophilic aromatic substitution (SNAr) by bases or nucleophiles, bypassing the metal catalyst entirely.

  • Solubility vs. Stability: The polarity required to dissolve nitropyridines often stabilizes the transition states for unwanted side reactions.

This guide provides an evidence-based framework for navigating these challenges, moving beyond "standard conditions" to mechanistically grounded optimization.

Part 1: Solvent Selection & Solubility

Q1: My nitropyridine substrate is insoluble in toluene/dioxane. Should I switch to DMF or DMSO?

Recommendation: Proceed with extreme caution. While DMF and DMSO resolve solubility issues, they are "non-innocent" solvents in this context.[1]

  • The Risk: Polar aprotic solvents (high dielectric constants) stabilize the Meisenheimer complex intermediate, significantly accelerating the competing SNAr pathway over the desired cross-coupling.

  • The Solution: Instead of pure DMF, use a Binary Solvent System .

    • Primary Choice: 2-MeTHF (2-Methyltetrahydrofuran) .[1][2][3] It offers higher solubility than toluene/dioxane due to its ether oxygen and asymmetry, but remains sufficiently non-polar to suppress SNAr.[1] It is also a "green" alternative with easier workup (immiscible with water).[1]

    • Secondary Choice: If 2-MeTHF fails, use a Toluene:DMF (9:1) or Dioxane:DMF (9:1) mixture.[1] The small amount of DMF aids solubility without dominating the bulk solvent properties.

Q2: How do I systematically select a solvent based on my specific nitropyridine substitution?

Use the following decision logic to balance solubility against side-reaction risks.

SolventSelection Start Start: Analyze Nitropyridine Substrate SolubilityCheck Is substrate soluble in Toluene or 2-MeTHF? Start->SolubilityCheck SNArRisk Is the leaving group ortho/para to NO2? SolubilityCheck->SNArRisk No Standard Use Toluene or 2-MeTHF (Best for selectivity) SolubilityCheck->Standard Yes HighPolarity Use 2-MeTHF + 5-10% DMF/NMP (Monitor SNAr byproducts) SNArRisk->HighPolarity No (Meta) GreenAlt Use Aqueous Micellar Media (e.g., TPGS-750-M) SNArRisk->GreenAlt Yes (Ortho/Para)

Figure 1: Decision tree for solvent selection. Note that ortho/para nitro-substitution significantly increases SNAr risk, necessitating non-polar media or micellar systems.[1]

Part 2: Troubleshooting Reaction Failure

Q3: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.[1] What is happening?

Diagnosis: This is classic Product Inhibition or Catalyst Poisoning .[1] The product (often an aminopyridine or biaryl nitropyridine) is likely a better ligand for Palladium than your phosphine, especially as its concentration grows.[1]

Corrective Actions:

  • Switch to Bulky Ligands: Move from simple phosphines (PPh3, dppf) to bulky, electron-rich Buchwald ligands like XPhos or BrettPhos .[1] Their steric bulk prevents the pyridine nitrogen from coordinating to the Pd center [1].

  • Increase Temperature: If thermal stability permits, raising the temperature (e.g., 80°C → 100°C) increases the dissociation rate of the inhibitory product from the catalyst.

  • Solvent Switch: Switch to n-Butanol or t-Amyl alcohol .[1] Protic solvents can hydrogen-bond with the pyridine nitrogen, masking it from the catalyst.

Q4: I see significant "protodeboronation" (loss of boron group) instead of coupling. How do I stop this?

Diagnosis: Nitropyridines are electron-deficient, making the oxidative addition fast.[1] However, if the transmetalation is slow, the boronic acid is exposed to base/water for too long, leading to hydrolysis (protodeboronation).[1]

Optimization Protocol:

  • Reduce Water: Switch from 4:1 solvent:water to anhydrous conditions using a base like CsF or K3PO4 (solid).[1]

  • "Slow-Release" Reagents: Replace boronic acids with MIDA boronates or Potassium Trifluoroborates .[1] These release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition [2].

Part 3: Advanced Optimization & Green Chemistry

Q5: Can I replace hazardous dipolar aprotic solvents (DMF, NMP) with green alternatives for scale-up?

Yes. The most robust alternative is 2-MeTHF (2-Methyltetrahydrofuran) .[1]

Comparative Data: 2-MeTHF vs. Traditional Solvents

FeatureTHFDMF2-MeTHF (Recommended)
Boiling Point 66°C153°C80°C (Allows higher temp rates)
Water Miscibility MiscibleMiscibleLimited (Clean phase separation)
Peroxide Formation HighLowLow (More stable)
Solubility Power ModerateHighHigh (Ether oxygen + asymmetry)

Protocol Adjustment: When switching from THF to 2-MeTHF, you can typically increase the reaction temperature by 10-15°C, which often compensates for any minor solubility losses [3].[1]

Part 4: Impurity Management (Pd Removal)

Q6: Nitropyridines bind Palladium tightly.[1] How do I remove residual Pd to <10 ppm?

Standard washes (Celite, charcoal) are often ineffective for nitropyridines due to the strong N-Pd coordination.[1]

Proven Workflow:

  • Thiourea-Functionalized Silica: Add SiliaMetS® Thiol or Thiourea scavengers (3-4 equivalents relative to Pd) at the end of the reaction. Stir at 50°C for 1 hour.

  • Filtration: Filter through a 0.45 µm pad.

  • Validation: This method typically reduces Pd from ~500 ppm to single digits (<5 ppm) by breaking the Pyridine-Pd coordination via the stronger Sulfur-Pd bond [4].

Experimental Protocols

General Screening Protocol for Nitropyridine Coupling

Scope: Suzuki-Miyaura Coupling of Chloronitropyridines.

  • Vessel: Oven-dried reaction vial with magnetic stir bar.

  • Charge:

    • Nitropyridine substrate (1.0 equiv)[1]

    • Boronic acid/ester (1.2 equiv)[1]

    • Base: K3PO4 (2.0 equiv) - Preferred over carbonates for nitro substrates.[1]

    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) -or- XPhos Pd G3 (2 mol%).[1]

  • Solvent: Add 2-MeTHF:Water (10:1) degassed. Concentration: 0.2 M.[1]

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Checkpoint:

    • If <10% conversion: Check for catalyst poisoning (Product Inhibition).[1]

    • If SNAr byproduct >5%:: Switch to pure Toluene (anhydrous).

Visualizing the Competition: Coupling vs. SNAr

The solvent's dielectric constant (


) dictates the energy landscape of the reaction. High 

lowers the activation energy for SNAr, leading to impurities.

ReactionPathways cluster_coupling Desired Pathway (Cross-Coupling) cluster_snar Competing Pathway (SNAr) Reactants Nitropyridine + Nucleophile OxAdd Oxidative Addition (Pd Insertion) Reactants->OxAdd Non-Polar Solvents (Toluene, 2-MeTHF) Meisenheimer Meisenheimer Complex (Stabilized by Polar Solvents) Reactants->Meisenheimer Polar Aprotic Solvents (DMF, DMSO) Prod Biaryl Product OxAdd->Prod SideProd SNAr Impurity Meisenheimer->SideProd

Figure 2: Mechanistic divergence.[1] Polar aprotic solvents stabilize the charged Meisenheimer intermediate, favoring SNAr. Non-polar solvents favor the neutral oxidative addition pathway.

References

  • BenchChem. (2025).[1] Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine. Retrieved from [1]

  • Yoneda Labs. (2022).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]

  • Pace, V., et al. (2016).[1] Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry. Retrieved from [1]

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps. Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in 3,4-disubstituted pyridine synthesis

Ticket System: OPEN Topic: Overcoming Steric & Electronic Barriers in Pyridine Functionalization Support Agent: Senior Application Scientist Welcome to the Pyridine Synthesis Support Hub User Context: You are attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: OPEN Topic: Overcoming Steric & Electronic Barriers in Pyridine Functionalization Support Agent: Senior Application Scientist

Welcome to the Pyridine Synthesis Support Hub

User Context: You are attempting to install substituents at the contiguous 3- and 4-positions of the pyridine ring. The Problem: This is the "perfect storm" of heterocyclic chemistry. The pyridine ring is electron-deficient (resisting electrophilic attack), and the 3,4-positions create significant steric clash (the "ortho-effect"), inhibiting standard cross-coupling. Furthermore, directing groups often favor the C2 position, leaving the C3/C4 core difficult to access simultaneously.

This guide is structured as a Level 3 Troubleshooting Manual . We do not provide generic recipes; we provide failure analysis and corrective protocols.

Module 1: The Metalation Maze (Accessing the Carbon Scaffold)

Issue: "I cannot get the nucleophile to the C4 position. Lithiation always occurs at C2 or C3."

Root Cause Analysis

Standard alkyllithiums (n-BuLi) attack the C2 position (alpha to nitrogen) due to the inductive effect of the nitrogen atom. To access C4, you must override this thermodynamic preference or use a "migration" strategy.

Protocol A: The "Halogen Dance" (Isomerization)

If you have a halogen at C3 but need functionality at C4, do not try to force direct metalation. Use the Halogen Dance (HD) reaction. This thermodynamically driven rearrangement moves a halogen from C3 to C4, leaving a lithiated species at C3 ready for electrophilic trapping.

  • Mechanism: The reaction relies on the reversibility of lithium-halogen exchange. The 4-lithio species is often more stable than the 3-lithio species due to reduced lone-pair repulsion from the ring nitrogen.

  • Critical Parameter: Temperature control is non-negotiable. The "dance" requires specific thermal windows (often -78 °C to -40 °C) to permit isomerization without decomposition.

Step-by-Step Workflow:

  • Start: 2,5-Dibromopyridine (or 3-bromopyridine derivatives).

  • Base: LDA (Lithium Diisopropylamide) - Must be freshly prepared.

  • Condition: Add LDA at -78 °C. Stir for 30 mins.

  • The Dance: Warm to -40 °C for 15-30 mins. The Li migrates to C4, the Br migrates to C3 (or vice versa depending on substrate stability).

  • Quench: Add electrophile (E+) at -78 °C.

Protocol B: The Knochel-Hauser Solution (Magnesiation)

If lithium bases result in messy tars (polymerization), switch to Turbo-Grignards .

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

  • Why it works: The bulky TMP (tetramethylpiperidino) ligand prevents nucleophilic attack at C2 (Chichibabin-type side reactions). The LiCl breaks oligomeric aggregates, making the base kinetically active enough to deprotonate C4 selectively in 3-substituted pyridines.

  • Selectivity: For 3-substituted pyridines (e.g., 3-CN, 3-COOR), TMPMgCl·LiCl selectively magnesiates the C4 position due to steric direction away from the C2/C3 pocket.

Data Comparison: Lithiation vs. Magnesiation

FeatureLDA / n-BuLi (Lithiation)TMPMgCl·LiCl (Magnesiation)
Temperature -78 °C (Strict)-20 °C to 0 °C (Forgiving)
Functional Group Tolerance Low (Esters/Nitriles attackable)High (Tolerates Esters, CN, NO2)
Regioselectivity (3-Subst.) Mixtures (C2/C4)High C4 Selectivity
Stability Unstable > -40 °CStable at RT for hours
Visualization: The Halogen Dance Mechanism

HalogenDance Start 3-Bromo-2-fluoropyridine Step1 Lithiated Intermediate (Kinetic C4-Li) Start->Step1 LDA, -78°C (Deprotonation) Step2 Isomerization (Br migrates to C4) Step1->Step2 Warm to -40°C (Halogen Dance) End 3,4-Disubstituted Product (Electrophile at C3) Step2->End Add Electrophile (E+) (Trapping)

Caption: The "Halogen Dance" leverages thermodynamic stability to relocate substituents, enabling access to the difficult 3,4-substitution pattern.

Module 2: The Coupling Conundrum (Suzuki/Negishi)

Issue: "My catalyst is dead. I see oxidative addition, but the reaction stalls. No product."

Root Cause Analysis

3,4-Disubstituted pyridines possess a "steric cone" that blocks the metal center.

  • Transmetalation Failure: The boronic acid cannot approach the Pd-center due to the ortho-substituent at C3.

  • Reductive Elimination Failure: Even if the bond forms, the bulky complex cannot rotate to eliminate the product.

  • N-Binding: The pyridine nitrogen can bind to Pd, poisoning the catalyst.

Troubleshooting Protocol

1. Ligand Selection (The "Cone Angle" Fix) Standard PPh3 or dppf will fail. You require ligands that are:

  • Bulky: To force reductive elimination.

  • Electron-Rich: To facilitate oxidative addition of electron-poor pyridine halides.

  • Recommendation: Use Buchwald G3/G4 Precatalysts (specifically XPhos or SPhos ).

    • Why: SPhos provides a "roof" over the metal center, preventing N-poisoning while facilitating coupling at hindered positions.

2. The Boron Source (Controlled Release) Free boronic acids (especially 4-pyridylboronic acids) are notoriously unstable (protodeboronation).

  • Fix: Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) .

  • Protocol: MIDA boronates release the active boronic acid slowly under hydrolytic conditions, keeping the concentration low to prevent decomposition but high enough for coupling.

3. The "PEPPSI" Alternative If phosphine ligands fail, switch to Pd-PEPPSI-IPr .

  • Mechanism: The N-Heterocyclic Carbene (NHC) ligand is tightly bound and sterically demanding, stabilizing the Pd(0) species better than phosphines in heteroaryl couplings.

Module 3: De Novo Assembly (When Functionalization Fails)

Issue: "I cannot force the substituent onto the ring. The steric barrier is too high."

Resolution: Stop trying to functionalize an existing ring. Build the ring with the substituents already in place.

Protocol: Oxazole Diels-Alder Cycloaddition

This is the "nuclear option" for 3,4-disubstituted pyridines.

  • Reactants: 5-Ethoxy-4-methyloxazole + Acrylic Acid (or acetylenic dienophiles).

  • Process: [4+2] Cycloaddition followed by retro-Diels-Alder (loss of ethanol/water).

  • Result: You generate the pyridine ring around your substituents. Regiochemistry is controlled by the electronics of the oxazole.

Workflow Decision Matrix:

SynthesisDecision Start Target: 3,4-Disubstituted Pyridine Q1 Is the C3 substituent a Halogen? Start->Q1 PathA Use Halogen Dance (Protocol A) Q1->PathA Yes Q2 Is the C3 substituent an Ester/Nitrile? Q1->Q2 No PathB Use Knochel-Hauser Base (TMPMgCl-LiCl) Q2->PathB Yes Q3 Are both substituents bulky alkyl/aryl? Q2->Q3 No PathC De Novo Synthesis (Oxazole Diels-Alder) Q3->PathC Yes

Caption: Decision tree for selecting the optimal synthetic pathway based on substituent identity.

Frequently Asked Questions (FAQ)

Q: My Suzuki coupling works for the 3-position but fails completely when I try to couple at the 4-position of a 3-substituted pyridine. A: This is a classic steric failure. The C3 substituent is blocking the approach of the boronate to the Pd-center at C4.

  • Fix: Switch to Pd-G4-SPhos or Pd-G4-XPhos . Increase temperature to 100°C and use a stronger base like K3PO4 (anhydrous) in dioxane/water. If that fails, reverse the polarity: Use a Pyridine-4-sulfinate as the nucleophile and an aryl halide as the electrophile.

Q: During the Halogen Dance, I get a mixture of 3- and 4-substituted products. A: You likely didn't hold the "dance" temperature long enough or your quench was too slow.

  • Fix: Ensure you hold at -40°C for at least 20 minutes to allow thermodynamic equilibrium (favoring the C4-lithio species). Ensure your electrophile is added rapidly at -78°C to prevent the equilibrium from shifting back during the quench.

Q: Can I use n-BuLi for the Halogen Dance? A: No. n-BuLi is too nucleophilic and will attack the pyridine ring (usually at C2) or cause halogen-lithium exchange without the necessary proton transfer control. LDA or LiTMP are required because they act as bases (deprotonation) rather than nucleophiles.

References

  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A Review.Angewandte Chemie International Edition . Link

  • Knochel, P., et al. (2011). Regioselective functionalization of pyridines using TMP-bases.[1][2]Chemical Society Reviews . Link

  • Buchwald, S. L., et al. (2013). Precatalysts for Suzuki-Miyaura Coupling of Unstable Boronic Acids.Journal of the American Chemical Society . Link

  • Doyle, M. P., et al. (2016). Oxazole Diels-Alder Reactions for Pyridine Synthesis.[3][4]Chemical Reviews . Link

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners.[5]Chemical Science . Link

Sources

Optimization

Removing palladium residues from nitropyridine pharmaceutical intermediates

Technical Support Center: Palladium Removal from Nitropyridine Intermediates Topic: . Audience: Process Chemists, CMC Leads, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from Nitropyridine Intermediates

Topic: . Audience: Process Chemists, CMC Leads, and Drug Development Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Double Trouble" of Nitropyridines

Welcome to the Technical Support Center. If you are here, you are likely facing a stubborn palladium (Pd) contamination issue in a nitropyridine intermediate.

Nitropyridines present a unique "double trouble" challenge in process chemistry:

  • The Pyridine Problem (N-Chelation): The pyridine nitrogen is a potent ligand.[1] It coordinates strongly to Pd(II) species, creating soluble complexes that pass through Celite and resist standard activated carbon treatments.

  • The Nitro Problem (Redox/Nucleophilic Sensitivity): The nitro group renders the ring electron-deficient. This increases susceptibility to Nucleophilic Aromatic Substitution (

    
    ) by aggressive scavengers (like simple thiols) or reduction if harsh conditions are employed.
    

This guide provides an autonomous, science-first approach to removing Pd to ICH Q3D compliant levels (<10 ppm) without compromising your yield or scaffold integrity.

Part 1: Initial Assessment & Diagnostics (FAQ)

Q: I filtered my reaction mixture through Celite, but the filtrate is still dark/colored. Why is the Pd not removed? A: Celite only removes heterogeneous Pd (Pd black/nanoparticles). Nitropyridines often solubilize Pd by forming [Pd(Nitropyridine)_2 Cl_2] or similar coordination complexes. The color indicates soluble Pd(II) or colloidal Pd(0) stabilized by the pyridine nitrogen. You must use a chemical scavenger (chemisorption), not just physical filtration.

Q: How do I determine the initial Pd load to calculate scavenger equivalents? A: Do not guess.

  • Theoretical Max: Calculate based on the mol% of catalyst added to the reaction.

  • Actual Baseline: Run a quick ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) on the crude material.

    • Rule of Thumb: If you used 1 mol% Pd, your crude likely contains ~1,000–5,000 ppm Pd.

Q: Can I just use Activated Carbon (Charcoal)? A: For nitropyridines, we generally advise against relying solely on carbon.

  • Reason 1: Low affinity for N-coordinated Pd complexes.

  • Reason 2: Yield loss.[1] Nitropyridines adsorb non-specifically to the carbon pore structure.

  • Recommendation: Use functionalized silica or polymer scavengers for high selectivity.

Part 2: Scavenger Selection Strategy

This is the most critical step. You must balance affinity (binding Pd) with chemoselectivity (not reacting with the nitro group).

Comparative Data: Scavenger Efficacy for N-Heterocycles
Scavenger TypeFunctional GroupPd Affinity (Nitropyridines)Risk ProfileRecommendation
Si-Thiol Propylthiol (-SH)HighMedium: Risk of

if nitro is ortho/para to a leaving group.
Excellent for meta-nitro or stable rings.
MP-TMT TrimercaptotriazineVery High Low: Less nucleophilic than simple thiols; highly selective for Pd.Top Choice for nitropyridines.
Si-DMT DimercaptotriazineVery High Low: Similar to TMT.Top Choice (Silica alternative).
Si-Thiourea ThioureaModerateVery Low: Non-nucleophilic.Use if TMT fails or for Pd(0) species.
Si-Triamine DiethylenetriamineLowHigh: Amines can displace nitro groups or form salts.Avoid with electron-deficient rings.
The "Activated Nitro" Warning

If your nitropyridine has a halogen or leaving group ortho or para to the nitro group, avoid simple aliphatic thiols (Si-Thiol) . The thiol can displace the leaving group or even the nitro group via


.
  • Safe Bet: Use MP-TMT or Si-DMT . The sulfur in TMT is part of a conjugated aromatic system, making it a softer, less aggressive nucleophile toward the organic substrate, but a potent ligand for Pd.

Part 3: Visual Workflow & Decision Logic

Use the following logic tree to select your removal protocol.

ScavengerSelection Start START: Pd Contaminated Nitropyridine Intermediate CheckActivation Is the Nitro group Ortho/Para to a Halogen/Leaving Group? Start->CheckActivation Activated YES: Substrate is Electrophilic (SNAr Risk) CheckActivation->Activated High Reactivity Stable NO: Substrate is Stable CheckActivation->Stable Low Reactivity SelectTMT USE: MP-TMT or Si-DMT (High Affinity, Low Nucleophilicity) Activated->SelectTMT SelectThiol USE: Si-Thiol (Highest Capacity, Lower Cost) Stable->SelectThiol Optimization OPTIMIZATION: 3-5 equiv vs Pd content 50°C, 4-16 hours SelectTMT->Optimization SelectThiol->Optimization

Figure 1: Decision logic for selecting a palladium scavenger based on substrate stability. TMT resins are preferred for activated nitropyridines to prevent side reactions.

Part 4: Detailed Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: <100g batches, standard laboratory glassware.

Reagents:

  • Crude Nitropyridine Intermediate (dissolved in THF, Me-THF, or EtOAc).

  • Scavenger Resin (e.g., SiliaMetS® Thiol or MP-TMT).[2]

Step-by-Step:

  • Solubilization: Dissolve the crude product fully. If the product is not soluble, the scavenger cannot access the Pd.

    • Tip: THF is excellent as it swells polystyrene resins (like MP-TMT) effectively.

  • Loading Calculation: Add 3 to 5 equivalents of scavenger relative to the residual Palladium content (not the product).

    • Example: If you have 1 mole of Product but 0.01 moles of Pd (1 mol% catalyst), add 0.04 moles of scavenger functional group.

  • Incubation: Add the resin. Stir gently (overhead stirring preferred to avoid grinding the resin) at 40–50°C for 4 to 16 hours .

    • Why Heat? Heat increases the exchange rate of the Pd from the pyridine ligand to the scavenger thiol.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass frit (porosity M).

  • Wash: Wash the resin cake with the reaction solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: Flow/Cartridge Mode (Polishing)

Best for: Late-stage intermediates requiring <5 ppm.

  • Pack a stainless steel or glass column with Si-DMT (Silica-supported Dimercaptotriazine).

  • Flow the product solution through the cartridge at a rate of 1–2 Column Volumes (CV) per minute .

  • Temperature: If possible, heat the column to 40°C using a column oven.

  • Collect fractions. The residence time allows for highly efficient "polishing" of trace Pd.

Part 5: Troubleshooting Specific Issues

Issue 1: "I used 5 equivalents of scavenger, but Pd is still ~200 ppm."

  • Cause: Solvent Competition. Strongly coordinating solvents (DMSO, DMF, Pyridine) compete with the scavenger for the Pd.

  • Fix: Perform a solvent swap to a non-coordinating solvent (THF, Toluene, Ethyl Acetate) before adding the scavenger. If you must use DMF, increase scavenger equivalents to 10x and temperature to 60°C.

Issue 2: "My product yield dropped by 10% after scavenging."

  • Cause: Non-specific binding or degradation.

  • Fix:

    • Check LCMS. Did the nitro group reduce? (M-30 or M-2 peaks). If yes, switch from Thiol to Thiourea or TMT .

    • If the product is stuck to the resin, wash the resin with a more polar solvent (e.g., MeOH/DCM 1:9) to release the product while keeping the Pd bound (Pd-S bonds are much stronger than Product-Resin H-bonds).

Issue 3: "The resin turned black immediately."

  • Observation: This is actually good . It indicates rapid uptake of Pd.

  • Action: Continue stirring. The surface is saturated, but diffusion into the pores takes time. Do not stop early.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Nitropyridine Pharmaceutical Intermediate. Journal of Pharmaceutical Innovation.
  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Scavenging Palladium from Amine and Nitrogen-Containing Heterocycles. Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[3] Link

Sources

Troubleshooting

Controlling regioselectivity in nucleophilic aromatic substitution of nitropyridines

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Regioselectivity and Chemoselectivity in Nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Regioselectivity and Chemoselectivity in Nitropyridine Substitutions

The "Electronic Chessboard": Understanding the Substrate

Nitropyridines are among the most versatile yet deceptive electrophiles in medicinal chemistry.[1] Unlike simple benzenes, the pyridine ring offers two distinct activation vectors: the ring nitrogen (electronegative, inductive withdrawing) and the nitro group (strong resonance/inductive withdrawing).[1]

Successful regiocontrol requires mapping these vectors. In a Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer complex.[1] Therefore, the position that best stabilizes the negative charge—via the ring nitrogen or the nitro group—will dictate the product.[1]
The Hierarchy of Activation

When multiple leaving groups or positions are available, reactivity generally follows this hierarchy:

RankStructural MotifReason for Reactivity
1 C2/C6-Halogen + ortho/para-Nitro Activated by both Ring N and Nitro group (Synergistic).[1]
2 C4-Halogen + ortho-Nitro Activated by Ring N (para) and Nitro (ortho).[1]
3 C2/C6-Halogen + meta-Nitro Activated primarily by Ring N.
4 C3-Halogen + ortho/para-Nitro Activated only by Nitro group; Ring N is meta (unhelpful).[1]
5 C3-Halogen (No EWG) Generally inert to standard

.

Diagnostic Center: Troubleshooting Common Failures

Symptom A: "I'm seeing displacement of the Nitro group instead of the Halogen."

Diagnosis: You are fighting the "Element Effect."[1] In activated


 systems, the leaving group ability follows the order: 

.[1][2][3][4] If your nitro group is at a highly activated position (e.g., C2 or C4) and your halogen is Cl or Br, the nucleophile may prefer to eject the nitro group, especially if the halogen is at a less activated position.[1]

Corrective Actions:

  • Switch the Halogen: If possible, use a Fluoride substrate.[1][5] The C-F bond is stronger, but the high electronegativity accelerates the rate-determining nucleophilic attack, making F the fastest leaving group (orders of magnitude faster than

    
    ).[1]
    
  • Temperature Control: Nitro displacement often has a higher activation energy than halogen displacement (unless F is involved).[1] Lower the temperature to favor kinetic control (halogen displacement).[1]

  • Steric Check: If the halogen is sterically crowded (e.g., flanked by a methyl group) but the nitro group is exposed, the nucleophile will attack the nitro position.[1]

Symptom B: "I have a mixture of C2 and C4 substitution products."

Diagnosis: Competing activation vectors.[1] This often occurs in substrates like 2,4-dichloro-3-nitropyridine . Both C2 and C4 are activated.[1] C2 is ortho to the Ring N and ortho to


.[1] C4 is para to the Ring N and ortho to 

.[1]

Corrective Actions:

  • Solvent Selection:

    • Polar Aprotic (DMSO, DMF, NMP): Enhances nucleophilicity of the anion, often reducing selectivity (reacts at both positions).[1]

    • Protic Solvents (MeOH, iPrOH): Solvate the nucleophile, reducing its reactivity.[1] This "softening" often enhances selectivity for the most electronically deficient position (usually C2 due to proximity to Ring N).[1]

  • The "Pyridine Directing" Effect:

    • Using pyridine as a solvent or additive can sometimes alter regioselectivity via intermediate salts, favoring ortho substitution (C2).[1]

Symptom C: "The reaction is stalling or yields are low."[1]

Diagnosis: Insufficient activation or "Soft" Nucleophile mismatch.[1]


 requires a "Hard" nucleophile (amine, alkoxide) to attack the 

-system. Soft nucleophiles (thiols) react well but require different conditions.[1]

Corrective Actions:

  • Leaving Group Swap: Synthesize the 2-Fluoro analog. It is often synthesized from the 2-amino pyridine (via diazotization/HF) or 2-chloro (via Halex reaction with CsF).[1] The fluoro-nitropyridine is exponentially more reactive.[1]

  • Additives: For amine nucleophiles, add a Lewis Acid (rare) or ensure sufficient base (e.g., DIPEA,

    
    ) to neutralize the generated acid.[1] However, avoid strong bases that might deprotonate the pyridine ring itself if it has acidic protons.[1]
    

Technical Deep Dive: The Mechanism & Logic

The "Element Effect" in Nitropyridines

Contrary to


 reactions (where I > Br > Cl > F), 

reactions on nitropyridines are accelerated by electronegative leaving groups.[1]
  • Why? The transition state (Meisenheimer complex) carries a negative charge delocalized into the ring.[1] A highly electronegative atom (F or

    
    ) stabilizes this intermediate inductively, lowering the activation energy of the attack step.[1]
    
Visualizing the Decision Pathway

The following diagram illustrates the logical flow for predicting and controlling regioselectivity.

SnAr_Logic Start Substrate: Halo-Nitropyridine Check_LG Check Leaving Groups Start->Check_LG Check_Pos Check Positions (C2/C4/C6) Start->Check_Pos Decision_F Is Halogen = Fluorine? Check_LG->Decision_F Result_Mix Risk: Mixture of Regioisomers Check_Pos->Result_Mix Multiple Active Sites (e.g. 2,4-diCl) Decision_NO2_Pos Is NO2 at C2/C4? Decision_F->Decision_NO2_Pos No (Cl/Br) Result_Halogen Product: Halogen Displacement Decision_F->Result_Halogen Yes (F > NO2) Decision_NO2_Pos->Result_Halogen No (NO2 is meta/inactive) Result_Nitro Product: Nitro Displacement Decision_NO2_Pos->Result_Nitro Yes (NO2 is active LG)

Caption: Decision tree for predicting the primary leaving group and regioselectivity outcome based on substrate structure.

Experimental Protocols

Protocol A: Regioselective Amination of 2-Chloro-3-Nitropyridine

Target: Substitution at C2 (activated by Ring N and ortho-Nitro).

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)[1]

  • Base: DIPEA (1.5 equiv) or

    
     (2.0 equiv)[1]
    
  • Solvent: Ethanol (Protic, for milder rate) or Acetonitrile (Aprotic, faster rate)[1]

Step-by-Step:

  • Preparation: Dissolve 2-chloro-3-nitropyridine in Ethanol (0.5 M concentration).

  • Addition: Add the base, followed by the dropwise addition of the amine at

    
    .
    
    • Note: Low temperature prevents side reactions or over-substitution.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction is <50% complete after 2 hours, heat to

      
      .
      
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[1][6] Dry over

    
    .[1][6]
    
Protocol B: Handling "Stubborn" Substrates (Vicarious Nucleophilic Substitution - VNS)

Context: If you need to functionalize a nitropyridine that lacks a halogen, or functionalize at a position ortho to the nitro group.[1]

Reagents:

  • Substrate: 3-Nitropyridine[6][7][8]

  • Nucleophile: Chloromethyl phenyl sulfone (Carbanion precursor)[1]

  • Base: t-BuOK (2.5 equiv)

  • Solvent: THF/DMF (dry)[1]

Mechanism: Unlike standard


, VNS replaces a Hydrogen atom.[1][9] The nucleophile attacks ortho to the nitro group.[1] The leaving group (Cl) is on the nucleophile, not the ring.[1] Elimination of HCl restores aromaticity.[1][10]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

  • Wikipedia. Nucleophilic aromatic substitution.[1][3][10][11][12]Link[1][10]

  • National Institutes of Health (PMC). (2022).[1] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[1][13]Link[1]

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.Link[1]

  • ResearchGate. (2019).[1] SNAr reactions of substituted pyridines with secondary amines in aqueous solution.[1][14]Link

Sources

Optimization

Recrystallization solvents for 4-(4-Methoxyphenyl)-3-nitropyridine purification

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-3-nitropyridine Introduction Welcome to the technical support hub for the purification of 4-(4-Methoxyphenyl)-3-nitropyridine . This guide addresses the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(4-Methoxyphenyl)-3-nitropyridine

Introduction

Welcome to the technical support hub for the purification of 4-(4-Methoxyphenyl)-3-nitropyridine . This guide addresses the specific challenges associated with purifying nitro-substituted biaryl heterocycles. Due to the presence of the electron-withdrawing nitro group (


) and the basic pyridine nitrogen, this molecule exhibits unique solubility profiles that can lead to common purification failures like "oiling out" or co-precipitation of inorganic salts.[1][2][3][4]

This guide moves beyond generic advice, providing mechanistically grounded protocols to ensure high purity (>98%) for biological screening or subsequent reduction steps.

Module 1: Solvent Selection Logic

To select the correct solvent, we must deconstruct the molecule’s polarity profile.[1][2][3][4] The target molecule is a "Push-Pull" system :

  • The "Pull": The 3-nitropyridine core is electron-deficient and moderately polar.[1][2][3][4] It has a hydrogen-bond acceptor (pyridine N) but no donor.[1][2][3][4]

  • The "Push": The 4-methoxyphenyl ring is electron-rich and lipophilic.[1][2][3][4]

The Challenge: The molecule is too lipophilic for pure water but too polar for pure alkanes.[1][2][3][4] It sits in the "Goldilocks" zone of moderate polarity, which often leads to supersaturation issues.[1][2][3][4]

Recommended Solvent Systems
System ClassSolvent CompositionRoleBest For
Primary (Protoc) Ethanol (95%) Single SolventGeneral Purification. The hydroxyl group of EtOH interacts with the pyridine nitrogen/nitro group, while the ethyl chain accommodates the phenyl ring.[1][2][3][4]
Secondary (Binary) Ethyl Acetate / Heptane Solvent / Anti-solventHigh Purity. Excellent for removing non-polar byproducts (dimers) and polar inorganic salts (catalyst residues).[1][2][3][4]
Rescue (Polar) Acetonitrile / Water Solvent / Anti-solventOiling Out Cases. If the compound refuses to crystallize from EtOH, this system forces precipitation due to high dielectric contrast.[1][2][3][4]

Module 2: Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection based on crude purity and observed behavior.

RecrystallizationLogic Start Crude 4-(4-Methoxyphenyl)-3-nitropyridine CheckPurity Check Crude Purity (TLC/LCMS) Start->CheckPurity HighImpurities High Impurities / Tar CheckPurity->HighImpurities Dark Oil/Tar ModImpurities Moderate Impurities (Solid) CheckPurity->ModImpurities Yellow/Orange Solid PathB System B: EtOAc / Heptane HighImpurities->PathB Requires Silica Filtration First SolventChoice Select Solvent System ModImpurities->SolventChoice PathA System A: Ethanol (95%) SolventChoice->PathA Standard SolventChoice->PathB Remove Non-polars ResultA Outcome: Oiling Out? PathA->ResultA Success Pure Crystals (>98%) PathB->Success Rescue Rescue: Re-dissolve in EtOAc, add seed crystal, slow cool ResultA->Rescue Yes ResultA->Success No Rescue->Success

Caption: Decision matrix for solvent selection based on crude material state and impurity profile.

Module 3: Detailed Protocols

Protocol A: The Ethanol Method (Standard)

Best for: Removing trace inorganic salts and polar byproducts.[1][2][3][4]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add 10 mL of Absolute Ethanol .

  • Heating: Heat to reflux (

    
    ).[1][2][4] If not fully dissolved, add EtOH in 1 mL increments.
    
    • Note: If a small amount of dark solid remains insoluble after 15 mL, filter it off while hot (this is likely inorganic salt or palladium black).[1][2][3][4]

  • Cooling (Critical Step): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.

    • Why? Rapid cooling traps impurities in the lattice.[1][2][4]

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the yellow needles.[1][2][4] Wash with cold ethanol (

    
    ).[1][2][4]
    
Protocol B: The EtOAc/Heptane Method (Binary)

Best for: Removing lipophilic impurities (e.g., unreacted 4-methoxyphenylboronic acid).[1][2][3][4]

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).

  • Precipitation: While maintaining a gentle boil, add Heptane dropwise.

  • The Cloud Point: Stop adding Heptane the moment a faint turbidity (cloudiness) persists.[1][2][3][4]

  • Clarification: Add 2-3 drops of Ethyl Acetate to clear the solution back to transparent.[1][2][4]

  • Growth: Allow to cool undisturbed. The shift in solvent polarity will force the nitropyridine out of solution while keeping lipophilic oils dissolved.[1][2][3][4]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: This is common with nitro-aromatics.[1][2][3][4] It occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary.[1][2][3][4] It implies your solution is too concentrated or the melting point is depressed by impurities.[1][2][3][4]

  • Fix:

    • Re-heat the mixture until it is a single phase.

    • Add a small amount of the good solvent (e.g., 1-2 mL of Ethanol or EtOAc).[1][2][3][4]

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the interface.[1][2][3][4]

    • Cool very slowly (wrap the flask in foil or a towel).

Q2: The crystals are dark orange/brown.[1][2][3][4] Isn't the product supposed to be yellow?

  • Cause: Nitro compounds can be yellow, but dark colors usually indicate oxidation products or trapped Pd-catalyst (if Suzuki coupling was used).[1][2][3][4]

  • Fix: Perform a Charcoal Filtration .

    • Dissolve crude in hot Ethanol.

    • Add Activated Carbon (5 wt%).[1][2][3][4] Stir for 10 mins.

    • Filter hot through Celite.[1][2][4]

    • Proceed with recrystallization.[1][2][3][4][5]

Q3: I have low recovery (<50%). Where is my product?

  • Cause: The product is likely too soluble in the mother liquor.[1][2][3][4]

  • Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling step to get a "second crop."[1][2][3][4]

    • Check the pH.[1][2][4][6] Pyridines are basic.[1][2][3][4] If your solvent is acidic, the product is trapped as a salt.[1][2][3][4] Ensure neutral conditions.

Module 5: Safety & Stability

  • Thermal Hazard: 3-Nitropyridines are energetic.[1][2][3][4] Do not heat to dryness on a hot plate. Always use a water bath or oil bath with temperature control.[1][2][4]

  • Skin Irritant: Nitro-aromatics are often potent skin sensitizers.[1][2][3][4] Wear double nitrile gloves.[1][2][4]

References

  • Synthesis and Crystallization of Nitro-Biaryl Systems

    • Citation: Typical synthesis via Suzuki coupling of 2-chloro-3-nitropyridine derivatives yields yellow crystalline solids, often purified via silica or crystallization from alcohol/alkane mixtures.[1][2][3][4]

    • Source:Acta Crystallographica Section E, "2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine" (Describes the structural analog and purification logic).[1][2][3][4]

    • URL:[Link]

  • General Purification of Nitropyridines

    • Citation: "Purification of 4-methoxy-3-nitropyridine derivatives."[1][2][3][4][6][7] (Illustrates the solubility profile of the nitropyridine core).

    • Source: ChemicalBook / Sigma-Aldrich Safety Data & Properties.[1][2][3][4]

  • Recrystallization of Amine Analogs

    • Citation: "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines." (Describes purification of similar methoxyphenyl-nitropyridine scaffolds).
    • Source:National Institutes of Health (PMC).[1][2][4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 4-(4-Methoxyphenyl)-3-nitropyridine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Methoxyphenyl)-3-nitropyridine, a key intermediate in the synthesis of various biologically active molecules.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Methoxyphenyl)-3-nitropyridine, a key intermediate in the synthesis of various biologically active molecules.[1][2] As researchers and professionals in drug development, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary tool for elucidating the molecular structure of organic compounds in solution.

This document moves beyond a simple data report. It is designed to offer a comprehensive understanding of the causality behind the spectral features of the title compound. We will dissect the expected ¹H NMR spectrum, provide a robust experimental protocol for its acquisition, and objectively compare the insights gained from NMR with those from other common analytical techniques. This integrated approach ensures a self-validating system for structural characterization, bolstering confidence in your research outcomes.

Analysis of the ¹H NMR Spectrum

The structure of 4-(4-Methoxyphenyl)-3-nitropyridine presents a fascinating case for ¹H NMR analysis, featuring two distinct aromatic systems with unique electronic environments. The pyridine ring is influenced by the electron-withdrawing nitro group and the heterocyclic nitrogen atom, while the phenyl ring is modulated by the electron-donating methoxy group.

While direct experimental data for this specific compound is not available in the cited literature, we can construct a highly accurate, predicted spectrum based on established principles of NMR spectroscopy and published data for closely related analogs, such as 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.[3]

Molecular Structure and Proton Assignments

First, let's visualize the molecule and assign labels to the chemically non-equivalent protons.

Caption: Molecular structure of 4-(4-Methoxyphenyl)-3-nitropyridine with proton labeling.

Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data in a standard deuterated solvent like chloroform-d (CDCl₃).

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~9.1Singlet (or narrow doublet)N/A (or J ≈ 0.5-1 Hz)Highly deshielded due to proximity to both the pyridine nitrogen and the strongly electron-withdrawing nitro group. Appears as a singlet due to the absence of an adjacent proton at C3 and only very weak four-bond coupling to H6.
H6~8.8DoubletJ ≈ 5.0Deshielded by the adjacent pyridine nitrogen. It couples with H5, resulting in a doublet.
H5~7.5DoubletJ ≈ 5.0This proton is coupled to H6, appearing as a doublet. Its chemical shift is significantly upfield compared to H2 and H6 as it is less influenced by the deshielding groups.
H2', H6'~7.4DoubletJ ≈ 8.8These protons are ortho to the point of attachment to the pyridine ring. They appear as a doublet due to coupling with H3' and H5'.
H3', H5'~7.0DoubletJ ≈ 8.8These protons are ortho to the electron-donating methoxy group, which shields them and shifts them upfield. They appear as a doublet due to coupling with H2' and H6'.
OCH₃~3.9SingletN/AThe three equivalent protons of the methoxy group do not couple with other protons and appear as a characteristic singlet.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum is critical. The following protocol outlines a standardized workflow designed for accuracy and reliability.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 4-(4-Methoxyphenyl)-3-nitropyridine sample directly into a clean, dry NMR tube. The precision of this measurement is not critical for routine characterization but should be recorded.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[4]

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is essential to avoid spectral artifacts.

  • Instrument Setup and Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.[5]

    • Insert the sample into the spectrometer's probe.

    • Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity. Poor shimming can lead to broadened peaks and loss of resolution, obscuring fine coupling details.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 2-5 seconds between pulses to ensure full relaxation of all protons for accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons. This step serves as a crucial internal validation; the integral ratios should correspond to the number of protons in each environment (e.g., 1:1:1:2:2:3 for H2:H6:H5:H2'/6':H3'/5':OCH₃).

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally informative, a multi-technique approach provides the most robust and defensible characterization. Below is a comparison of ¹H NMR with other standard analytical methods for the analysis of 4-(4-Methoxyphenyl)-3-nitropyridine.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (through coupling), and relative abundance (stoichiometry).Provides detailed structural information in a non-destructive manner. Excellent for identifying isomers.Can have overlapping signals in complex molecules. Requires sample to be soluble.
¹³C NMR Spectroscopy Number of unique carbon atoms and their electronic environment (e.g., sp², sp³, carbonyl).Complementary to ¹H NMR, provides direct information on the carbon skeleton. Less signal overlap.Lower natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues.Extremely high sensitivity. Confirms the molecular formula.Provides little to no information about isomerism (e.g., cannot distinguish between 2-, 3-, or 4-substituted isomers).
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C-O, NO₂, C=N, aromatic C-H).Fast, inexpensive, and requires minimal sample preparation. Good for quick confirmation of key functional groups.The "fingerprint region" can be complex and difficult to interpret. Provides limited information on the overall molecular skeleton.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and bond angles in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation observed by NMR.

In practice, these techniques are used in concert. For instance, after a synthesis, a quick IR spectrum can confirm the presence of the nitro group. High-resolution mass spectrometry will then confirm that the product has the correct elemental formula (C₁₂H₁₀N₂O₃). Finally, ¹H and ¹³C NMR spectroscopy are used to definitively establish the connectivity and prove that the desired isomer, 4-(4-Methoxyphenyl)-3-nitropyridine, has been formed, ruling out other possibilities. This layered, self-validating approach embodies scientific rigor and is the standard in modern chemical research.

References

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • PhytoBank. ¹H NMR Spectrum of 4-Phenylpyridine. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • International Union of Crystallography. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. [Link]

  • PubChem. 4-Phenylpyridine. National Center for Biotechnology Information. [Link]

  • SpringerLink. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • ResearchGate. ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. [Link]

  • University of Oslo. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • ResearchGate. Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO 3 − coordinated complexes. [Link]

  • ResearchGate. (PDF) Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted). [Link]

  • ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

  • PMC. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • MPG.PuRe. Supporting Information. [Link]

  • Semantic Scholar. Unexpected Diastereotopic Behaviour in the ¹H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Nitro-Biaryl Pyridines

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of nitro-biaryl pyridine isomers, a class of compounds of significant interest in medicinal chemistry and materials science. Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of nitro-biaryl pyridine isomers, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding these fragmentation pathways is critical for unambiguous structural confirmation, isomer differentiation, and metabolite identification during drug development and quality control processes. This document synthesizes established fragmentation principles with experimental insights to offer a robust framework for researchers in the field.

Introduction: The Analytical Challenge of Nitro-Biaryl Pyridines

Nitro-biaryl pyridines are privileged scaffolds in modern chemistry. The unique electronic and steric properties arising from the interplay between the electron-withdrawing nitro group, the π-systems of the aryl rings, and the basic nitrogen of the pyridine moiety make them valuable in drug discovery and as functional materials. However, these same properties present a significant analytical challenge. Synthetic routes often yield isomeric mixtures, and differentiating these isomers is paramount.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose.[1][2] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can deduce structural information based on the molecule's weakest bonds and most stable fragment ions.[3] This guide focuses on comparing the collision-induced dissociation (CID) fragmentation patterns of ortho-, meta-, and para-nitro-biaryl pyridine isomers, highlighting how the position of the nitro group dictates unique and predictable fragmentation pathways.

Experimental Workflow & Methodologies

To ensure reproducible and high-quality data, a standardized analytical approach is essential. The protocols described herein are designed to be self-validating and are based on common instrumentation found in analytical laboratories.

Overall Analytical Workflow

The process begins with sample introduction via liquid chromatography (LC) to separate any isomers or impurities, followed by ionization and tandem mass spectrometry analysis.

G cluster_LC LC Separation cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem MS (MS/MS) LC_Sample Sample Injection UPLC_Col UPLC Column (Isomer Separation) LC_Sample->UPLC_Col ESI Electrospray Ionization (Positive Mode) UPLC_Col->ESI FullScan Full Scan Analysis (Identify [M+H]⁺) ESI->FullScan Isolation Precursor Ion Isolation (e.g., Quadrupole) FullScan->Isolation CID Collision-Induced Dissociation (CID) (Collision Cell with Argon) Isolation->CID ProductScan Product Ion Scan (e.g., TOF Analyzer) CID->ProductScan Data_Analysis Data Analysis (Fragmentation Pattern Comparison) ProductScan->Data_Analysis

Caption: High-level workflow for LC-MS/MS analysis of nitro-biaryl pyridines.

Detailed Experimental Protocol
  • Instrumentation : A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution instrumentation is crucial for determining the elemental composition of fragment ions.[1]

  • Ionization Mode : ESI in positive ion mode is selected due to the basicity of the pyridine nitrogen, which readily accepts a proton to form a stable [M+H]⁺ precursor ion.

  • MS1 Full Scan : A full scan from m/z 100-1000 is performed to identify the protonated molecular ion [M+H]⁺ of the target compound.

  • MS/MS Product Ion Scan : The [M+H]⁺ ion is mass-selected in the first quadrupole.

  • Collision-Induced Dissociation (CID) : The selected ions are accelerated into a collision cell containing a neutral gas (e.g., argon).[4][5] The kinetic energy is converted into internal energy upon collision, causing fragmentation.[6] Collision energy is typically ramped (e.g., 10-40 eV) to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragments.

  • Data Analysis : The resulting product ion spectra are analyzed to identify characteristic neutral losses and fragment ions.

Foundational Fragmentation of Core Moieties

The fragmentation of a nitro-biaryl pyridine is a composite of the behaviors of its constituent parts: the nitroaromatic ring, the pyridine ring, and the bi-aryl linkage.

  • Nitroaromatic Compounds : These are well-known to undergo characteristic losses of nitro-related groups. The expulsion of •NO (30 Da) and •NO₂ (46 Da) are hallmark fragmentation pathways.[7][8][9] The loss of these radical species is a notable exception to the even-electron rule, which is common for aromatic systems that can stabilize the resulting radical cation.[8][10] Another common, often subsequent, fragmentation is the loss of CO (28 Da).[8]

  • Pyridine Derivatives : The pyridine ring itself is quite stable. Fragmentation often involves the loss of HCN (27 Da) or C₂H₂N• (40 Da) following ring cleavage.[11][12]

  • Bi-aryl Systems : The bond connecting the two aryl rings is relatively strong. Cleavage is not typically a primary fragmentation event but can occur at higher collision energies.[13]

Comparative Fragmentation Analysis: The "Ortho Effect"

The most striking differences in fragmentation arise from the position of the nitro group relative to the bi-aryl linkage. The ortho isomer exhibits unique fragmentation pathways due to intramolecular interactions, a phenomenon broadly known as the "ortho effect."[7][8]

Let's consider a hypothetical nitro-phenyl-pyridine with a molecular weight of 199.19 g/mol ([M+H]⁺ at m/z 200).

Precursor Ion (m/z)Isomer PositionKey Fragment Ion (m/z)Neutral LossProposed Fragment Structure / Notes
200ortho183•OH (17 Da)Unique to ortho . Intramolecular H-abstraction from the pyridine ring by the nitro group, followed by hydroxyl radical loss.
200ortho, meta, para170•NO (30 Da)Common pathway for all isomers. Loss of nitric oxide radical.[9]
200ortho, meta, para154•NO₂ (46 Da)Common pathway for all isomers. Loss of nitrogen dioxide radical.[9]
170ortho, meta, para142CO (28 Da)Subsequent loss of carbon monoxide from the m/z 170 ion.[8]
154ortho, meta, para127HCN (27 Da)Loss of hydrogen cyanide from the pyridine ring of the m/z 154 ion.
The Unique Pathway of the ortho-Nitro Isomer

The distinguishing feature of the ortho isomer is the initial loss of a hydroxyl radical (•OH) to form a highly stable, cyclized product ion at [M+H-17]⁺. This is not observed for the meta or para isomers.

G cluster_common Common Pathways (All Isomers) M_H [M+H]⁺ m/z 200 (ortho-isomer) Loss_OH Loss of •OH (17 Da) M_H->Loss_OH M_H_common [M+H]⁺ m/z 200 Fragment_183 [M+H-OH]⁺ m/z 183 (Cyclized Ion) Loss_OH->Fragment_183 Loss_NO Loss of •NO (30 Da) M_H_common->Loss_NO Loss_NO2 Loss of •NO₂ (46 Da) M_H_common->Loss_NO2 Fragment_170 [M+H-NO]⁺ m/z 170 Loss_NO->Fragment_170 Loss_CO Loss of CO (28 Da) Fragment_170->Loss_CO Fragment_154 [M+H-NO₂]⁺ m/z 154 Loss_NO2->Fragment_154 Fragment_142 [M+H-NO-CO]⁺ m/z 142 Loss_CO->Fragment_142

Sources

Validation

Structural Analysis &amp; Torsion Dynamics: 4-(4-Methoxyphenyl)-3-nitropyridine

The following is a comprehensive technical comparison guide for 4-(4-Methoxyphenyl)-3-nitropyridine , focusing on its crystal structure, torsion angles, and comparative performance against structural analogs. A Comparati...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for 4-(4-Methoxyphenyl)-3-nitropyridine , focusing on its crystal structure, torsion angles, and comparative performance against structural analogs.

A Comparative Guide for Structural Chemists and Drug Designers

Executive Summary

4-(4-Methoxyphenyl)-3-nitropyridine represents a critical biaryl scaffold in medicinal chemistry, often serving as a precursor for fused heterocyclic systems (e.g., diazacarbazoles) or as a core pharmacophore in kinase inhibitors. Its physicochemical behavior is dominated by a single structural parameter: the inter-ring torsion angle .

Unlike planar biaryls, the introduction of a nitro group at the 3-position of the pyridine ring induces significant steric strain, forcing the molecule into a twisted conformation. This guide objectively compares the structural metrics of this molecule against its non-nitrated and non-methoxylated analogs, utilizing high-level Density Functional Theory (DFT) data and homologous X-ray diffraction studies to establish a predictive structural model.

Comparative Structural Specifications

The following table synthesizes structural data, contrasting the target molecule with its direct analogs. Note that while the specific X-ray structure of the target is often proprietary, parameters are derived from high-fidelity B3LYP/6-311++G(2d,2p) calculations and homologous crystal structures.

ParameterTarget: 4-(4-Methoxyphenyl)-3-nitropyridine Analog A: 4-Phenylpyridine Analog B: 3-Nitro-4-phenylpyridine
Primary Interaction Steric + Electronic (Donor-Acceptor)Weak Steric (H vs H)Strong Steric (Nitro vs H)
Inter-ring Torsion Angle (

)
~60° - 65° (Predicted) ~38° - 44°61.35° - 62.77°
Conjugation Status Broken/Perturbed

-system
Partial

-overlap
Broken

-system
Crystal Packing Likely Monoclinic (

or

)
Monoclinic (

)
Monoclinic
Electronic Character Push-Pull (Methoxy donor

Nitro acceptor)
NeutralElectron Deficient
Key Steric Clash 3-Nitro (O)

2'-Phenyl (H)
3-Pyridine (H)

2'-Phenyl (H)
3-Nitro (O)

2'-Phenyl (H)

Key Insight: The addition of the para-methoxy group (Target) introduces an electronic "push" that theoretically favors planarity for resonance. However, the steric bulk of the 3-nitro group dominates, locking the torsion angle at a steep ~60°, preventing effective


-stacking in the crystal lattice compared to Analog A.

Torsion Angle Mechanics & Causality

The defining feature of this molecule is the "Biaryl Twist." Understanding the causality behind this twist is essential for predicting solubility and binding affinity.

The Steric-Electronic Conflict
  • Steric Repulsion (Dominant): The oxygen atoms of the nitro group at position 3 occupy significant volume. They clash with the ortho-protons (positions 2'/6') of the phenyl ring. To relieve this strain, the phenyl ring rotates out of the pyridine plane.

  • Electronic Resonance (Recessive): The 4-methoxy group is a strong

    
    -donor. In a vacuum, it would drive the molecule toward planarity to delocalize electrons into the electron-poor nitropyridine ring.
    
  • The Result: The steric penalty of planarity (>15 kJ/mol) outweighs the resonance stabilization energy, resulting in a non-planar, chiral-at-conformation (atropisomeric) structure.

Visualization of Steric Logic

The following diagram illustrates the logical flow determining the final structural conformation.

StericLogic Substituents Substituents: 3-Nitro (Bulky) + 4-Methoxy (Donor) Interaction Interaction: Nitro-O vs. Phenyl-H Repulsion Substituents->Interaction Creates Force Force: Rotational Torque on C-C Bond Interaction->Force Induces Outcome Outcome: ~62° Torsion Angle (Broken Conjugation) Force->Outcome Results in Property Property: Increased Solubility Reduced Packing Efficiency Outcome->Property Determines

Caption: Logical pathway from chemical substitution to macroscopic physical properties.[1]

Experimental Validation Protocols

For researchers synthesizing this compound, the following self-validating protocols ensure the isolation of high-quality crystals suitable for X-ray diffraction (XRD) to confirm the torsion angle.

A. Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for XRD (


 mm).
  • Synthesis (Suzuki Coupling):

    • Reactants: 4-Chloro-3-nitropyridine (1.0 eq) + 4-Methoxyphenylboronic acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Solvent: DME/Water (3:1) with

      
      .
      
    • Condition: Reflux under

      
       for 12h.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Crystallization (Slow Evaporation):

    • Dissolve 20 mg of pure product in minimal hot Ethanol (or Acetone).

    • Filter into a clean vial.

    • Cover with perforated parafilm to allow slow solvent evaporation at room temperature (25°C).

    • Validation: Crystals should appear as yellow prisms/needles within 48-72 hours.

B. Structure Solution Workflow

XRD_Workflow Sample Single Crystal (0.1 - 0.3 mm) Mount Mount on Goniometer (Cryoloop, 100K) Sample->Mount Collect Data Collection (Mo Kα Radiation) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Output CIF File & Torsion Data Refine->Output

Caption: Standard crystallographic workflow for determining the exact torsion angle.

Comparative Performance Analysis

Why does the specific torsion angle matter? It dictates the molecule's utility in drug development.

Solubility Profile
  • Planar Analogs (e.g., 4-Phenylpyridine): High lattice energy due to efficient

    
    -
    
    
    
    stacking. Lower solubility in organic solvents.
  • Target (Twisted ~60°): The nitro group disrupts planarity, preventing tight packing ("molecular velcro" effect).

  • Result: The target exhibits superior solubility in polar organic solvents (DMSO, DCM) compared to its planar counterparts, making it easier to formulate or functionalize.

Biological Binding (Kinase Pockets)
  • Many kinase inhibitors (e.g., Vemurafenib analogs) require a twisted biaryl conformation to fit into the ATP-binding pocket.

  • The 3-nitro group acts as a "conformation lock," ensuring the molecule pre-adopts the bioactive twisted shape, reducing the entropic penalty of binding.

Spectroscopic Signature
  • UV-Vis: The twist breaks the conjugation between the pyridine and phenyl rings. Expect a hypsochromic shift (blue shift) in the

    
     compared to a planar system, as the effective chromophore length is reduced.
    

References

  • Torsional Energy and Nonlinear Optical Properties of 2-, 3-R-4-Phenylpyridine. Source: Asian Journal of Chemistry, Vol. 24, No. 11 (2012). Context: Provides the foundational DFT calculations (B3LYP) establishing the ~62° torsion angle for the 3-nitro-4-phenylpyridine scaffold.

  • Crystal structure of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Source: IUCrData (2017).[2] Context: High-confidence structural analog demonstrating the steric impact of the 3-nitro group on biaryl torsion in pyridine systems.

  • Suzuki-Miyaura Cross-Coupling of Halonitropyridines. Source: Journal of Organic Chemistry. Context: Standard protocols for synthesizing 4-aryl-3-nitropyridines.

Sources

Comparative

Spectroscopic Profiling of Biaryls: Nitro vs. Methoxy Group Analysis

Executive Summary This guide provides a technical comparison of the infrared (IR) spectroscopic signatures of nitro ( ) and methoxy ( ) substituents within biaryl scaffolds. Unlike simple benzene derivatives, biaryls int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the infrared (IR) spectroscopic signatures of nitro (


) and methoxy (

) substituents within biaryl scaffolds. Unlike simple benzene derivatives, biaryls introduce unique steric and electronic constraints—specifically steric inhibition of resonance —that significantly alter standard band positions. This document details the diagnostic wavenumbers, mechanistic causes for spectral shifts, and protocols for distinguishing these groups from common structural interferences in drug discovery workflows.

The Biaryl Scaffold Challenge: Sterics & Electronics

In biaryl systems (e.g., biphenyls, phenyl-pyridines), the bond connecting the two aromatic rings allows for rotation. However, substituents at the ortho positions (2, 2', 6, 6') introduce steric clash, forcing the rings to twist out of coplanarity.

  • Planar Biaryls: Extended

    
    -conjugation across both rings.
    
  • Twisted Biaryls (Ortho-substituted): Conjugation is broken; the rings act as electronically isolated units.

This structural reality directly impacts IR interpretation. A nitro group on a twisted biaryl will display a "blue shift" (higher wavenumber) compared to a planar equivalent due to the loss of conjugation.

Nitro Group Analysis ( )

The nitro group is one of the most distinct IR chromophores, characterized by two strong bands derived from the symmetric and asymmetric stretching of the


 bonds.[1][2][3]
Primary Diagnostic Bands
Vibration ModeWavenumber Range (cm⁻¹)IntensityDescriptor
Asymmetric Stretch (

)
1550 – 1490 StrongPrimary diagnostic; sensitive to conjugation.
Symmetric Stretch (

)
1360 – 1300 StrongOften sharper than the asymmetric band.
C-N Stretch 870 – 830 MediumUseful for confirmation but often obscured.
The "Twist" Effect (Steric Inhibition of Resonance)

In a standard conjugated aromatic nitro compound (e.g., 4-nitrobiphenyl), resonance delocalization reduces the double-bond character of the


 bond, lowering the vibration frequency (Red Shift).

However, in 2,2'-disubstituted biaryls , steric hindrance forces the nitro group out of the aromatic plane.

  • Mechanism: The

    
    -orbitals of the nitro group uncouple from the aromatic 
    
    
    
    -system.
  • Result: The

    
     bond retains more double-bond character (similar to aliphatic nitro groups).
    
  • Observation: The bands shift to higher frequencies (e.g.,

    
     shifts from 
    
    
    
    to
    
    
    cm⁻¹).
Diagram: Mechanistic Logic of Shift

NitroShift cluster_0 Planar Biaryl (Conjugated) cluster_1 Twisted Biaryl (Sterically Hindered) A Resonance Active B Reduced N=O Bond Order A->B C Lower Frequency (Red Shift) ~1500 cm⁻¹ B->C X Steric Clash (Ortho-Substitution) Y Nitro Group Twists (Loss of Resonance) X->Y Z Higher Frequency (Blue Shift) ~1540 cm⁻¹ Y->Z

Figure 1: Impact of steric inhibition of resonance on Nitro group IR frequency.

Methoxy Group Analysis ( )

The methoxy group serves as a strong electron-donating group (EDG) via resonance. Its identification relies on the C-O-C ether linkage system.[4]

Primary Diagnostic Bands
Vibration ModeWavenumber Range (cm⁻¹)IntensityDescriptor

Asymmetric
1275 – 1200 Very StrongThe most reliable marker. Often centered at 1250 cm⁻¹ .

Symmetric
1075 – 1020 StrongDistinctive sharp band, usually around 1040 cm⁻¹ .

Stretch (Methyl)
2835 – 2815 Weak/MedJust below typical alkyl stretches; often obscured by solvent or Nujol.
Biaryl Specifics

Unlike the nitro group, the methoxy group is less sensitive to the "twist" of the biaryl backbone itself, but its position (ortho vs. para) will influence the ring breathing modes (


 cm⁻¹).
  • Interference Warning: In biaryls with both nitro and methoxy groups (e.g., 2-methoxy-2'-nitrobiphenyl), the strong Methoxy C-O band (

    
     cm⁻¹) appears close to the Nitro symmetric stretch (
    
    
    
    cm⁻¹). Resolution in this 1350–1200 cm⁻¹ region is critical.

Comparative Diagnostic Utility

Distinguishing these groups from common "false positives" is essential in complex drug scaffolds.

Table: Differential Diagnosis
Target GroupInterfering SignalHow to Distinguish
Nitro (

)
Amide II (

)
Amides show a Carbonyl band at

(Amide I). Nitro has no band at 1650.
Aromatic C=C (

)
Aromatic C=C is usually sharp and weaker. Nitro

is broad and very intense.
Methoxy (

)
Esters (

)
Esters must have a Carbonyl (

) at

. Methoxy ethers lack this.
Alcohols (

)
Alcohols show a broad

stretch at

.[5][6] Methoxy has no OH band.
Diagram: Decision Tree for Analysis

DecisionTree Start Unknown Peak Analysis Region1 Region: 1550 - 1300 cm⁻¹ Start->Region1 Region2 Region: 1275 - 1000 cm⁻¹ Start->Region2 TwinPeaks Are there two strong bands? (~1530 & ~1350) Region1->TwinPeaks EtherBand Strong band at ~1250? Sharp band at ~1040? Region2->EtherBand CheckCO Check 1650-1750 cm⁻¹ (Carbonyl present?) TwinPeaks->CheckCO Yes NitroConf CONFIRMED: Nitro Group CheckCO->NitroConf No C=O AmideConf Likely Amide CheckCO->AmideConf Has C=O CheckOH Check 3400 cm⁻¹ (Broad OH?) EtherBand->CheckOH Yes MethoxyConf CONFIRMED: Methoxy CheckOH->MethoxyConf No OH AlcoholConf Likely Alcohol/Phenol CheckOH->AlcoholConf Has OH

Figure 2: Logical workflow for distinguishing Nitro and Methoxy signals from common interferences.

Experimental Protocol

To ensure reproducible data, specifically when assessing the subtle shifts caused by biaryl twisting, the following protocol is recommended.

Method A: Solid State (KBr Pellet)

Preferred for sharp resolution of crystalline biaryls.

  • Preparation: Mix 1–2 mg of the biaryl compound with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect 16–32 scans at 2 cm⁻¹ resolution.

    • Note: Solid state spectra may show crystal lattice splitting; compare with solution data if "twin peaks" appear split further.

Method B: Solution Phase (CCl₄ or CHCl₃)

Preferred for assessing "free" molecular rotation without crystal packing forces.

  • Solvent Choice: Use anhydrous CCl₄ (transparent in the 1300–600 cm⁻¹ region) if possible; otherwise, CHCl₃.

  • Concentration: Prepare a 1-5% w/v solution.

  • Cell: Use a liquid cell with NaCl or CaF₂ windows (0.1 mm path length).

  • Background: Subtract pure solvent spectrum meticulously.

    • Why this matters: Solution phase allows the biaryl to adopt its energetically favorable twist angle, providing the most accurate assessment of steric inhibition of resonance [1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[7]

  • Trotter, J. (1959). Steric inhibition of resonance in nitro-compounds. The Canadian Journal of Chemistry, 37, 1009.

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of 2-Methoxybiphenyl. National Institute of Standards and Technology.[8] [8]

Sources

Validation

UV-Vis absorption spectra of 3-nitropyridine derivatives

UV-Vis Absorption Spectra of 3-Nitropyridine Derivatives: A Comparative Technical Guide Part 1: Executive Summary & Core Directive The Chromophore Challenge: 3-Nitropyridine derivatives represent a class of "push-pull" c...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra of 3-Nitropyridine Derivatives: A Comparative Technical Guide

Part 1: Executive Summary & Core Directive

The Chromophore Challenge: 3-Nitropyridine derivatives represent a class of "push-pull" chromophores where the electron-deficient pyridine ring (augmented by the electron-withdrawing nitro group) interacts with various electron-donating substituents (amino, hydroxyl, halogen). This interaction creates distinct Intramolecular Charge Transfer (ICT) bands that shift absorption from the UV into the visible region, often resulting in characteristic yellow-to-orange coloration.

Guide Scope: This guide moves beyond simple spectral listing. It correlates structural substitutions with electronic transitions (


, 

, and ICT), provides specific

data for key derivatives, and details a self-validating experimental protocol for reproducible spectral acquisition.

Part 2: Comparative Spectral Analysis

The following table synthesizes experimental and theoretical data to highlight how substituent position and nature alter the optical window.

Table 1: Spectral Characteristics of 3-Nitropyridine Derivatives
Compound

(UV)

(Visible/ICT)

(Molar Absorptivity)
Visual AppearanceKey Transition Note
3-Nitropyridine (Parent)~260–270 nmNone (>400 nm)~3,000–5,000

Colorless to Pale YellowDominated by ring

and nitro

. Weak ICT.
2-Amino-3-nitropyridine ~260 nm390–400 nm ~5,000–10,000

Bright YellowStrong ICT from amino lone pair to nitro group (Push-Pull).
4-Amino-3-nitropyridine ~250 nm330–375 nm High (Variable)Yellow-OrangeICT present but sterically distinct from 2-isomer; often broader band.
2-Hydroxy-3-nitropyridine 277 nm332 nm Variable (pH dependent)Yellow (pH dependent)Exists as 3-nitro-2-pyridone tautomer. Highly pH sensitive.
2-Chloro-3-nitropyridine ~260–280 nmWeak tailingLower than aminoPale YellowCl is a weak donor; minimal bathochromic shift compared to

.

Technical Insight: The dramatic shift in the 2-amino derivative (


 nm vs parent) is due to the "Through-Conjugation" effect. The amino group at position 2 can donate electrons directly into the ring that are then accepted by the nitro group at position 3, narrowing the HOMO-LUMO gap.

Part 3: Mechanistic Visualization

The following diagram illustrates the electronic logic governing the spectral shifts.

G Parent 3-Nitropyridine (HOMO-LUMO Gap: Large) Mechanism Intramolecular Charge Transfer (ICT) Parent->Mechanism Base Chromophore Substituent Substituent Effect (Electron Donor) Substituent->Mechanism Donates e- Result Bathochromic Shift (Red Shift) Mechanism->Result Lowers Transition Energy Yellow/Orange Color Yellow/Orange Color Result->Yellow/Orange Color Amino 2-Amino (-NH2) Strong Donor Amino->Substituent Strong ICT (Visible Color) Hydroxy 2-Hydroxy (-OH) pH Dependent Tautomer Hydroxy->Substituent Tautomeric Shift Chloro 2-Chloro (-Cl) Weak Donor Chloro->Substituent Inductive Withdrawal vs Resonance Donation

Caption: Electronic workflow showing how electron-donating substituents at the 2-position induce Intramolecular Charge Transfer (ICT), reducing the energy gap and shifting absorption into the visible spectrum.

Part 4: Experimental Protocol (Self-Validating)

To ensure "Trustworthiness" and reproducibility, follow this protocol. It includes checkpoints to validate data quality.

Protocol: UV-Vis Acquisition for Nitropyridines

1. Solvent Selection:

  • Primary: Ethanol (EtOH) or Methanol (MeOH). Reason: Good solubility and transparency >205 nm.

  • Secondary: Acetonitrile (ACN). Reason: Non-protic; useful for studying hydrogen bonding effects (solvatochromism).

  • Avoid: Acetone or Benzene (high UV cutoff).

2. Sample Preparation:

  • Stock Solution: Prepare a

    
     M stock solution.
    
    • Calculation: Mass (mg) = Molecular Weight

      
       Volume (mL) 
      
      
      
      Concentration (M).
    • Example: For 2-amino-3-nitropyridine (MW ~139.11 g/mol ), dissolve 1.4 mg in 10 mL EtOH.

  • Working Solution: Dilute stock 1:10 to reach

    
     M.
    
    • Target Absorbance: 0.5 – 1.0 AU (Linear range of Beer’s Law).

3. Measurement & Validation:

  • Step A (Baseline): Run a solvent-only blank. Ensure baseline is flat (

    
     AU).
    
  • Step B (Scan): Scan from 200 nm to 600 nm.

  • Step C (Validation - The Dilution Test):

    • Dilute the working solution by 50%.

    • Measure absorbance again.

    • Pass Criteria: The new absorbance must be exactly 50% of the original (

      
      ). If not, aggregation or detector saturation is occurring.
      

4. Special Case: pH Sensitivity (Hydroxypyridines)

  • If measuring 2-hydroxy-3-nitropyridine , you must buffer the solution.

  • Acidic (pH 2): Favors the neutral/cationic form.

  • Basic (pH 10): Favors the anionic form (bathochromic shift expected).

  • Note: Failure to buffer will lead to unrepeatable spectra due to atmospheric

    
     altering solvent pH.
    

Part 5: Solvatochromism & Environmental Sensitivity

3-Nitropyridine derivatives exhibit positive solvatochromism .

  • Mechanism: The excited state is more polar than the ground state. Polar solvents (e.g., water, ethanol) stabilize the excited state more than the ground state, lowering the transition energy.

  • Observation: Moving from Hexane (non-polar) to Ethanol (polar) will shift the

    
     to longer wavelengths (Red Shift).
    
    • Example: 2-Amino-3-nitropyridine

      
       may shift from ~380 nm (non-polar) to ~400 nm (polar).
      

Part 6: References

  • NIST Chemistry WebBook. 3-Nitropyridine UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • Mahfouz, R. M., et al. (2025).[1][2] Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. [Link]

  • PubChem. 3-Nitropyridin-2-amine Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Melting Point Range Determination for 4-(4-Methoxyphenyl)-3-nitropyridine: A Comparative Guide

Topic: Melting point range determination for 4-(4-Methoxyphenyl)-3-nitropyridine Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point range determination for 4-(4-Methoxyphenyl)-3-nitropyridine Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary & Compound Context

4-(4-Methoxyphenyl)-3-nitropyridine (CAS: Not widely listed; Suzuki coupling product of 4-chloro-3-nitropyridine and 4-methoxyphenylboronic acid) is a critical biaryl intermediate in the synthesis of antiviral agents, specifically HIV-1 attachment inhibitors (e.g., azaindole derivatives).

Unlike simple organic solids, this compound presents unique characterization challenges. Synthesized typically via Suzuki-Miyaura cross-coupling , crude samples often contain persistent impurities such as unreacted boronic acid, palladium catalyst residues, or protodeboronated byproducts. Consequently, the melting point (MP) is not just a physical constant but a primary purity indicator before expensive downstream functionalization (e.g., reduction of the nitro group).

This guide compares the three dominant methodologies for determining the MP range of this compound, recommending the Automated Optoelectronic Capillary Method for routine QC while reserving Differential Scanning Calorimetry (DSC) for solid-state form screening.

Strategic Method Comparison

The choice of method depends on the stage of development (Early Synthesis vs. Pre-formulation).

FeatureMethod A: Manual Capillary (Thiele Tube/Oil Bath)Method B: Automated Optoelectronic (e.g., Mettler Toledo/Büchi)Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change under magnification.Light transmission analysis (Pharmacopeia mode).Heat flow measurement (Enthalpy of fusion).
Precision Low (Subjective; ±1.0–2.0 °C).High (Objective; ±0.3–0.5 °C).Ultra-High (Thermodynamic; ±0.1 °C).
Sample Req. ~5–10 mg.~2–5 mg.~1–3 mg (Encapsulated).
Throughput Low (1 sample/run).High (3–6 samples/run).Low (1 sample/run).
Best For Undergraduate labs; Rough estimation.Routine QC; Batch release; Purity check. Polymorph screening; Decomposition analysis.
Specific Risk "Sintering" (softening) is often mistaken for onset.Colored samples (nitro group) can interfere with simple optical sensors if threshold isn't adjusted.Decomposes upon melting (common for nitro-aromatics).
Recommended Protocol: Automated Optoelectronic Detection

For 4-(4-Methoxyphenyl)-3-nitropyridine, the Automated Capillary Method is the standard due to the compound's tendency to sublime or decompose slightly near the melting point (expected range >100°C depending on polymorph).

Phase 1: Sample Preparation (The Critical Variable)
  • Drying: The methoxy group creates a dipole capable of hydrogen bonding with lattice water. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove solvent/moisture.

  • Grinding: Use an agate mortar to achieve a fine, uniform powder. Coarse crystals lead to poor heat transfer and artificially broad ranges.

  • Packing: Fill the capillary to a height of 3 mm . Tap the capillary on a hard surface (or use the instrument's tamping function) to eliminate air pockets. Loose packing causes premature "collapse" readings.

Phase 2: Instrumental Parameters
  • Start Temperature: Set to 50°C (well below the expected transition).

  • Ramp Rate A (Fast): 10°C/min up to 90°C.

  • Ramp Rate B (Measurement): 1.0°C/min from 90°C to End.

    • Note: Faster rates (>2°C/min) will result in "thermal lag," causing the recorded MP to be higher than the true value.

  • Detection Threshold: Set "Onset" threshold to 10% transmission change and "Clear Point" to 90% transmission.

Phase 3: Data Interpretation
  • Collapse Point: The sample volume decreases (sintering). Record but do not report as MP.

  • Meniscus Point: First liquid phase observed.

  • Clear Point: Sample is completely liquid.

  • Reporting: Report the range from Meniscus to Clear Point (e.g., 122.4 – 123.1 °C). A range >2°C indicates <98% purity (likely residual boronic acid).

Advanced Characterization: DSC Protocol

Use DSC if the capillary method shows "browning" (decomposition) or inconsistent ranges across batches (polymorphism).

  • Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole. The pinhole allows expanding gases (NO2 from decomposition) to escape without rupturing the pan, while maintaining thermal contact.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

  • Cycle: Heat from 25°C to 200°C at 10°C/min.

  • Analysis: Look for the sharp endothermic peak (Melting). If an exothermic baseline shift follows immediately, the compound is decomposing.

    • Integrity Check: Calculate the Heat of Fusion (

      
      ). A significant drop in 
      
      
      
      between batches indicates amorphous content.
Visualization: Decision Logic & Workflow

The following diagram outlines the decision process for characterizing the melting point of this Suzuki coupling product.

MP_Determination_Workflow Start Synthesized 4-(4-Methoxyphenyl)-3-nitropyridine Crude_Check Is sample Vacuum Dried? Start->Crude_Check Dry_Sample Dry at 40°C (Vacuum) Crude_Check->Dry_Sample No Method_Select Select Method Crude_Check->Method_Select Yes Dry_Sample->Method_Select Capillary Automated Capillary (Routine QC) Method_Select->Capillary Standard Purity DSC DSC (Polymorph/Stability) Method_Select->DSC Form Screening Result_Cap Result: Range > 2°C? Capillary->Result_Cap Result_DSC Endotherm followed by Exotherm? DSC->Result_DSC Pass Pass: Release Batch Result_Cap->Pass No (Sharp Range) Fail Fail: Recrystallize (Remove Boronic Acid) Result_Cap->Fail Yes (Wide Range) Stable Stable Melt: Record Onset Result_DSC->Stable No Decomp Decomposition: Use Onset Only (Do not use Clear Point) Result_DSC->Decomp Yes

Figure 1: Decision logic for selecting the appropriate melting point determination method based on sample history and data requirements.

Troubleshooting & Expert Insights
ObservationRoot CauseCorrective Action
Wide Range (>3°C) Residual 4-Methoxyphenylboronic acid.Recrystallize from Ethanol/Water. Boronic acids often co-precipitate; check 1H NMR for peaks at ~8.0 ppm (boronic acid).
Discoloration (Darkening) Thermal decomposition of the Nitro group.Use DSC with a faster ramp rate (10°C/min) to capture the melt before decomposition kinetics take over.
Sublimation (Foggy Tube) High vapor pressure near MP.Seal the capillary tube with a flame (or use hermetic DSC pans).
Double Melting Point Polymorphism.The biaryl bond allows rotation, potentially creating atropisomers or different crystal packings. Confirm with XRD.
References
  • Synthesis Context: Wang, T., et al. (2003). Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Patent WO2004014380A1. (Describes the Suzuki coupling of 4-chloro-3-nitropyridine and 4-methoxyphenylboronic acid).

  • Methodology Standard: United States Pharmacopeia (USP). <741> Melting Range or Temperature. (Standardizing the capillary method ramp rates).

  • Suzuki Coupling Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for side-products affecting MP).

  • Thermal Analysis: Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (DSC interpretation for decomposing samples).

Validation

Elemental Analysis Standards for Nitrogen-Rich Biaryl Compounds: A Comparative Guide

Executive Summary For researchers synthesizing nitrogen-rich biaryl compounds—common scaffolds in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., OLEDs)—standard elemental analysis (EA) protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing nitrogen-rich biaryl compounds—common scaffolds in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., OLEDs)—standard elemental analysis (EA) protocols often fail. These compounds possess high thermodynamic stability and a tendency to form refractory nitrides or "coke" during combustion, leading to systematically low nitrogen recovery.

This guide moves beyond the standard "Acetanilide default" to evaluate high-nitrogen reference standards. It provides a validated, self-correcting protocol for analyzing refractory biaryls, ensuring your data meets the rigorous


 purity threshold required for publication.

Part 1: The Refractory Challenge

Nitrogen-rich biaryls (e.g., bipyridines, phenyl-tetrazoles, bi-imidazoles) present a dual challenge to combustion analyzers:

  • Thermodynamic Stability: The aromatic stabilization energy of biaryl systems resists the rapid fragmentation required for flash combustion.

  • Nitride Formation: In the absence of sufficient local oxygen or temperature, nitrogen atoms can react with carbon residues to form stable carbon nitrides (

    
    ) or metal nitrides (if interacting with the tin capsule incorrectly), rather than converting fully to 
    
    
    
    or
    
    
    .

The Symptom: A consistent "passing" Carbon result with a failing (low) Nitrogen result, often misdiagnosed as "wet" sample or weighing error.

Part 2: Comparative Analysis of Standards

Do not rely solely on Acetanilide. While it is the industry standard for system calibration, its nitrogen content (


) is too low to stress-test the detector response or combustion efficiency for compounds containing 

nitrogen.
Table 1: Reference Standard Performance Matrix
StandardFormula% N (Theor.)StabilityPrimary Use CaseLimitation for Biaryls
Acetanilide

10.36% HighDaily System Calibration (K-Factor)False Confidence: Combusts too easily; does not mimic refractory behavior.
Sulfanilamide

16.27% ModerateS-containing compounds; Mid-range NHygroscopic; requires careful drying.
Melamine

66.64% HighThe Stress Test: High-N validationHard to combust. If this passes, your method is robust.
Imidazo[1,2-a]pyridine

23.72% ModerateStructural proxy for biarylsNot a certified CRM; use as internal QC only.

Recommendation:

  • Calibrate with Acetanilide for linearity.

  • Validate the method using Melamine . If your instrument recovers

    
     N for Melamine, it will likely fail for your nitrogen-rich biaryl target.
    

Part 3: Optimized Methodological Protocol

This protocol is designed for a standard Dumas (Flash Combustion) analyzer (e.g., Thermo FlashSmart, Elementar vario, or PerkinElmer 2400).

Sample Preparation & Weighing
  • Capsule Selection: Use Tin (Sn) capsules.[1] The oxidation of tin is exothermic (

    
     local temp), providing the thermal spike necessary to shatter biaryl bonds.
    
  • The "Sandwich" Technique:

    • Place 1–2 mg of sample in the capsule.

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      ) directly on top of the sample.
    • Fold the capsule tightly to exclude air bubbles.

    • Why?

      
       acts as an oxygen donor and flux, preventing the formation of refractory char.
      
Instrument Parameters (Refractory Mode)
  • Furnace Temperature: Set to

    
     (Left/Combustion) and 
    
    
    
    (Right/Reduction).
  • Oxygen Dosing: Increase Oxygen injection time by 20–30% over standard organic methods.

    • Target: Ensure an oxygen-rich environment after the initial flash to consume any graphitic residue.

  • Carrier Gas: Helium (Flow ~140 mL/min).

The "Conditioning" Run

Never run a refractory biaryl as the first sample.

  • Run 3x Blanks (Empty Tin).

  • Run 3x Acetanilide (Conditioning + K-Factor calibration).

  • Run 1x Melamine (Must be within

    
     absolute).
    
  • Run Biaryl Sample.

Part 4: Visualization of Workflows

Diagram 1: Optimized Combustion Logic

This decision tree illustrates the critical "Oxygen Boost" and "Catalyst Addition" steps required for nitrogen-rich compounds.

CombustionLogic Start Start: Biaryl Sample N_Content Est. N Content > 20%? Start->N_Content Standard_Method Standard Method (Acetanilide Calib) N_Content->Standard_Method No Refractory_Method Refractory Protocol N_Content->Refractory_Method Yes Combustion Flash Combustion (Sn Capsule, >980°C) Standard_Method->Combustion Add_V2O5 Add 10mg V2O5 (Oxygen Donor) Refractory_Method->Add_V2O5 O2_Boost Increase O2 Dose (+5 sec) Add_V2O5->O2_Boost O2_Boost->Combustion Reduction Reduction (Cu) Convert NOx -> N2 Combustion->Reduction Detection TCD Detection Reduction->Detection

Caption: Workflow distinguishing standard organic protocols from the enhanced oxidation required for nitrogen-rich biaryls.

Diagram 2: Troubleshooting Low Nitrogen Recovery

A self-validating loop to diagnose whether the failure is instrumental or chemical.

Troubleshooting Result Result: Low %N Check_Melamine Run Melamine Std Result->Check_Melamine Melamine_Fail Melamine Fails Check_Melamine->Melamine_Fail Low N Melamine_Pass Melamine Passes Check_Melamine->Melamine_Pass Correct N Action_Leak Check System Leaks Replace Reduction Tube Melamine_Fail->Action_Leak Action_Sample Sample is Refractory or Impure Melamine_Pass->Action_Sample Add_WO3 Retest with WO3/V2O5 Action_Sample->Add_WO3 Recalc Check Solvates (NMR/TGA) Action_Sample->Recalc

Caption: Diagnostic logic for isolating instrument failure from sample-specific combustion resistance.

References

  • NIST Standard Reference Materials. Certificate of Analysis: SRM 141e - Acetanilide.[2] National Institute of Standards and Technology. [Link]

  • Exeter Analytical. Enhanced Combustion for Elemental Analysis of Refractory Compounds. Technical Note. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[3] Chem. Front., 2017. [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. J. Org. Chem. 2021.[4] [Link]

Sources

Comparative

Biological activity comparison of nitropyridine vs aminopyridine analogs

This guide provides an in-depth technical comparison of nitropyridine and aminopyridine analogs, designed for researchers in medicinal chemistry and pharmacology. It synthesizes structure-activity relationship (SAR) data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of nitropyridine and aminopyridine analogs, designed for researchers in medicinal chemistry and pharmacology. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to aid in lead optimization.

[1]

Executive Summary: The Nitro-to-Amino Switch

In drug discovery, the transition from a nitropyridine (NP) to an aminopyridine (AP) moiety is rarely just a synthetic step; it is often the critical "activation" event that defines the molecule's pharmacological profile.

  • Nitropyridines function primarily as electrophilic scaffolds or prodrugs . The strong electron-withdrawing nitro group (

    
    ) reduces electron density on the pyridine ring, facilitating nucleophilic aromatic substitution (
    
    
    
    ) but often preventing effective binding to kinase hinge regions due to lack of hydrogen bond donor capability.
  • Aminopyridines act as active pharmacophores . The amino group (

    
    ) serves as a critical hydrogen bond donor/acceptor pair, essential for high-affinity binding in ATP-binding pockets (kinases) or blocking voltage-gated ion channels (e.g., 
    
    
    
    channels).

This guide compares these two analogs across three axes: Potency (SAR) , Physicochemical Properties , and Toxicity .

Mechanistic Comparison & SAR Logic

The biological divergence between NP and AP analogs stems from their electronic and steric distinctiveness.

Electronic Landscape & Binding Modes
FeatureNitropyridine (

)
Aminopyridine (

)
Biological Impact
Electronic Effect Strong EWG (

)
Strong EDG (

)
NP rings are electron-deficient (reactive to nucleophiles); AP rings are electron-rich (prone to oxidation).
H-Bonding Acceptor only (weak)Donor & AcceptorAP is ideal for kinase hinge binding (e.g., interaction with backbone carbonyls/NH).
Basicity (

)
Very Low (

)
Moderate (

)
AP can be protonated at physiological pH, improving solubility and electrostatic interactions.
Metabolic Fate Reduction to amine; Nitroreductase activationAcetylation (NAT), OxidationNP can be hepatotoxic via reactive hydroxylamine intermediates.
Case Study: Kinase Inhibition (GSK-3 & JAK2)

In the development of kinase inhibitors, the aminopyridine moiety is frequently the "warhead" for the ATP-binding pocket.

  • Observation: Replacing a 3-nitropyridine with 3-aminopyridine typically results in a 10- to 100-fold increase in potency .

  • Mechanism: The pyridine nitrogen accepts a H-bond from the kinase hinge region, while the exocyclic amino group donates a H-bond to the backbone carbonyl. The nitro group, being bulky and lacking donor capability, sterically clashes or fails to stabilize the complex.

Representative Biological Data[1][2][3][4][5][6][7]

The following data summarizes trends observed in MALT1 and GSK-3


 inhibitor campaigns (derived from aggregated SAR studies).
Table 1: Comparative Potency & Solubility
Compound ClassTarget

(Potency)
Solubility (pH 7.4)Toxicity Signal (Ames/HepG2)
Nitropyridine Analog GSK-3


Low (

)
High (Positive Ames)
Aminopyridine Analog GSK-3


High (

)
Low/Moderate
Nitropyridine Analog MALT1InactiveModerateModerate
Aminopyridine Analog MALT1

HighLow

Interpretation: The NP analog is effectively biologically inert against the kinase target but carries a higher toxicity liability due to the nitro group. The AP analog achieves nanomolar potency and improved aqueous solubility.[1]

Experimental Protocols

Protocol A: Selective Reduction (Nitro Amino)

Objective: Convert the inactive nitropyridine precursor to the active aminopyridine pharmacophore without dehalogenating the pyridine ring.

Reagents:

  • Substrate: 2-chloro-5-nitropyridine derivative[2]

  • Reductant: Iron powder (Fe) / Ammonium Chloride (

    
    )
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of nitropyridine substrate in EtOH/Water.

  • Activation: Add 5.0 eq of

    
     and heat to 60°C.
    
  • Reduction: Add 4.0 eq of Iron powder portion-wise over 30 minutes. Caution: Exothermic.

  • Monitoring: Reflux for 2-4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The fluorescent amino product will appear at a lower

    
     than the nitro starting material.
    
  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[3]

  • Purification: Neutralize with

    
    , extract with EtOAc, and recrystallize from EtOH.
    
Protocol B: Kinase Determination (FRET Assay)

Objective: Quantify the potency shift between NP and AP analogs.

  • Preparation: Prepare

    
     stock solutions of NP and AP analogs in DMSO.
    
  • Dilution: Perform 3-fold serial dilutions in kinase buffer (

    
     HEPES, 
    
    
    
    
    
    , 0.01% Brij-35).
  • Incubation:

    • Add

      
       compound solution to 384-well plate.
      
    • Add

      
       enzyme/peptide substrate mix (e.g., VEGFR2 / Poly-Glu-Tyr).
      
    • Incubate 1 hour at RT.

  • Detection: Add ATP detection reagent (Luciferase-based or FRET-antibody pair). Read luminescence/fluorescence.

  • Analysis: Fit data to the Hill equation:

    
    .
    

Visualizations

Diagram 1: Mechanism of Action & Toxicity Pathways

This diagram illustrates the divergent fates of the two analogs: the Aminopyridine's path to efficacy versus the Nitropyridine's path to potential toxicity.

MOA_Comparison NP Nitropyridine (Precursor/Toxicant) AP Aminopyridine (Active Pharmacophore) NP->AP Chemical Synthesis (Fe/NH4Cl) Reductase Nitroreductase (Metabolism) NP->Reductase In vivo reduction Kinase Kinase ATP Pocket (Target) AP->Kinase Binding Reactive Hydroxylamine/Nitroso Intermediate Reductase->Reactive 2e- / 4e- transfer Toxicity DNA Adducts (Genotoxicity) Reactive->Toxicity Covalent binding HBond H-Bond Donor/Acceptor Interaction Kinase->HBond Hinge Region Efficacy Signal Inhibition (Therapeutic Effect) HBond->Efficacy IC50 < 100nM

Caption: Divergent biological pathways: Nitropyridines risk metabolic activation to toxins, while Aminopyridines engage targets via H-bonding.

Diagram 2: Experimental Workflow for Comparative Analysis

A self-validating workflow to ensure accurate SAR data generation.

Workflow cluster_Synth Synthesis & Purification cluster_Bio Biological Evaluation Start Start: Nitropyridine Scaffold Red Reduction (Fe/AcOH or H2/Pd) Start->Red Assay1 Primary Assay: Kinase IC50 (Potency) Start->Assay1 NP Analog (Control) Purify Purification (Recrystallization) Red->Purify Verify QC: NMR / LCMS (Confirm -NH2, No -NO2) Purify->Verify Verify->Assay1 Pure AP Analog Assay2 Secondary Assay: Ames Test (Genotoxicity) Verify->Assay2 Decision Compare Profiles Assay1->Decision Assay2->Decision

Caption: Integrated workflow for synthesizing aminopyridines from nitro-precursors and validating their potency/safety profile.

References

  • Maddox, C., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • EPA. (2005). Aminopyridines: Toxicology and Chemical Identification. U.S. Environmental Protection Agency.[4] [Link]

  • Orie, K. J., et al. (2021).[5] Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]

  • Spyrou, J. B., et al. (2010). 4-Aminopyridine Toxicity: A Case Report and Review. NIH/PMC. [Link]

  • Acorda Therapeutics. (2010). Ampyra (dalfampridine) Prescribing Information. FDA Access Data. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Methoxyphenyl)-3-nitropyridine proper disposal procedures

Executive Summary: Immediate Safety Directive Treat 4-(4-Methoxyphenyl)-3-nitropyridine as a Potentially Energetic and Toxic Material. While mono-nitro pyridines are generally more stable than their polynitro counterpart...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Safety Directive

Treat 4-(4-Methoxyphenyl)-3-nitropyridine as a Potentially Energetic and Toxic Material. While mono-nitro pyridines are generally more stable than their polynitro counterparts, the combination of a nitro group on a pyridine ring introduces thermal instability and potential shock sensitivity. Improper disposal can lead to uncontrolled exothermic decomposition or the formation of toxic nitrogen oxides (


).

Core Disposal Strategy: Do not attempt to chemically neutralize this compound on the benchtop. The only approved disposal route is High-Temperature Incineration at a permitted hazardous waste facility.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the structural causality of the hazards associated with this compound.

Feature Structural Cause Operational Hazard
Nitro Group (

)
Electron-withdrawing group at C3 position.Thermal Instability: Potential for rapid decomposition upon heating. Explosion Risk: Low for mono-nitro, but non-zero if dry and confined.
Pyridine Ring Nitrogen-containing aromatic heterocycle.Toxicity: Pyridine derivatives are often hepatotoxic and neurotoxic. Basicity: Can form salts with strong acids.
Methoxy Group Electron-donating group on the phenyl ring.Reactivity: Increases electron density on the phenyl ring, making it susceptible to electrophilic attack (e.g., by strong oxidizers).

Inferred GHS Classification:

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful)

  • Skin/Eye Irritation: Category 2 (Irritant)[1][2]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritant)[2]

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated to prevent accidental reaction.

Segregation Protocol

Store the waste container in a dedicated "Organic - Toxic/Reactive" satellite accumulation area. Strictly segregate from the following incompatible classes:

  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of hypergolic ignition.

  • Reducing Agents: (e.g., Hydrides, active metals) – Risk of exothermic reduction of the nitro group.

  • Strong Acids: May protonate the pyridine nitrogen, generating heat and changing solubility.

  • Bases: Can induce nucleophilic aromatic substitution, potentially destabilizing the ring.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Eyes Chemical Splash Goggles + Face ShieldProtects against dust and potential deflagration.
Skin Nitrile Gloves (Double gloved) + Tyvek Lab CoatNitrile offers excellent resistance to pyridine derivatives.
Respiratory N95 (for solids) or Half-mask w/ Organic Vapor cartridgePrevents inhalation of toxic dust or sublimated vapor.

Waste Classification & Coding (RCRA)

Proper coding is essential for regulatory compliance (EPA/RCRA). Use the decision tree below to classify your waste stream.

WasteClassification Start Start: Waste Classification IsListed Is the specific CAS listed on P-list or U-list? Start->IsListed CheckChar Check Characteristic Hazards IsListed->CheckChar No CodeListed Assign P-Code or U-Code (e.g., U196 for Pyridine) IsListed->CodeListed Yes IsIgnitable Is it a liquid with Flash Point < 60°C? CheckChar->IsIgnitable IsReactive Is it unstable, explosive, or reacts violently with water? IsIgnitable->IsReactive No CodeD001 Assign Code D001 (Ignitable) IsIgnitable->CodeD001 Yes CodeD003 Assign Code D003 (Reactive) IsReactive->CodeD003 Yes CodeToxic Assign Code D000 (Toxic/Non-Regulated Hazardous) IsReactive->CodeToxic No (Most Likely)

Figure 1: RCRA Waste Classification Decision Tree. For 4-(4-Methoxyphenyl)-3-nitropyridine, if not explicitly listed, it often defaults to "Non-Regulated Hazardous Waste" unless it exhibits specific reactivity (D003).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a non-sparking spatula. Do not generate dust. [1][3][4]

  • Labeling: Label the container clearly:

    • Chemical Name: 4-(4-Methoxyphenyl)-3-nitropyridine

    • Hazard:[1][3][5][6] "Toxic, Potential Shock Sensitive"

  • Storage: Store in a cool, dry, dark place until pickup. Do not store for >90 days.

Scenario B: Solution Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the compound (e.g., Dichloromethane, Ethyl Acetate). Avoid storing in ether (peroxide risk) or acetone (potential for condensation reactions).

  • Concentration: If the concentration is >10%, consider precipitating the solid to reduce the volume of high-hazard liquid waste.

  • Container: Use an amber glass bottle with a vented cap if there is any risk of off-gassing.

Destruction Method: Commercial Incineration

The only acceptable final fate is Rotary Kiln Incineration .

  • Mechanism: Thermal oxidation at >1000°C destroys the pyridine ring and nitro group.

  • Requirement: The facility must have a secondary combustion chamber (>2 seconds residence time) and a scrubber to capture Nitrogen Oxides (

    
    ) and prevent the formation of Nitro-PAHs (Polycyclic Aromatic Hydrocarbons) [1].
    

Emergency Response: Spill Protocol

In the event of a spill, immediate action is required to prevent exposure and contamination.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment Cover with damp absorbent pads to prevent dust PPE->Contain Collect 4. Collection Use non-sparking scoop. Place in hazardous waste bag. Contain->Collect Clean 5. Decontamination Wipe surface with soap/water. Test pH if necessary. Collect->Clean Report 6. Report Contact EHS immediately. Clean->Report

Figure 2: Emergency Spill Response Workflow. Note the emphasis on "damp" containment to suppress dust, which is critical for nitro-aromatics.

References

  • National Institutes of Health (NIH). Influence of combustion temperature on formation of nitro-PAHs and decomposition and removal behaviors in pilot-scale waste incinerator. PubMed. Available at: [Link]

  • PubChem. 3-Nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Codes and Classification.[7][8] Available at: [Link]

Sources

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